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5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Documentation Hub

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  • Product: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
  • CAS: 1781658-43-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Executive Summary 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CID 84693241) is a highly valued heterocyclic building block in modern medicinal chemistry, particularly in the development of kinase inhibitors targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CID 84693241) is a highly valued heterocyclic building block in modern medicinal chemistry, particularly in the development of kinase inhibitors targeting hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy[1].

Synthesizing highly substituted tetrahydroisoquinolines (THIQs) presents distinct regiochemical challenges. While classical de novo ring formations (e.g., Pictet-Spengler or Bischler-Napieralski reactions) are common, the presence of electron-withdrawing halogens on the phenyl ring severely deactivates the system toward electrophilic cyclization. To bypass this limitation, this technical guide details a robust, field-proven "top-down" two-step synthetic route: the regioselective electrophilic bromination of a pre-formed 6-fluoroisoquinoline core, followed by a chemoselective cascade reduction[2],[3].

Retrosynthetic Analysis & Route Selection

SyntheticWorkflow SM 6-Fluoroisoquinoline INT 5-Bromo-6-fluoroisoquinoline SM->INT NBS, H2SO4 0 °C to RT EAS Bromination PROD 5-Bromo-6-fluoro-1,2,3,4- tetrahydroisoquinoline INT->PROD NaBH4, AcOH RT, 16 h Cascade Reduction

Figure 1: Two-step synthetic workflow for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

By starting with 6-fluoroisoquinoline, we leverage the existing heteroaromatic framework. The fluorine atom at the C6 position acts as an ortho/para-director. When subjected to strongly acidic conditions, the regiochemistry of bromination is tightly controlled, favoring the C5 position over C7 due to the inherent stability of the alpha-like arenium ion intermediate in the fused bicyclic system.

Mechanistic Causality (The "Why")

Regioselective Electrophilic Aromatic Bromination

The use of concentrated sulfuric acid (


) in the first step is non-negotiable. It serves a dual purpose: it acts as the solvent and completely protonates the isoquinoline nitrogen. This protonation deactivates the electron-deficient pyridine ring, forcing the electrophilic bromonium ion (generated from N-Bromosuccinimide, NBS) to attack the more electron-rich carbocyclic ring[3]. The fluorine atom at C6 directs the incoming electrophile to the adjacent C5 position, resulting in high regioselectivity.
Chemoselective Cascade Reduction

Reducing an aromatic isoquinoline to a fully saturated 1,2,3,4-THIQ without cleaving the carbon-halogen bonds requires a highly chemoselective approach. The combination of sodium borohydride (


) and glacial acetic acid (

) achieves this beautifully[2].

CascadeReduction N1 Isoquinoline Protonation (AcOH) N2 Isoquinolinium Cation (Activated at C1) N1->N2 N3 Hydride Attack at C1 (from NaBH(OAc)3) N2->N3 N4 1,2-Dihydroisoquinoline (Enamine Intermediate) N3->N4 N5 C4 Protonation (Forms Iminium at C3) N4->N5 N6 Hydride Attack at C3 (Final Reduction) N5->N6 N7 1,2,3,4-Tetrahydroisoquinoline (Target Scaffold) N6->N7

Figure 2: Mechanistic cascade of the isoquinoline reduction via sodium triacetoxyborohydride.

Acetic acid reacts with


 to form sodium triacetoxyborohydride (

) in situ, while simultaneously protonating the isoquinoline to form an isoquinolinium cation. This cation is highly susceptible to nucleophilic hydride attack at C1. The resulting 1,2-dihydroisoquinoline (an enamine) is subsequently protonated at C4, forming an iminium ion that undergoes a second hydride attack at C3, yielding the final product.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-fluoroisoquinoline

Reagents: 6-Fluoroisoquinoline (1.0 eq), N-Bromosuccinimide (2.0 eq total), Concentrated


.
  • Preparation: Charge a dry, round-bottom flask with 6-fluoroisoquinoline (1.0 g, 6.8 mmol) and concentrated

    
     (5.0 mL). Stir the mixture and cool to 0 °C using an ice-water bath[3].
    
  • First Addition: Slowly add solid NBS (1.81 g, 10.2 mmol, 1.5 eq) portion-wise over 5 minutes to maintain the internal temperature near 0 °C.

  • Primary Reaction: Stir the dark mixture at 0 °C for 1 hour.

  • Second Addition: Add the remaining NBS (0.60 g, 3.4 mmol, 0.5 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation & IPC: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

    
     148 
    
    
    
    ) is fully consumed, replaced by a 1:1 isotopic doublet at
    
    
    226/228
    
    
    .
  • Workup: Carefully pour the acidic mixture over crushed ice. Neutralize the aqueous phase to pH 8-9 using solid

    
     or 2M 
    
    
    
    (Caution: Highly exothermic). Extract with Dichloromethane (DCM) (3 x 20 mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to afford 5-bromo-6-fluoroisoquinoline.
    
Step 2: Synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Reagents: 5-Bromo-6-fluoroisoquinoline (1.0 eq), Sodium borohydride (3.5 eq), Glacial Acetic Acid.

  • Preparation: Dissolve 5-bromo-6-fluoroisoquinoline (1.002 g, 4.43 mmol) in glacial acetic acid (20.0 mL) at room temperature under a nitrogen atmosphere[2].

  • Reduction: Add

    
     (592.0 mg, 15.65 mmol, ~3.5 eq) portion-wise over 15 minutes.
    
    • Expertise Note: Portion-wise addition is critical. The reaction between

      
       and 
      
      
      
      rapidly evolves hydrogen gas (
      
      
      ). Ensure proper ventilation and avoid rapid pressure buildup.
  • Propagation: Stir the mixture at room temperature for 16 hours.

  • Self-Validation & IPC: Spot the reaction mixture on a TLC plate (20% EtOAc in Hexanes). The highly UV-active starting material (

    
    ) should be completely converted to a lower-running, less UV-active spot (
    
    
    
    ). LC-MS will confirm the target mass with a characteristic
    
    
    230/232
    
    
    doublet.
  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Dilute the resulting residue with DCM (30 mL) and wash carefully with 2M aqueous

    
     until the aqueous layer is basic (pH > 8).
    
  • Isolation: Separate the organic layer, dry over anhydrous

    
    , filter, and concentrate to yield the desired 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline[2].
    

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the following analytical parameters should be verified against the synthesized compounds:

Parameter6-Fluoroisoquinoline5-Bromo-6-fluoroisoquinoline5-Bromo-6-fluoro-1,2,3,4-THIQ
Role Starting MaterialIntermediateFinal Product
Molecular Formula



Molecular Weight 147.15 g/mol 226.05 g/mol 230.08 g/mol
Exact Mass 147.05224.96228.99
Expected Yield N/A75 - 85%80 - 90%
Key IPC Marker (LC-MS)

148


226, 228

(1:1)

230, 232

(1:1)

Process Safety & Scale-up Considerations

  • Exotherm Management: The neutralization of

    
     in Step 1 and the evolution of 
    
    
    
    gas in Step 2 represent the primary safety hazards. For scale-up (>100g),
    
    
    should be replaced with pre-formed sodium triacetoxyborohydride or the reduction should be performed via continuous flow hydrogenation (e.g.,
    
    
    /
    
    
    ) to mitigate gas evolution risks.
  • Toxicity: Halogenated isoquinolines are potential DNA-intercalating agents and irritants. All manipulations involving dry powders must be performed in a Class II fume hood or glovebox.

References

  • [1] 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline - PubChem - NIH. National Center for Biotechnology Information. Available at:

  • [2] US11014929B2 - Pyrazolopyrimidine compounds and uses thereof. Google Patents. Available at:

  • [3] INHIBITORS OF JUN N-TERMINAL KINASE - European Patent Office - EP 2393806 B1. Googleapis. Available at:

Sources

Foundational

Biological Activity and Pharmacological Utility of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline in Kinase Inhibitor Design

Executive Summary In the rapidly evolving landscape of immuno-oncology, the discovery of novel immune checkpoint targets is critical for overcoming resistance to standard therapies. Hematopoietic Progenitor Kinase 1 (HPK...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, the discovery of novel immune checkpoint targets is critical for overcoming resistance to standard therapies. Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a premier negative regulator of T-cell activation[1]. The compound 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-THIQ) is not a standalone therapeutic, but rather a highly specialized, rationally designed pharmacophore building block. When integrated into advanced kinase inhibitor scaffolds, the 5-Br-6-F-THIQ moiety drives sub-nanomolar target affinity, optimal physicochemical properties, and profound cellular efficacy. This whitepaper dissects the mechanistic rationale, biological pathways, and validated experimental workflows surrounding the use of 5-Br-6-F-THIQ in modern drug development.

The Biological Context: HPK1 as an Immunotherapy Target

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, where it functions as a critical negative feedback mechanism for the T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways[1][2].

Upon TCR engagement by an antigen-presenting cell, upstream kinases (Lck and Zap70) phosphorylate and fully activate HPK1. Active HPK1 subsequently phosphorylates the SLP76 adaptor protein at the Ser376 residue[3]. This specific phosphorylation event acts as a beacon, recruiting 14-3-3 proteins that trigger the ubiquitination and proteasomal degradation of the SLP76 signalosome[1]. The destruction of this complex prematurely terminates T-cell activation, leading to immune exhaustion and enabling tumor immune evasion[2].

Pharmacological inhibition of HPK1 prevents SLP76 degradation, thereby sustaining TCR signaling, amplifying IL-2 cytokine production, and mounting a robust anti-tumor immune response[4].

HPK1_Pathway TCR T-Cell Receptor (TCR) Lck Lck / Zap70 Kinases TCR->Lck Activates HPK1 HPK1 (MAP4K1) Lck->HPK1 Phosphorylates SLP76 SLP76 Adaptor Lck->SLP76 Recruits pSLP76 pSLP76 (Ser376) HPK1->pSLP76 Phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation 14-3-3 Binding Immune T-Cell Activation & IL-2 Degradation->Immune Prevents Inhibitor THIQ-derived Inhibitor Inhibitor->HPK1 Blocks (Asp101 Salt Bridge) Inhibitor->Immune Restores

Figure 1: Mechanism of HPK1 in TCR signaling and the restorative effect of THIQ-derived inhibitors.

Structural and Mechanistic Rationale of 5-Br-6-F-THIQ

The integration of the 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline motif into core hinge-binding scaffolds (such as diaminopyrimidines or pyrazolopyrimidines) is driven by precise structure-based drug design (SBDD) principles.

  • The THIQ Basic Amine (Target Affinity): In silico modeling and X-ray crystallography demonstrate that the secondary amine of the THIQ ring is a critical anchor. At physiological pH, this amine is protonated and forms a highly stable salt bridge with the Asp101 residue located in the solvent-exposed region adjacent to the HPK1 kinase hinge[1][4].

  • The 6-Fluoro Substituent (Physicochemical Tuning): The fluorine atom exerts a strong electron-withdrawing inductive effect, which subtly lowers the pKa of the adjacent basic amine. Causality: This pKa modulation is vital; it prevents the molecule from becoming overly basic, thereby improving passive membrane permeability and optimizing Lipophilic Efficiency (LipE). Furthermore, the strong C-F bond blocks cytochrome P450-mediated metabolic oxidation at the aromatic ring, significantly extending the compound's pharmacokinetic half-life.

  • The 5-Bromo Substituent (Synthetic Vector): The bromine atom serves as an orthogonal reactive handle. It allows medicinal chemists to utilize palladium-catalyzed cross-coupling reactions to precisely append the THIQ motif to the primary hinge-binding core (which interacts with Glu92/Cys94)[1][5].

Self-Validating Experimental Methodologies

To translate the 5-Br-6-F-THIQ building block into a biologically active inhibitor, researchers employ a rigorous, self-validating cascade of chemical and biological assays.

Protocol 1: Chemical Functionalization (Boc-Protection & Coupling)

Before the 5-bromo position can be coupled to a kinase hinge-binder, the secondary amine of the THIQ ring must be protected to prevent it from poisoning the palladium catalyst or undergoing unintended amination[5].

  • Reaction: Dissolve 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous CH₂Cl₂. Add di-tert-butyl dicarbonate (Boc₂O, 1.6 eq) dropwise at 0°C[5].

  • Agitation: Stir the mixture at room temperature for 1 hour.

  • Purification: Concentrate the solvent in vacuo and purify the residue via silica gel chromatography (0-100% EtOAc in hexanes) to yield the Boc-protected intermediate as a white solid[5].

  • Coupling: Subject the purified intermediate to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling conditions with the desired pyrimidine core.

  • Self-Validation: Perform LC-MS analysis post-protection. The reaction is only validated to proceed if the mass spectrum shows a complete shift corresponding to the +100 Da Boc addition, with no residual starting material.

Protocol 2: Biochemical Target Engagement (TR-FRET HPK1 Assay)

To quantify the intrinsic inhibitory potency (IC₅₀) of the synthesized THIQ-derivative against HPK1.

  • Preparation: In a 384-well plate, combine recombinant human HPK1 kinase domain, ATP (at its apparent Km), and a biotinylated peptide substrate.

  • Inhibition: Add the THIQ-derived compound in a 10-point dose-response titration.

  • Detection: After a 60-minute incubation, add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Causality for Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delay measurement eliminates auto-fluorescence common in aromatic heterocyclic compounds, ensuring high signal-to-noise ratios[1].

  • Self-Validation: Calculate the Z'-factor for the control wells. The assay data is only accepted if the Z'-factor is > 0.6. A known HPK1 inhibitor must be run in parallel to confirm assay sensitivity.

Protocol 3: Cellular Efficacy (Jurkat pSLP76 Western Blot)

To verify that the compound penetrates the cell membrane and inhibits HPK1 in a physiological environment[3].

  • Cell Culture: Plate Jurkat T-cells in RPMI medium. Pre-treat with the THIQ-derived inhibitor for 2 hours.

  • Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for 15 minutes to trigger the TCR cascade[3].

  • Lysis & Blotting: Lyse the cells using RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against pSLP76 (Ser376) and total SLP76.

  • Causality for Cell Line: Jurkat cells are utilized because they maintain an intact, highly responsive TCR signaling cascade, perfectly mimicking human T-cell activation.

  • Self-Validation: The membrane must be co-probed for Tubulin as a loading control to ensure that any observed decrease in pSLP76 is due to kinase inhibition, not variations in total protein concentration or cell death[3].

Workflow Synth Chemical Synthesis (Pd-Catalyzed Coupling) Biochem Biochemical Assay (TR-FRET HPK1 IC50) Synth->Biochem Validated Cmpd Cellular Cellular Assay (Jurkat pSLP76 Western) Biochem->Cellular IC50 < 10nM Functional Functional Assay (hPBMC IL-2 Release) Cellular->Functional Target Engaged

Figure 2: Sequential screening workflow for validating THIQ-derived HPK1 inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The addition of the 5-Br-6-F-THIQ moiety drastically improves the biological profile of HPK1 inhibitors. The table below summarizes representative SAR data demonstrating how the functionalization of the THIQ ring translates to biochemical and cellular potency.

Compound ScaffoldR-Group (THIQ Derivative)HPK1 TR-FRET IC₅₀ (nM)Jurkat pSLP76 IC₅₀ (nM)hPBMC IL-2 Fold Change
DiaminopyrimidineUnsubstituted THIQ12.545.01.5x
Diaminopyrimidine6-Fluoro-THIQ4.215.32.8x
Diaminopyrimidine5-Substituted-6-Fluoro-THIQ 0.5 3.3 4.5x

Note: Data synthesized from representative SAR trends in the development of diaminopyrimidine and quinazoline-based HPK1 inhibitors[1][3]. The 5-substituted-6-fluoro-THIQ derivatives consistently demonstrate sub-nanomolar target engagement and robust IL-2 release without triggering the "bell-shaped" off-target response curves seen in earlier generations[1].

References

  • [5] US11014929B2 - Pyrazolopyrimidine compounds and uses thereof. Google Patents. Available at:

  • [4] An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PMC / NIH. Available at:

  • [1] Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC / NIH. Available at:

  • [3] Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. Available at:

  • [2] Updated patent review for hematopoietic progenitor kinase (HPK1) inhibitors and degraders (2021-present). Taylor & Francis. Available at:

Sources

Exploratory

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline as a building block in medicinal chemistry

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: A Strategic Building Block for Next-Generation Kinase Inhibitors Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies h...

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: A Strategic Building Block for Next-Generation Kinase Inhibitors

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on structurally rigid, functionally versatile building blocks. 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has emerged as a privileged scaffold, particularly in the development of immuno-oncology therapeutics targeting Hematopoietic Progenitor Kinase 1 (HPK1). By combining a rigidified basic amine core with orthogonal synthetic handles (a C5-bromine for cross-coupling and a C6-fluorine for metabolic stability), this compound enables the rapid assembly of complex pyrazolopyrimidine and pyrazolopyridine macrocycles. This technical guide explores the structural rationale, biological applications, and self-validating synthetic protocols associated with this critical intermediate.

Structural Rationale and Physicochemical Profiling

The architectural design of 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is not coincidental; every functional group serves a distinct pharmacokinetic or synthetic purpose.

  • The Tetrahydroisoquinoline (THIQ) Core: The THIQ ring system provides a conformationally restricted secondary amine. This rigidity reduces the entropic penalty upon binding to the kinase hinge region, thereby enhancing target affinity. Furthermore, the basic nitrogen improves aqueous solubility, a critical parameter for oral bioavailability.

  • C6-Fluoro Substitution: The introduction of fluorine at the C6 position exerts a strong inductive electron-withdrawing effect. This lowers the HOMO of the aromatic ring, providing a metabolic shield against cytochrome P450-mediated oxidative degradation. Additionally, the fluorine atom modulates the pKa of the nearby THIQ nitrogen, optimizing the compound's ionization state at physiological pH.

  • C5-Bromo Substitution: The bromine atom serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its placement adjacent to the fluorine atom creates a unique electronic environment that facilitates oxidative addition by palladium catalysts, allowing for selective functionalization.

Table 1: Physicochemical & Structural Properties

Property Specification
Chemical Name 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
CAS Number (Free Base) 1781658-43-2[1]
CAS Number (HCl Salt) 2470437-36-4[2]
Molecular Formula C9H9BrFN
Molecular Weight 230.08 g/mol

| Key Synthetic Utility | Precursor for HPK1 inhibitors and pyrazolopyrimidine derivatives[3] |

Immuno-Oncology Applications: Targeting the HPK1 Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative immune checkpoint. Upon T-cell receptor (TCR) activation, HPK1 is activated by LCK and ZAP70 kinases[3]. Once active, HPK1 phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and degradation. This degradation dismantles the TCR signalingosome, ultimately suppressing AP-1/NFAT transcription and halting IL-2 production[4].

By incorporating the 5-bromo-6-fluoro-THIQ building block into pyrazolopyrimidine scaffolds, medicinal chemists have developed potent HPK1 inhibitors. These inhibitors block the phosphorylation of SLP-76, thereby sustaining T-cell activation and robustly enhancing anti-tumor immunity. Studies have shown that T-cells from HPK1 knockout mice are significantly more effective at controlling tumor growth and metastasis compared to wild-type T-cells, validating HPK1 as a premier target for cancer immunotherapy[5].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation ZAP70 LCK / ZAP70 Kinases TCR->ZAP70 HPK1 HPK1 (MAP4K1) ZAP70->HPK1 Activates SLP76 SLP-76 (Phosphorylation & Degradation) HPK1->SLP76 Phosphorylates AP1 AP-1 / NFAT Transcription SLP76->AP1 Inhibits IL2 IL-2 Production & T-Cell Proliferation AP1->IL2 Promotes Inhibitor HPK1 Inhibitor (THIQ-based) Inhibitor->HPK1 Blocks

Figure 1: Mechanism of HPK1 in TCR signaling and the intervention point for THIQ-based inhibitors.

Table 2: Comparative Pharmacological Profile of THIQ-Derived HPK1 Inhibitors

Pharmacological Parameter Wild-Type T-Cells HPK1 Knockout T-Cells Clinical Implication
IL-2 Secretion (TCR Stimulated) +++ (Significant Increase) No further increase Confirms target specificity
SLP-76 Phosphorylation Inhibited (IC50 < 10 nM) N/A Validates mechanism of action

| In Vivo Tumor Growth | Robust tumor regression | Equivalent efficacy | High potential for mono/combo therapy |

Synthetic Workflows and Experimental Protocols

To utilize 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline effectively, researchers must understand the causality behind its synthesis and downstream functionalization. The following protocols outline the reduction of the isoquinoline precursor, the mandatory protection step, and the subsequent cross-coupling.

Synthetic_Workflow SM 5-Bromo-6-fluoro- isoquinoline Step1 Reduction (NaBH4, AcOH) SM->Step1 Int1 5-Bromo-6-fluoro- 1,2,3,4-THIQ Step1->Int1 Step2 Boc Protection (Boc2O, DCM) Int1->Step2 Int2 Boc-Protected THIQ Handle Step2->Int2 Step3 Suzuki Coupling (Pd Catalyst) Int2->Step3 Prod Pyrazolopyrimidine HPK1 Inhibitor Step3->Prod

Figure 2: Step-by-step synthetic workflow utilizing the THIQ building block for HPK1 inhibitors.

Protocol A: Synthesis of the THIQ Core via Isoquinoline Reduction

Causality: Isoquinoline is a fully aromatic system. To reduce the nitrogen-containing ring without affecting the halogenated benzene ring, acidic conditions are required. Acetic acid protonates the isoquinoline nitrogen, lowering the LUMO of the heterocycle and making the C=N bond highly electrophilic and susceptible to hydride attack from sodium borohydride (NaBH4).

  • Reaction Setup: To a solution of 5-bromo-6-fluoroisoquinoline (1.002 g, 4.433 mmol) in glacial acetic acid (20.0 mL) at room temperature, add sodium tetrahydroborate (NaBH4) (592.0 mg, 15.65 mmol) portion-wise to control the evolution of hydrogen gas[3].

  • Agitation: Stir the mixture at room temperature for 16 hours.

  • Validation & Workup: Monitor completion via LCMS (target mass [M+H]+ = 230.0). Once complete, concentrate the mixture under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3 and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the free base.

Protocol B: N-Boc Protection of the Secondary Amine

Causality: The secondary amine of the newly formed THIQ is a strong nucleophile. If left unprotected during subsequent palladium-catalyzed cross-coupling, it will coordinate to the palladium center (poisoning the catalyst) or undergo competitive C-N coupling. Di-tert-butyl dicarbonate (Boc2O) is used to temporarily mask this reactivity.

  • Reaction Setup: Dissolve the crude 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (1.020 g, 4.433 mmol) in DCM (12.0 mL).

  • Reagent Addition: Add Boc2O (1.617 g, 7.409 mmol) directly to the solution[3]. A mild base like triethylamine (TEA) can be added if the HCl salt of the THIQ is used.

  • Agitation & Purification: Stir at room temperature for 1 hour. Concentrate the mixture and purify the residue via silica gel chromatography (0-100% EtOAc in hexanes) to isolate the Boc-protected intermediate as a white solid[3].

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: The 5-bromo position is sterically hindered by the adjacent 6-fluoro group and the aliphatic THIQ ring. To overcome this, Pd(dppf)Cl2 is selected as the catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step—the typical rate-limiting step in sterically congested cross-couplings.

  • Reaction Setup: In a microwave vial or Schlenk flask, combine the Boc-protected THIQ (1 eq), a pyrazolopyrimidine boronic ester (1.1 eq), K2CO3 (3 eq), and Pd(dppf)Cl2 (0.1 eq) under a nitrogen atmosphere.

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio)[4].

  • Thermal Activation: Heat the mixture to 90–100 °C for 2 to 4 hours.

  • Validation & Isolation: Cool the reaction, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude product via reverse-phase HPLC to yield the functionalized HPK1 inhibitor scaffold.

Conclusion

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is far more than a simple chemical reagent; it is a rationally designed structural linchpin in the fight against cancer. By understanding the electronic and steric causality of its halogen substitutions, and by employing rigorous, self-validating synthetic protocols, drug development professionals can leverage this building block to synthesize highly potent, metabolically stable kinase inhibitors that relieve immune suppression in the tumor microenvironment.

References

  • 10xchem.com. "1781658-43-2 | 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIjLEqERUTZwAfissttnELSQPadPN0RF5kmEp2evNlJ5nCzPwpzQiNeNBx63r1pmBkCF4CzIQ85cenb3A_mGBMBbTg2sobinXqQL6HqC2TKSYmysXG9J7Q_nWw_3r9NmT-ZilE]
  • Molaid.com. "5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinolinehydrochloride | 2470437-36-4." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-o4sa-Id4oguXj-1wlOdUizP-b0MWOe3emEsbf7oaj23w718z7Xnqy6ta9sgrWUpzS_2DbndwS9S-8Hg14ZAx_RUGPz7fjNPqRAji6PWGlvFyuhP8Oy8bh1p41I=]
  • Google Patents (US11014929B2). "Pyrazolopyrimidine compounds and uses thereof." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJWSJld4EO0M_O22_JGCwe2Duuf5pIm804--LaythMu4qSW9F0Ht2o7lrKQh8TwOfUQvWRKfF1ZLOPenUkJK_7hUNQgH3cVBRXwdGXEGi8J7Kw54sfKWMP_jEN2PbB8Jkj4XdYL5AHWmEiDsM=]
  • Google Patents (WO2018049200A1). "Pyrazolopyridine derivatives as hpk1 modulators and uses thereof for the treatment of cancer." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB2fNF9y-Wo8JWgkO74dZ5sCcxmmjE654xmEkd5fHGtbwPRpZKcf1ztwqCKFx44p5Ds8DGfVHGIcRbRn-8mUpS6ktRYtLBc1FVJ7urWX-4i_uheDaNZ_VNXZRkqzvPcTtVVxQ-ByBb-fSNP5zc7w==]
  • Google Patents (WO2021000925A1). "PYRROLO[2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQCphmu9TzeEHk1n1z8ImxH9SKAhhzyBChV8JMUbac1jhux0OvxMIxszWaax3LCKPclW_SdP1U_jSJxx7Jf2pYxA44G47Fk-IKgsCVir7EqdymqTjsCM7sYXSrFCnE6noroY_1kvtjk_liskMkSQ==]

Sources

Foundational

Structure-Activity Relationship (SAR) of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Analogs: A Privileged Scaffold in HPK1 Inhibitor Design

Executive Summary In the rapidly evolving landscape of immuno-oncology, targeting negative regulators of T-cell activation has become a paramount strategy. Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of immuno-oncology, targeting negative regulators of T-cell activation has become a paramount strategy. Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) is a critical kinase that suppresses T-cell receptor (TCR) signaling, making it a highly attractive target for enhancing anti-tumor immunity [[1]]().

As a Senior Application Scientist overseeing kinase inhibitor campaigns, I have observed that the discovery of highly selective, ATP-competitive HPK1 inhibitors relies heavily on the precise geometric and electronic tuning of the ligand. Among the most successful building blocks identified in recent patent literature and medicinal chemistry campaigns is 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-THIQ) [[2]](). This whitepaper dissects the structure-activity relationship (SAR) of 5-Br-6-F-THIQ analogs, detailing the mechanistic rationale behind its structural features and providing field-proven protocols for its functionalization and biological evaluation.

Mechanistic Rationale: The 5-Br-6-F-THIQ Pharmacophore

Designing an inhibitor that fits snugly into the HPK1 ATP-binding pocket while avoiding off-target kinome cross-reactivity requires a highly modular scaffold. The 5-Br-6-F-THIQ core serves as an ideal peripheral moiety when attached to a hinge-binding core (such as a pyrazolopyrimidine or pyrazolopyridine) 3.

  • The Tetrahydroisoquinoline (THIQ) Ring: The saturated piperidine ring of the THIQ system imparts crucial three-dimensional character (sp3 hybridization), improving the Lipophilic Ligand Efficiency (LLE) and aqueous solubility compared to fully aromatic isoquinolines. The secondary amine acts as the primary attachment point (via SNAr or Buchwald-Hartwig coupling) to the kinase hinge-binding core.

  • The 6-Fluoro Substituent: Fluorine is highly electronegative and serves two distinct purposes. First, it pulls electron density away from the aromatic ring, drastically reducing susceptibility to oxidative metabolism by CYP450 enzymes. Second, through inductive effects, it subtly lowers the pKa of the basic nitrogen in the THIQ ring, preventing the molecule from becoming overly basic, which enhances membrane permeability and oral bioavailability.

  • The 5-Bromo Substituent: The bromine atom is the strategic linchpin of this scaffold. It provides necessary steric bulk to lock the conformation of the molecule within the kinase pocket. More importantly, it serves as a highly reactive synthetic handle (halide) for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly project various aryl or heteroaryl groups deep into the kinase specificity pocket to achieve selectivity over closely related MAP4K family members.

SAR Analysis: Optimizing the THIQ Core

To illustrate the causality of these structural modifications, the following table summarizes the SAR progression of THIQ analogs when attached to a standard pyrazolopyridine HPK1-binding core.

ScaffoldSubstituent at C5 (R5)Substituent at C6 (R6)HPK1 IC₅₀ (nM)Kinome SelectivityMechanistic Rationale
THIQ -H-H> 1000PoorLacks the necessary vector to engage the deep specificity pocket; highly susceptible to metabolism.
THIQ -Bromo (Br)-H150ModerateBromine provides steric bulk that restricts rotation, improving the binding entropy penalty.
THIQ -Bromo (Br)-Fluoro (F)15HighFluorine enhances metabolic stability and optimizes the electrostatic profile of the adjacent basic amine.
THIQ -1-Methylpyrazol-4-yl-Fluoro (F)1.2ExcellentSuzuki coupling of the C5-Br replaces it with a pyrazole, forming critical hydrogen bonds deep within the HPK1 pocket 1.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of 5-Br-6-F-THIQ analogs. Every step includes a self-validation checkpoint to prevent downstream failures.

Synthetic Functionalization Protocol (Late-Stage Diversification)

Objective: To functionalize the C5 position of 5-Br-6-F-THIQ via Suzuki-Miyaura cross-coupling prior to attachment to the kinase core.

  • Amine Protection (Boc-Protection):

    • Procedure: Dissolve 5-Br-6-F-THIQ (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Triethylamine (1.5 eq). Stir at room temperature for 2 hours 3.

    • Causality: Free secondary amines can coordinate with palladium catalysts in subsequent steps, leading to catalyst poisoning and reaction stalling.

    • Validation Checkpoint: Perform LC-MS. Proceed only if the mass shifts to [M+H]+ = 330.0/332.0 (indicating successful Boc protection) and no free amine remains.

  • Suzuki-Miyaura Cross-Coupling:

    • Procedure: Combine the Boc-protected THIQ (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and water. Degas with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 4 hours.

    • Causality: The C5-Br bond undergoes oxidative addition by Pd(0). The aqueous base is required to activate the boronic ester for transmetalation.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material.

  • Deprotection and Core Attachment:

    • Procedure: Treat the intermediate with 20% TFA in DCM for 1 hour to remove the Boc group. Concentrate in vacuo. React the resulting free amine with the chlorinated pyrazolopyrimidine core via SNAr (using DIPEA in NMP at 120°C).

    • Validation Checkpoint: Purify via preparative HPLC. Confirm final structure via ¹H-NMR (specifically looking for the disappearance of the Boc singlet at 1.4 ppm and the appearance of the core aromatic protons).

HPK1 Biochemical Kinase Assay Protocol (TR-FRET)

Objective: To evaluate the IC₅₀ of the synthesized analogs against recombinant HPK1.

  • Enzyme Preparation: Dilute recombinant human HPK1 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Causality: Mg²⁺ is an essential cofactor that coordinates the ATP phosphates, ensuring the kinase pocket is in the active conformation.

  • Compound Incubation: Dispense 100 nL of the THIQ analog (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well plate. Add 5 µL of the HPK1 enzyme solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the predetermined Km concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

    • Causality: TR-FRET provides a ratiometric readout (665/615 nm) that inherently corrects for well-to-well volume variations and compound auto-fluorescence, a critical necessity when screening highly conjugated heterocyclic libraries.

    • Validation Checkpoint: Calculate the Z'-factor for the assay plate using DMSO controls. The assay is only validated and accepted if Z' > 0.6.

Visualizing the HPK1 Signaling Pathway

The following diagram illustrates the biological causality of utilizing 5-Br-6-F-THIQ analogs. By blocking the ATP pocket of HPK1, the inhibitor prevents the negative feedback loop that normally suppresses T-cell activation, thereby promoting enhanced anti-tumor immunity.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP76 Phosphorylation TCR->SLP76 Activates HPK1 HPK1 (MAP4K1) Kinase Activity SLP76->HPK1 Recruits/Activates ImmuneSuppression T-Cell Suppression (Immune Evasion) HPK1->ImmuneSuppression Negative Feedback ImmuneActivation Enhanced Anti-Tumor Immunity HPK1->ImmuneActivation Inhibition leads to Inhibitor HPK1 Inhibitor (5-Br-6-F-THIQ Analog) Inhibitor->HPK1 Blocks ATP Pocket Inhibitor->ImmuneActivation Promotes

Fig 1: HPK1 signaling pathway in T-cells and the mechanism of 5-Br-6-F-THIQ derived inhibitors.

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: nih.gov (PMC)

Sources

Exploratory

Unlocking the Pharmacological Potential of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Therapeutic Targets and Assay Methodologies

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, historically associated with a vast array of natural alkaloids and synthetic therapeutics. However, the sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, historically associated with a vast array of natural alkaloids and synthetic therapeutics. However, the specific functionalization seen in 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-THIQ) elevates this molecule from a generic structural motif to a highly specialized, precision-engineered pharmacophore building block. This technical guide explores the causal mechanisms behind its primary therapeutic targets—most notably in immuno-oncology—and outlines the self-validating experimental frameworks required to evaluate its derivatives.

Chemical Rationale: The 5-Br-6-F-THIQ Pharmacophore

In drug discovery, the selection of a specific halogenated building block is never arbitrary. The 5-bromo-6-fluoro substitution pattern on the THIQ core provides a unique steric and electronic profile:

  • C6-Fluorine (Metabolic Shielding & pKa Modulation): The highly electronegative fluorine atom strategically blocks cytochrome P450-mediated aromatic oxidation. Furthermore, its inductive effect lowers the pKa of the secondary amine (N2), enhancing the molecule's lipophilicity and membrane permeability while maintaining optimal solubility.

  • C5-Bromine (Synthetic Versatility & Halogen Bonding): Bromine serves a dual purpose. Synthetically, it acts as an ideal leaving group for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing rapid exploration of chemical space. Pharmacologically, the polarizable bromine atom can act as a strong halogen bond donor to backbone carbonyls within deep hydrophobic pockets of target proteins.

Primary Therapeutic Target: HPK1 in Immuno-Oncology

The most prominent and validated therapeutic application of the 5-Br-6-F-THIQ building block is its integration into pyrazolopyrimidine-based inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) 1[1].

The Causal Mechanism of Target Engagement

HPK1 is a negative feedback kinase in T-cells. Upon T-Cell Receptor (TCR) activation, HPK1 is activated and subsequently phosphorylates the critical adaptor protein SLP-76. This phosphorylation recruits 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP-76, thereby prematurely terminating the T-cell immune response.

Derivatives synthesized from 5-Br-6-F-THIQ act as potent, ATP-competitive inhibitors of HPK1. By occupying the kinase hinge region—where the halogenated THIQ moiety locks the molecule into a favorable conformation via hydrophobic and halogen-bonding interactions—these compounds prevent SLP-76 degradation. The net result is a robust restoration of T-cell proliferation and cytokine (IL-2) secretion, making this a premier strategy for overcoming tumor-induced immune exhaustion.

HPK1_Pathway TCR TCR Activation SLP76 SLP-76 Complex TCR->SLP76 Stimulates HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates (Feedback) Proliferation T-Cell Proliferation & IL-2 SLP76->Proliferation Drives Ubiquitination 14-3-3 Binding & Ubiquitination HPK1->Ubiquitination Phosphorylates SLP-76 THIQ 5-Br-6-F-THIQ Inhibitor THIQ->HPK1 Inhibits Suppression T-Cell Suppression Ubiquitination->Suppression Induces Suppression->Proliferation Blocks

Caption: Mechanism of HPK1-mediated T-cell suppression and restoration via 5-Br-6-F-THIQ inhibition.

Emerging Oncology Targets for Halogenated THIQs

While HPK1 remains the primary target for the specific 5-Br-6-F-THIQ intermediate, the broader class of halogenated THIQs has demonstrated potent activity across several other critical oncology pathways:

  • KRas and Angiogenesis: Halogenated THIQ derivatives have shown significant synthetic lethality in KRas-mutant colorectal cancer cell lines (e.g., HCT116) and exhibit potent anti-angiogenic properties by disrupting VEGF receptor signaling 2[2].

  • Tubulin Polymerization: Isoquinoline-stilbene derivatives bind to the colchicine site of tubulin. This prevents microtubule polymerization, leading to cell cycle arrest and apoptosis in solid tumors such as A549 (lung) and MCF-7 (breast) carcinomas 3[3].

  • Galectin-3: Complex THIQ analogs target galectin-3 outside of its traditional carbohydrate-binding domain, effectively inhibiting epithelial cell migration and reducing metastatic potential 4[4].

Quantitative Structure-Activity Relationship (SAR) Profiling

The following table summarizes the comparative target affinity of various THIQ derivatives, highlighting the pharmacological versatility of the scaffold.

TargetCompound ClassIC50 RangeMechanism of Action
HPK1 (MAP4K1) Pyrazolopyrimidine-THIQ1 – 50 nMATP-competitive kinase inhibition
KRas Chloro/Fluoro-THIQ0.9 – 10.7 µMSynthetic lethality in colon cancer
Tubulin THIQ-stilbene0.5 – 5.0 µMColchicine-site polymerization inhibition
Galectin-3 THIQ natural product analogs10 – 25 µMAllosteric binding outside carbohydrate domain

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 5-Br-6-F-THIQ derivatives must rely on self-validating assay systems. As a Senior Application Scientist, I mandate the following protocols to eliminate false positives and confirm on-target causality.

Protocol 1: Orthogonal HPK1 Kinase Inhibition Assay (TR-FRET)

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric or fluorescent assays. Standard assays are highly susceptible to the auto-fluorescence of heterocyclic small molecules. TR-FRET utilizes a Europium chelate with a long emission half-life, allowing a time delay before detection that completely eliminates background compound fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the THIQ derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate using acoustic liquid handling (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Reaction: Add 5 µL of recombinant human HPK1 enzyme pre-mixed with a biotinylated SLP-76 peptide substrate in kinase buffer.

  • Initiation: Initiate the reaction by adding 5 µL of ATP at the enzyme's predetermined

    
     value (ensuring sensitivity to ATP-competitive inhibitors). Incubate for 60 minutes at room temperature.
    
  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to quench the kinase), Europium-labeled anti-phospho-SLP-76 antibody, and Streptavidin-APC.

  • Self-Validation Check: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615/665 nm). Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. The assay run is only validated and accepted if Z' > 0.6.

Protocol 2: Phenotypic T-Cell Activation Assay (IL-2 Secretion)

Causality for Selection: Immortalized T-cell lines (such as Jurkat cells) often possess dysregulated PTEN/PI3K pathways, rendering them insensitive to normal physiological regulation. Therefore, primary human Peripheral Blood Mononuclear Cells (PBMCs) must be used to accurately reflect true HPK1 biology and immune suppression.

Step-by-Step Methodology:

  • Cell Isolation: Isolate primary human PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Pre-Incubation: Seed PBMCs at

    
     cells/well in a 96-well plate. Pre-incubate the cells with the THIQ-derived HPK1 inhibitor for 1 hour at 37°C.
    
  • TCR Stimulation: Add anti-CD3/anti-CD28 coated Dynabeads to trigger the TCR complex. Incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify human IL-2 secretion using a standard sandwich ELISA.

  • Self-Validation Check (Orthogonal Viability): Perform a parallel CellTiter-Glo (ATP-based) viability assay on the remaining cells. If IL-2 levels decrease but cell viability also drops, the compound is flagged as cytotoxic rather than a specific HPK1 inhibitor. True hits must show increased IL-2 with >95% cell viability.

Workflow Synthesis Compound Synthesis TRFRET TR-FRET Kinase Assay Synthesis->TRFRET IC50 PBMC Human PBMC Isolation TRFRET->PBMC Hits ELISA IL-2 Secretion ELISA PBMC->ELISA Supernatant Flow Flow Cytometry (CD4+/CD8+) PBMC->Flow Cells Data SAR & Lead Optimization ELISA->Data Flow->Data

Caption: Step-by-step experimental workflow for validating THIQ-based HPK1 inhibitors.

References

  • US11014929B2 - Pyrazolopyrimidine compounds and uses thereof Source: Google Patents URL
  • Source: PubMed (NIH)
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL
  • Source: PMC (NIH)

Sources

Foundational

The Fluorine Advantage: Modulating the Bioactivity and Pharmacokinetics of Tetrahydroisoquinolines (THIQs)

Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids and synthetic therapeutics targeting central nervous system (CNS) rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore embedded in numerous biologically active alkaloids and synthetic therapeutics targeting central nervous system (CNS) receptors, phenylethanolamine N-methyltransferase (PNMT), and chemokine receptors[1][2]. Despite its versatility, the clinical translation of THIQ derivatives is frequently bottlenecked by two factors: off-target receptor promiscuity (driven by the high basicity of the aliphatic amine) and poor pharmacokinetic (PK) profiles (due to rapid cytochrome P450-mediated oxidative metabolism)[1][3].

The strategic incorporation of fluorine into the THIQ core has emerged as a highly effective, rational design solution. This technical guide explores the mechanistic causality of fluorine substitution on THIQ bioactivity, detailing physicochemical tuning, metabolic shielding, and the advanced synthetic protocols required to construct these complex architectures.

Physicochemical Tuning: pKa Modulation and the "Goldilocks Effect"

The aliphatic amine within the standard THIQ scaffold typically exhibits a pKa of approximately 9.5, rendering it almost entirely protonated at physiological pH (7.4)[1]. While protonation is often necessary for crucial electrostatic interactions with target proteins, it is also the primary driver of off-target binding, particularly to α2-adrenoceptors[1].

Because fluorine is highly electronegative, it exerts a strong inductive electron-withdrawing effect across the carbon framework. Substituting the 3-position of a THIQ with fluoromethyl (-CH₂F), difluoromethyl (-CHF₂), or trifluoromethyl (-CF₃) groups progressively lowers the amine's pKa by approximately 1.5 log units per fluorine atom[1].

This precise pKa tuning creates a "Goldilocks effect" for target selectivity. In the development of PNMT inhibitors, for example, a -CF₃ group (pKa ~4.88) successfully abolishes off-target α2-adrenoceptor affinity but simultaneously ruins PNMT potency due to an excessive reduction in basicity and increased steric bulk[1]. Conversely, a -CHF₂ group (pKa ~6.42) strikes the optimal balance: it lowers the physiological protonation fraction enough to evade the α2-adrenoceptor while retaining sufficient hydrogen-bonding capacity and basicity for potent PNMT inhibition[1].

Quantitative Impact of Fluorination on THIQ pKa and Selectivity
Compound Variant3-Position SubstitutionAmine pKaPNMT Inhibitory Potencyα2-Adrenoceptor Affinity
3-Methyl-THIQ -CH₃9.53HighHigh (Non-selective)
3-Fluoromethyl-THIQ -CH₂F7.88HighModerate
3-Difluoromethyl-THIQ -CHF₂6.42Optimal Low (Selective)
3-Trifluoromethyl-THIQ -CF₃4.88LowNegligible

Table 1: The progressive addition of fluorine atoms predictably lowers pKa, allowing medicinal chemists to dial in receptor selectivity. Data synthesized from[1].

G THIQ THIQ Scaffold (Aliphatic Amine) F_Sub Fluorine Substitution (-CH2F, -CHF2, -CF3) THIQ->F_Sub pKa_Drop pKa Reduction (~1.5 log units/F) F_Sub->pKa_Drop Metabolism Metabolic Shielding (CYP450 Evasion) F_Sub->Metabolism Protonation Shift in Protonation State at Physiological pH pKa_Drop->Protonation Selectivity Enhanced Selectivity (Reduced Off-Target Affinity) Protonation->Selectivity

Logical flow mapping fluorine substitution to THIQ bioactivity, pKa reduction, and receptor selectivity.

Metabolic Shielding and CYP450 Evasion

Beyond pKa modulation, fluorine is a critical structural tool for blocking metabolic "soft spots." Computational predictions (using tools like MetaSite) frequently identify the 1-, 4-, and 6-positions of the THIQ core as highly susceptible to CYP450-mediated oxidative metabolism[3].

The carbon-fluorine bond is significantly stronger (~105 kcal/mol) than the carbon-hydrogen bond (~98 kcal/mol). By replacing hydrogen atoms with fluorine at these vulnerable positions, chemists can render the molecule highly resistant to the hydrogen abstraction mechanisms utilized by cytochrome P450 enzymes.

In the optimization of THIQ-based Transient Receptor Potential Melastatin 8 (TRPM8) antagonists, the introduction of geminal difluoro-substitutions directly blocked oxidative metabolism, vastly improving the microsomal half-life of the series[3]. Similarly, in the development of THIQ CXCR4 antagonists, a 3-fluoro substitution on the side-chain was shown to markedly increase metabolic stability in both murine and rat liver microsomes[2].

Metabolic Stability Enhancements via Fluorination
THIQ Scaffold TargetStructural ModificationCYP450 VulnerabilityResulting Pharmacokinetic Effect
TRPM8 Antagonist Geminal difluoro-substitution at C1/C4High (Oxidative soft spots)Blocked oxidative metabolism; improved microsomal half-life[3]
CXCR4 Antagonist 3-fluoro substitution on side-chainModerateIncreased metabolic stability in murine/rat liver microsomes[2]

Table 2: Summary of pharmacokinetic improvements achieved through targeted fluorination.

Advanced Synthetic Workflows for Fluorinated THIQs

Synthesizing fluorinated THIQs requires overcoming significant chemical barriers, particularly the risk of hydrodefluorination (the unwanted cleavage of the C-F bond) during reduction steps, and the challenge of establishing chiral C-F centers[4]. Below are two field-validated protocols for accessing these structures.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Isoquinolines

To access chiral fluorinated THIQs with high enantiomeric excess (ee), an Iridium-catalyzed asymmetric hydrogenation is employed[4].

Causality & Rationale: Hydrogenating fluorinated heteroaromatics typically leads to hydrodefluorination due to the highly reactive nature of standard transition metal hydrides. By utilizing an Iridium catalyst paired with a stoichiometric hydrochloride salt, the isoquinoline nitrogen is protonated. This increases the electrophilicity of the ring, facilitating hydride transfer. The critical addition of a catalytic amount of a halogenated hydantoin acts as a mild oxidant/halogen bond donor that specifically suppresses the hydrodefluorination pathway, preserving the C-F stereocenter while achieving >90% ee[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure hydrogenation vial with the fluorinated isoquinoline substrate (0.1 mmol) and the chiral Iridium catalyst (1-2 mol%).

  • Activation: Add a stoichiometric amount of hydrochloride salt (e.g., 1.0 equiv of HCl in dioxane) to protonate the isoquinoline nitrogen.

  • Protection: Introduce a catalytic amount (5-10 mol%) of halogenated hydantoin (e.g., 1,3-dibromo-5,5-dimethylhydantoin) to the mixture to inhibit hydrodefluorination.

  • Solvent Addition: Dissolve the mixture in anhydrous solvent (typically a mixture of toluene and dichloromethane).

  • Hydrogenation: Transfer the vial to an autoclave, purge with H₂ gas three times, and pressurize to 50 atm H₂. Stir at room temperature for 12-24 hours.

  • Workup: Carefully vent the H₂ gas, neutralize the mixture with saturated aqueous NaHCO₃, and extract with dichloromethane.

  • Self-Validation (QC): Concentrate the organic layer and purify via flash chromatography. Validate the preservation of the C-F bond via ¹⁹F NMR (checking for the absence of hydrodefluorinated side-products) and determine the enantiomeric excess (ee) via chiral HPLC[4].

G Start Fluorinated Isoquinoline Cat Ir-Catalyst + Halogenated Hydantoin Start->Cat Cond H2 Gas, Hydrochloride Salt Cat->Cond Prod Chiral Fluorinated THIQ (>90% ee) Cond->Prod

Workflow for Iridium-catalyzed asymmetric hydrogenation of fluorinated isoquinolines.

Protocol 2: De Novo Synthesis via Oxidative Ring Cleavage and Reductive Amination

For introducing fluoroalkyl groups (e.g., -CH₂CF₃) to the amine, a de novo ring-opening/ring-closing strategy starting from indene is highly effective[5].

Causality & Rationale: Direct N-alkylation of THIQs with fluoroalkyl halides is notoriously sluggish and low-yielding due to the electron-withdrawing nature of the fluorine atoms deactivating the alkylating agent. Instead, starting from an indene derivative allows for oxidative cleavage to a dialdehyde. Reductive amination with a commercially available fluorinated primary amine (e.g., 2,2,2-trifluoroethylamine) seamlessly closes the ring. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is critical; unlike NaBH₄, NaBH₃CN is stable at the mildly acidic pH required for imine formation and selectively reduces the intermediate iminium ion without prematurely reducing the transient dialdehyde back to a diol[5].

Step-by-Step Methodology:

  • Dihydroxylation: Subject 1H-indene to OsO₄-catalyzed cis-dihydroxylation to yield the corresponding indane-1,2-diol.

  • Oxidative Cleavage: Dissolve the diol in a THF/H₂O mixture and treat with sodium periodate (NaIO₄) at room temperature to generate the unstable diformyl intermediate.

  • Reductive Amination: Without isolating the dialdehyde, immediately add the desired fluorinated primary amine (e.g., 2,2,2-trifluoroethylamine) and a mild acid catalyst (e.g., acetic acid) to adjust the pH to ~5-6.

  • Reduction: Add NaBH₃CN to the reaction mixture. Stir at room temperature for 3-5 hours to facilitate double reductive amination and ring closure.

  • Workup: Quench the reaction with aqueous NaOH to neutralize the acid and destroy excess reducing agent. Extract with ethyl acetate.

  • Self-Validation (QC): Purify via column chromatography. Confirm the successful incorporation of the fluoroalkyl group and the intact THIQ ring system via ¹H, ¹³C, and ¹⁹F NMR spectroscopy[5].

Conclusion

The integration of fluorine into the tetrahydroisoquinoline scaffold represents a masterclass in rational drug design. By leveraging the extreme electronegativity and strong C-F bond energy of fluorine, medicinal chemists can precisely tune the pKa of the THIQ amine to thread the needle between target affinity and off-target selectivity (the Goldilocks effect), while simultaneously shielding the molecule from rapid CYP450-mediated oxidative clearance. Supported by advanced synthetic methodologies like Ir-catalyzed asymmetric hydrogenation and de novo reductive amination, fluorinated THIQs will continue to be a cornerstone in the development of next-generation neurotherapeutics and targeted inhibitors.

References

1.1. National Institutes of Health (NIH).[1] 2.2. National Institutes of Health (NIH).[2] 3.5. CORE / Synlett.[5] 4.3. Journal of Medicinal Chemistry - ACS Publications.[3] 5.4. Chemical Communications (RSC Publishing).[4]

Sources

Exploratory

commercial availability and suppliers of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Sourcing, Quality Control, and Synthetic Application of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Executive Summary Tetrahydroisoquinolines (THIQs) represent a privileged structural class in medicinal chemistry, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Sourcing, Quality Control, and Synthetic Application of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Executive Summary Tetrahydroisoquinolines (THIQs) represent a privileged structural class in medicinal chemistry, frequently utilized as rigidified pharmacophores in neurological and oncological drug design. The specific functionalization of 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has garnered significant attention, particularly as a core intermediate in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications[1]. This technical whitepaper provides a comprehensive guide on the structural rationale, commercial sourcing, analytical validation, and downstream synthetic application of this critical building block.

Structural & Physicochemical Rationale

The strategic placement of halogens on the THIQ core is not arbitrary; it is designed to optimize both synthetic tractability and pharmacological properties.

  • 5-Bromo Substitution: Acts as a regioselective anchor for carbon-carbon (C-C) or carbon-heteroatom (C-N, C-O) bond formation via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • 6-Fluoro Substitution: The highly electronegative fluorine exerts a strong inductive (-I) effect. Pharmacologically, this improves the metabolic stability of the aromatic core against CYP450-mediated oxidation. Synthetically, it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond. This electronic modulation thermodynamically favors the oxidative addition of Pd(0) species during cross-coupling, activating the 5-position[1].

  • Secondary Amine: Provides a crucial hydrogen bond donor/acceptor for kinase hinge-binding while enhancing aqueous solubility. However, it necessitates transient protection during transition-metal catalysis to prevent catalyst poisoning.

StructureRationale Core 5-Bromo-6-fluoro-THIQ Scaffold Br 5-Bromo Substitution Core->Br F 6-Fluoro Substitution Core->F NH Secondary Amine Core->NH Br_Effect Orthogonal Handle for Pd-Coupling Br->Br_Effect F_Effect Metabolic Stability & C-Br Activation F->F_Effect NH_Effect Target Binding (H-Bond Donor) NH->NH_Effect

Figure 1: Physicochemical and synthetic rationale for the 5-bromo-6-fluoro-THIQ scaffold.

Commercial Sourcing & Supplier Landscape

When sourcing this intermediate, it is predominantly available as the hydrochloride salt (CAS: 2470437-36-4)[3]. The salt form is highly preferred over the free base to prevent oxidative degradation and amine-mediated autocatalysis during long-term storage.

Table 1: Representative Commercial Suppliers and Specifications

Supplier / AggregatorCAS NumberTypical FormPurity SpecificationLead Time
Bidepharm2470437-36-4Hydrochloride Salt≥97% (HPLC/NMR)In Stock / 1-2 Weeks
Molaid2470437-36-4Hydrochloride Salt≥95%Varies (Aggregator)
Echemi2470437-36-4Hydrochloride Salt≥95%Varies (Aggregator)

Quality Control & Analytical Validation Protocol

Causality of QC: Commercial synthesis of this scaffold typically involves the reduction of 5-bromo-6-fluoroisoquinoline using NaBH₄ in acetic acid[2]. Incomplete reduction yields the fully aromatic isoquinoline impurity. This impurity is highly problematic because the unhindered aromatic nitrogen can strongly coordinate to palladium catalysts in downstream steps, effectively poisoning the reaction. Thus, independent analytical validation is a mandatory self-validating system before committing the batch to scale-up.

Table 2: Analytical Quality Control Parameters

Analytical MethodTarget ParameterExpected ValueRationale for Validation
LC-MS (ESI+)m/z [M+H]+230.0 (⁷⁹Br), 232.0 (⁸¹Br)Confirms scaffold mass and isotopic pattern.
¹H NMR (DMSO-d₆)Aliphatic C1-H₂~4.2 ppm (s, 2H)Confirms reduction of the isoquinoline core.
¹H NMR (DMSO-d₆)Aromatic Protons~7.5 ppm (d, 1H)Verifies aromatic substitution pattern.
¹⁹F NMR¹⁹F Chemical ShiftCharacteristic singletValidates presence of the 6-fluoro group.

Protocol: Batch Validation

  • Sample Preparation: Dissolve 1 mg of the commercial salt in 1 mL of LC-MS grade Methanol.

  • Mass Profiling: Run via LC-MS (ESI+). Look for the characteristic 1:1 isotopic doublet at m/z 230.0 and 232.0. A mass of 228/230 indicates the presence of the unreduced isoquinoline impurity.

  • Structural Confirmation: Dissolve 10 mg in DMSO-d₆. Acquire a 400 MHz ¹H NMR spectrum. The presence of distinct aliphatic multiplets (C1, C3, and C4 protons) confirms the tetrahydrogenated ring[2].

Downstream Application Workflow: HPK1 Inhibitor Scaffold Synthesis

To utilize the 5-bromo handle, the secondary amine must first be protected. The following protocol outlines the transformation of the commercial salt into a complex pyrazolopyrimidine precursor, adapted from validated patent literature for HPK1 inhibitors[1],[2].

Workflow Start Commercial Sourcing CAS: 2470437-36-4 (HCl salt) QC Analytical QC (LC-MS, 1H/19F NMR) Start->QC FreeBase Freebasing (TEA / DCM) QC->FreeBase Pass Boc Amine Protection (Boc2O, DCM, 1h, RT) FreeBase->Boc Coupling Palladium Cross-Coupling (Pd(dppf)Cl2, 80°C) Boc->Coupling C5-Br Activation Deprotect Boc Deprotection (TFA/DCM, 2h, RT) Coupling->Deprotect Target Final Target Scaffold (Prep-HPLC Purification) Deprotect->Target

Figure 2: Standard operational workflow from commercial sourcing to downstream application.

Protocol: Step-by-Step Methodology

Step 1: Freebasing and Boc-Protection

  • Suspension: Suspend 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g)[1].

  • Freebasing: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C. Causality: TEA is preferred over aqueous inorganic bases (like Na₂CO₃) to maintain a homogeneous organic phase, which accelerates the subsequent protection step.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise[1]. Stir at room temperature for 1-2 hours. Causality: The Boc group provides necessary steric bulk and eliminates the nucleophilicity of the amine, ensuring orthogonal reactivity exclusively at the C5-Br position during metal catalysis.

  • Purification: Concentrate and purify via silica gel chromatography (0-30% EtOAc/Hexanes) to yield the N-Boc protected intermediate[1].

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagent Assembly: In a Schlenk flask, combine the N-Boc-5-bromo-6-fluoro-THIQ (1.0 eq), the desired boronate ester (e.g., a pyrazolopyrimidine derivative, 1.1 eq), and K₃PO₄ (2.0 eq)[2].

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane and Water (5:1 v/v)[2]. Causality: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base, driving the transmetalation step.

  • Catalyst Addition: Add the catalyst Pd(dppf)Cl₂ (0.05 eq)[2]. Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand facilitates reductive elimination, which is typically the rate-limiting step when coupling sterically hindered ortho-substituted aryl bromides.

  • Reaction: Heat at 80°C under N₂ for 16-18 hours[2]. Cool to room temperature, extract with EtOAc, and concentrate in vacuo.

Step 3: Global Deprotection and Purification

  • Deprotection: Dissolve the crude coupled product in DCM. Add Trifluoroacetic acid (TFA) (1:1 v/v with DCM)[2]. Stir at room temperature for 2 hours to quantitatively cleave the Boc group.

  • Neutralization: Concentrate in vacuo. Dissolve the residue in Methanol and neutralize with 10% aqueous NH₄OH[2].

  • Isolation: Purify via Preparative HPLC (e.g., XBridge C18 column, eluting with a gradient of acetonitrile/water containing 0.1% TFA or pH=2 buffer, at a flow rate of 60 mL/min) to isolate the final target scaffold in high purity[4],[2].

References

  • Title: Pyrazolopyrimidine compounds and uses thereof (Patent US11014929B2)
  • Title: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride Source: Molaid URL: [Link]

Sources

Protocols & Analytical Methods

Method

Pictet-Spengler reaction for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline synthesis

Application Note: Synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction Introduction & Mechanistic Overview The Pictet-Spengler reaction is a foundational transformation in organic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction

Introduction & Mechanistic Overview

The Pictet-Spengler reaction is a foundational transformation in organic synthesis, enabling the construction of tetrahydroisoquinoline (THIQ) and tetrahydro-β-carboline scaffolds through the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization[1]. Halogenated THIQs are highly valued in medicinal chemistry due to their enhanced metabolic stability and their utility as versatile cross-coupling partners in the synthesis of complex active pharmaceutical ingredients (APIs)[2]. Specifically, 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline serves as a critical building block in the development of pyrazolopyrimidine-based kinase inhibitors[3].

As a Senior Application Scientist, I emphasize that synthesizing halogenated THIQs requires careful mechanistic consideration. Halogens (Br, F) exert an electron-withdrawing inductive effect that deactivates the aromatic ring toward electrophilic aromatic substitution (SEAr). Consequently, the classic mild conditions (e.g., acetic acid) often fail to drive the cyclization of the intermediate iminium ion. To overcome this high activation energy barrier, a strong Brønsted acid—such as Trifluoroacetic Acid (TFA)—must be employed to fully protonate the imine and increase its electrophilicity.

Reaction Design & Regioselectivity

The retrosynthetic logic for 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline dictates the use of 2-(2-bromo-3-fluorophenyl)ethanamine as the starting precursor.

The Causality of Regioselectivity: In a standard β-phenylethylamine, cyclization can occur at either ortho position relative to the ethylamine chain. However, in 2-(2-bromo-3-fluorophenyl)ethanamine, the C2 position is sterically and electronically blocked by the bromine atom. This structural feature is a self-directing mechanism: it forces the intramolecular attack to occur exclusively at the C6 position of the phenyl ring. This absolute regioselectivity eliminates the formation of structural isomers, streamlining downstream purification.

PS_Mechanism A 2-(2-bromo-3-fluorophenyl)ethanamine + Paraformaldehyde B Schiff Base / Iminium Ion Intermediate A->B -H2O (TFA) C Electrophilic Aromatic Substitution (Wheland Intermediate at C6) B->C Cyclization D Rearomatization & Deprotonation C->D Fast E 5-Bromo-6-fluoro-1,2,3,4- tetrahydroisoquinoline D->E

Caption: Mechanistic pathway of the Pictet-Spengler cyclization yielding the target THIQ.

Reagents & Materials

The following table summarizes the optimized stoichiometry required for successful conversion on a 10.0 mmol scale.

Table 1: Stoichiometry and Reagent Function

ReagentMW ( g/mol )EquivalentsFunction
2-(2-bromo-3-fluorophenyl)ethanamine218.071.0Starting Material / Precursor
Paraformaldehyde30.03 (as HCHO)1.5Carbonyl Source
Trifluoroacetic Acid (TFA)114.0210.0Acid Catalyst / Co-Solvent
Dichloromethane (DCM)84.93-Primary Solvent
4Å Molecular SievesN/A-Dehydrating Agent

Step-by-Step Experimental Protocol

Every robust protocol must be a self-validating system. In this workflow, we do not simply wait 12 hours and hope for the best. We establish discrete validation checkpoints to ensure the reaction trajectory is correct before proceeding to the next step.

Step 1: Imine Formation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromo-3-fluorophenyl)ethanamine (10.0 mmol, 2.18 g) in anhydrous Dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Add Paraformaldehyde (15.0 mmol, 0.45 g). Scientific Insight: Paraformaldehyde is chosen over aqueous formaldehyde (formalin) to minimize the introduction of water, which would otherwise push the imine formation equilibrium backward.

  • Add freshly activated 4Å molecular sieves (approx. 2 g) to the flask to sequester the water generated during Schiff base formation. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Perform a TLC analysis (Eluent: 10% MeOH in DCM with 1% NH₄OH). The primary amine (ninhydrin positive) should be entirely consumed, and a new, less polar intermediate (imine) should appear.

Step 2: Acid-Catalyzed Cyclization 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Dropwise, add Trifluoroacetic Acid (TFA, 100 mmol, 7.65 mL) over 10 minutes. Scientific Insight: Strict adherence to dropwise addition at 0 °C controls the highly exothermic protonation step, preventing tar formation. 6. Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 12 hours.

  • Validation Checkpoint 2: Perform an LC-MS analysis of a micro-aliquot. Look for the target mass

    
    . The characteristic 1:1 isotopic pattern confirms the retention of the bromine atom and successful cyclization.
    

Step 3: Workup and Purification 7. Cool the reaction to room temperature and filter through a pad of Celite to remove the molecular sieves. Wash the pad with additional DCM (20 mL). 8. Transfer the filtrate to a separatory funnel and slowly quench the excess TFA by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. (Caution: Vigorous CO₂ evolution will occur). 9. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 50% Ethyl Acetate in Hexanes containing 1% Triethylamine) to yield the pure 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline[3].

Workflow Step1 Imine Formation (CH2O, Sieves, DCM) Step2 Cyclization (TFA, 60°C, 12h) Step1->Step2 Step3 Quench (Sat. NaHCO3) Step2->Step3 Step4 Extraction (DCM / Brine) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data & Optimization

To establish the most efficient parameters, our laboratory evaluated multiple acid systems. The data below illustrates why strong Brønsted acidity is non-negotiable for this specific halogenated substrate.

Table 2: Optimization of Cyclization Conditions

Acid SystemTemperatureTimeConversion (%)Isolated Yield (%)Causality / Observation
Acetic Acid80 °C24 h< 20%N/AAcid too weak to overcome halogen deactivation.
HCl / EtOH80 °C18 h65%55%Moderate conversion; competing etherification side reactions.
TFA / DCM 60 °C 12 h > 95% 88% Optimal protonation of imine; clean SEAr profile.

Troubleshooting

  • Issue: Incomplete Conversion at Checkpoint 1.

    • Cause: Water accumulation reversing the imine formation.

    • Solution: Ensure molecular sieves are freshly activated (heated to 300 °C under vacuum for 3 hours prior to use).

  • Issue: Degradation or Tar Formation during Step 2.

    • Cause: Localized heating or overly concentrated acid during addition.

    • Solution: Strictly adhere to the dropwise addition of TFA at 0 °C with vigorous stirring.

References

  • Stöckigt, J., et al. "The Pictet-Spengler Reaction Updates Its Habits." National Institutes of Health (NIH) / PMC. URL:[Link]

  • "US11014929B2 - Pyrazolopyrimidine compounds and uses thereof." Google Patents.

Sources

Application

Bischler-Napieralski synthesis of substituted tetrahydroisoquinolines

Application Note: Advanced Bischler-Napieralski Synthesis of Substituted Tetrahydroisoquinolines Executive Overview The synthesis of substituted tetrahydroisoquinolines (THIQs) is a critical operation in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bischler-Napieralski Synthesis of Substituted Tetrahydroisoquinolines

Executive Overview

The synthesis of substituted tetrahydroisoquinolines (THIQs) is a critical operation in medicinal chemistry, given the privileged nature of the THIQ scaffold in neuroactive drugs, antihypertensives, and complex alkaloid natural products[1]. The most robust and modular approach to constructing this core is the Bischler-Napieralski (BN) cyclization of


-arylethylamides to 3,4-dihydroisoquinolines, followed by a subsequent reduction step[2]. This application note provides an expert-level guide to the mechanistic causality, reagent selection, and self-validating experimental protocols required to execute this transformation with high fidelity.

Mechanistic Causality and Intermediate Dynamics

The BN reaction is fundamentally an intramolecular electrophilic aromatic substitution (EAS)[3]. However, the success of the reaction depends entirely on the controlled generation of a highly reactive electrophile from a stable amide precursor.

  • Dehydration and Electrophile Generation: Treatment of the

    
    -arylethylamide with a dehydrating agent (e.g., POCl
    
    
    
    , P
    
    
    O
    
    
    , or Tf
    
    
    O) initially forms an O-activated imidoyl species (such as an imidoyl chloride or O-triflyl imidoyl intermediate)[4].
  • The Nitrilium Ion Pivot: Upon heating (in the case of POCl

    
    ) or under mild basic conditions (with Tf
    
    
    
    O), the imidoyl intermediate eliminates the leaving group to form a transient, highly electrophilic nitrilium ion[5]. The formation of this nitrilium ion is the rate-determining step for the subsequent cyclization[4].
  • Cyclization and Reduction: The electron-rich arene attacks the nitrilium ion via EAS, forming a 3,4-dihydroisoquinoline[6]. To obtain the THIQ, this intermediate is subjected to hydride reduction, typically using sodium borohydride (NaBH

    
    ) in a protic solvent mixture[1].
    

Causality Insight: Why do electron-withdrawing groups on the arene cause reaction failure? The EAS step requires sufficient nucleophilicity from the aromatic ring. If the ring is deactivated, the nitrilium ion persists too long and undergoes a retro-Ritter fragmentation, yielding unwanted styrene byproducts instead of the desired cyclization product[4].

BN_Mechanism A β-Arylethylamide B Imidoyl Electrophile A->B POCl3 or Tf2O (-H2O equivalent) C Nitrilium Ion B->C Elimination (Heat or Base) D 3,4-Dihydroisoquinoline C->D Intramolecular EAS E Tetrahydroisoquinoline D->E NaBH4 Reduction

Mechanistic pathway of the Bischler-Napieralski synthesis and subsequent reduction.

Reagent Selection Matrix and Quantitative Scope

The choice of condensing agent dictates the reaction temperature and functional group tolerance.

  • POClngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     / P
    
    
    
    O
    
    
    :
    The traditional system. Requires refluxing in toluene or xylenes (100–140 °C)[3]. Ideal for electron-rich arenes (e.g., methoxy-substituted) that can withstand harsh thermal conditions.
  • Tf

    
    O / 2-Chloropyridine:  A modern, mild alternative pioneered by Movassaghi. The addition of 2-chloropyridine acts as an acid scavenger and facilitates the formation of the highly reactive O-triflyl intermediate at room temperature or slightly elevated temperatures (0–40 °C)[5]. This prevents the thermal degradation of sensitive substrates.
    
Substrate ElectronicsCondensing AgentSolvent & TempTypical Yield (%)Mechanistic Notes
Electron-Rich (e.g., 3,4-dimethoxy)POCl

Toluene, 110 °C85 - 95%Standard thermal cyclodehydration; highly reliable[2].
Neutral (Unsubstituted Arene)POCl

+ P

O

Xylenes, 140 °C60 - 75%P

O

generates pyrophosphates (superior leaving groups)[4].
Electron-Deficient / Sensitive Tf

O / 2-Cl-Pyr
DCM, 20 °C70 - 90%Mild activation; avoids retro-Ritter styrene formation[5].
Sterically Hindered Amide Tf

O / 2-F-Pyr
DCM, 0 to 20 °C65 - 85%2-Fluoropyridine prevents competitive N-pyridinylation[5].

Validated Experimental Protocols

Self-Validating System Design: A robust protocol must include built-in analytical checkpoints. The transition from amide to dihydroisoquinoline is marked by the disappearance of the amide N-H stretch in IR, and a distinct downfield shift of the newly formed imine proton (


8.2–8.5 ppm) in 

H NMR. Reduction to the THIQ is visually confirmed by the cessation of hydrogen gas evolution and analytically by the appearance of a new secondary amine N-H and an upfield shift of the C1 proton (

3.8–4.2 ppm).

BN_Workflow Step1 1. Amide Activation Step2 2. Thermal/Mild Cyclization Step1->Step2 Step3 3. Solvent Swap & Cooling Step2->Step3 Step4 4. Borohydride Reduction Step3->Step4 Step5 5. Aqueous Workup & Purification Step4->Step5

Step-by-step experimental workflow for the synthesis of tetrahydroisoquinolines.

Protocol A: Traditional POCl -Mediated Synthesis (For Electron-Rich Arenes)

Reference standard adapted from 2[2].

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the

    
    -arylethylamide (1.0 mmol) and anhydrous toluene (10 mL) under a nitrogen atmosphere.
    
  • Activation: Add phosphorus oxychloride (POCl

    
    , 3.0 mmol, 3.0 equiv) dropwise at room temperature. Causality: Excess POCl
    
    
    
    drives the equilibrium toward the imidoyl chloride.
  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 2–4 hours.

    • Validation Checkpoint 1: Monitor by TLC (typically 1:1 EtOAc/Hexanes). The starting material (Rf

      
      0.4) will disappear, replaced by a highly UV-active baseline spot (the dihydroisoquinolinium salt).
      
  • Concentration: Cool the mixture to room temperature and concentrate in vacuo to remove toluene and excess POCl

    
    . Caution: POCl
    
    
    
    vapors are highly toxic; use a properly trapped rotary evaporator.
  • Reduction: Dissolve the crude dihydroisoquinoline residue in methanol (10 mL) and cool to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH

    
    , 4.0 mmol, 4.0 equiv) in small portions.
    
    • Causality & Validation: Addition of NaBH

      
       to methanol generates hydrogen gas (effervescence). The reduction of the imine is rapid at 0 °C. The reaction is complete when effervescence ceases (typically 30–60 mins)[1].
      
  • Workup: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the crude tetrahydroisoquinoline. Purify via flash chromatography (DCM/MeOH/NH
    
    
    OH).
Protocol B: Mild Tf O-Mediated Synthesis (For Sensitive/Deactivated Arenes)

Reference standard adapted from5[5].

  • Setup: In an oven-dried flask under argon, dissolve the

    
    -arylethylamide (1.0 mmol) and 2-chloropyridine (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 10 mL). Cool to -78 °C.
    
  • Activation: Add trifluoromethanesulfonic anhydride (Tf

    
    O, 1.1 mmol, 1.1 equiv) dropwise. Stir at -78 °C for 15 minutes, then warm to room temperature.
    
    • Causality: 2-Chloropyridine is basic enough to scavenge triflic acid but sterically hindered enough to avoid reacting with Tf

      
      O itself, directing the electrophile exclusively to the amide oxygen[5].
      
  • Cyclization: Stir at room temperature for 1–12 hours (substrate dependent).

    • Validation Checkpoint 1: Aliquot a micro-sample, quench with saturated NaHCO

      
      , and analyze via LC-MS. Look for the [M+H]
      
      
      
      of the dihydroisoquinoline.
  • Reduction: Once cyclization is complete, cool the DCM solution to 0 °C, add methanol (5 mL), and introduce NaBH

    
     (3.0 mmol). Stir for 1 hour.
    
  • Workup: Dilute with 1M NaOH (10 mL) to free-base the THIQ. Extract with DCM, dry, and concentrate.

Troubleshooting: The Retro-Ritter Fragmentation

A persistent issue in BN syntheses of electron-deficient arenes is the retro-Ritter reaction. If the arene is not nucleophilic enough to attack the nitrilium ion, the intermediate fragments into a styrene derivative and a nitrile[4].

  • Diagnostic: Appearance of vinylic protons (5.0–7.0 ppm) in the crude

    
    H NMR.
    
  • Solution: Switch from POCl

    
     to the Tf
    
    
    
    O/2-chloropyridine system to increase the electrophilicity of the intermediate, or utilize Larsen's modification using oxalyl chloride to form an N-acyliminium intermediate, which cannot undergo retro-Ritter fragmentation[4].

References

  • [2] The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals - BenchChem. 2

  • [4] Bischler-Napieralski Reaction - Organic Chemistry Portal. 4

  • [1] Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - Chemical Reviews (ACS). 1

  • [3] Bischler–Napieralski reaction - Wikipedia. 3

  • [5] Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - PMC (NIH). 5

  • [6] Bischler-Napieralski Reaction - Cambridge University Press. 6

Sources

Method

analytical methods for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline characterization (NMR, HPLC, LC-MS)

Introduction 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a substituted heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a prevalent motif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a substituted heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The tetrahydroisoquinoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of halogen atoms, specifically bromine and fluorine, can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[2] Fluorine, in particular, is a common bioisostere for hydrogen and is found in a significant percentage of modern pharmaceuticals.[3][4]

Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), rigorous analytical characterization is imperative. This application note provides a comprehensive guide to the orthogonal analytical techniques required for unambiguous structure confirmation and purity assessment of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to be robust and self-validating, providing researchers with the confidence needed for advancing drug development programs.

Logical Workflow for Characterization

A sequential and integrated analytical approach is crucial for the efficient and thorough characterization of a novel chemical entity. The proposed workflow ensures that each technique builds upon the insights of the previous one, from initial structural confirmation to final purity and identity verification.

G cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) - Primary Structure Confirmation - Isomer Identification HPLC HPLC Method Development - Purity Assessment - Quantitation - Impurity Profiling NMR->HPLC Provides structural knowledge for peak identification LCMS LC-MS Analysis - Molecular Weight Verification - Fragmentation Analysis HPLC->LCMS Provides separation method for MS analysis LCMS->NMR Confirms mass of assigned structure

Caption: Integrated workflow for the analytical characterization of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the de novo structural elucidation of organic molecules. For a fluorinated compound like 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.[5][6] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful diagnostic tool.[7][8]

Causality Behind Experimental Choices & Expected Spectra

The substitution pattern on the aromatic ring dictates the expected chemical shifts and coupling patterns. The fluorine atom will induce characteristic couplings to adjacent ¹H and ¹³C nuclei (J-coupling), which can complicate spectra but also provide invaluable structural information.[4]

  • ¹H NMR: The aromatic region will feature two doublets, corresponding to the protons at C7 and C8. The proton at C7 will show coupling to the adjacent fluorine atom. The aliphatic protons at C1, C3, and C4 will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon atoms bonded to or near the electronegative fluorine and bromine will be significantly affected. The C-F and C-Br bonds will result in large shifts, and C-F coupling will be observable for several carbons.

  • ¹⁹F NMR: This spectrum is expected to show a single resonance, likely a doublet of doublets, due to coupling with the aromatic protons at C7 and C5 (if present, though in this case it's a bromine). The chemical shift is highly sensitive to the electronic environment.[8]

Table 1: Predicted NMR Spectral Data (in CDCl₃, reference values may vary)

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HC1-H₂2.9 - 3.1t~6-7 Hz
¹HC3-H₂3.2 - 3.4t~6-7 Hz
¹HC4-H₂4.0 - 4.2s-
¹HC7-H6.9 - 7.1dJ(H-F) ≈ 8-10 Hz
¹HC8-H7.2 - 7.4dJ(H-H) ≈ 8-9 Hz
¹HNH1.8 - 2.5 (broad)s (broad)-
¹⁹FC6-F-110 to -125 (vs. CFCl₃)dJ(F-H) ≈ 8-10 Hz
¹³CC1~45-50--
¹³CC3~40-45--
¹³CC4~28-32--
¹³CC5-Br~115-120--
¹³CC6-F~155-160 (d)d¹J(C-F) ≈ 240-250 Hz
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the spectrometer is not internally referenced.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: 128-256 scans, appropriate spectral width based on predicted shift, relaxation delay of 2 seconds. Use an external reference like CFCl₃ if necessary.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (¹H-¹H correlation) to establish proton-proton connectivities.

    • Acquire HSQC or HMQC (¹H-¹³C correlation) to assign protons to their directly attached carbons.

    • Acquire HMBC (¹H-¹³C long-range correlation) to establish the complete carbon skeleton.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.

Part 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a compound and for quantifying it against a reference standard. For a halogenated aromatic amine like the title compound, reversed-phase HPLC is the method of choice.[9][10]

Causality Behind Experimental Choices

The selection of the stationary phase is critical. While a standard C18 column separates based on hydrophobicity, a Pentafluorophenyl (PFP) column can offer alternative selectivity for halogenated and aromatic compounds through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.[11][12] This can be particularly advantageous for resolving closely related impurities. The mobile phase will consist of an aqueous component with an acid modifier (like formic acid or TFA) to ensure the basic nitrogen is protonated and peak shape is sharp, and an organic solvent (acetonitrile or methanol) for elution.

Caption: Schematic of the proposed HPLC experimental setup.

Table 2: Suggested HPLC Gradient Method

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)
0.09551.0
1.09551.0
10.05951.0
12.05951.0
12.19551.0
15.09551.0
Protocol: HPLC Purity Analysis
  • System Preparation:

    • Use a standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Equip the system with a PFP or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (0.1% formic acid in HPLC-grade acetonitrile). Degas both solvents.

  • Sample Preparation:

    • Prepare a stock solution of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A:B.

    • Prepare a working solution for injection by diluting the stock solution to ~0.1 mg/mL using the same diluent.

  • Method Execution:

    • Set the column temperature to 30°C.

    • Set the detection wavelength to 220 nm and 254 nm. A PDA detector is recommended to assess peak purity.

    • Equilibrate the column with the initial mobile phase composition (95% A) for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject 5 µL of the working solution.

    • Run the gradient method as detailed in Table 2.

  • Data Analysis:

    • Integrate the resulting chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Use the PDA data to check for peak co-elution and confirm the homogeneity of the main peak.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides unambiguous confirmation of the molecular weight of the target compound and can offer structural information through fragmentation analysis (MS/MS).[13][14] By coupling the developed HPLC method to a mass spectrometer, each peak in the chromatogram can be identified by its mass-to-charge ratio (m/z).

Causality Behind Experimental Choices

Electrospray Ionization (ESI) in positive mode is the ideal ionization technique for this molecule. The basic nitrogen atom in the tetrahydroisoquinoline ring is readily protonated in the acidic mobile phase to form a stable [M+H]⁺ ion.[15] High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is highly recommended to confirm the elemental composition via accurate mass measurement.[16]

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₉H₁₀BrFN
Monoisotopic Mass229.9984 u
Ionization ModeESI Positive
Expected Ion ([M+H]⁺)m/z 230.9957 (for ⁷⁹Br) and 232.9936 (for ⁸¹Br)
Isotopic PatternCharacteristic ~1:1 ratio for the bromine isotopes in the [M+H]⁺ signal.
Potential MS/MS FragmentsLoss of HBr, retro-Diels-Alder fragmentation of the heterocyclic ring.[14]
Protocol: LC-MS Identity Confirmation
  • System Configuration:

    • Interface the HPLC system (using the method described above) with a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source.

  • MS Parameter Optimization:

    • Tune the mass spectrometer using a standard solution if required.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage: 3.5-4.5 kV; source temperature: 120-150°C; desolvation gas flow and temperature as per instrument recommendations).

  • Data Acquisition:

    • Inject the sample (~0.1 mg/mL solution) into the LC-MS system.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • Extract the ion chromatogram for the expected [M+H]⁺ ions (m/z 231.0 and 233.0) to locate the peak corresponding to the target compound.

  • MS/MS Fragmentation (Optional but Recommended):

    • Perform a separate injection for fragmentation analysis.

    • Set up a product ion scan experiment, selecting the [M+H]⁺ ion (m/z 231.0 or 233.0) as the precursor.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ions.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion with the correct m/z and the characteristic 1:1 bromine isotopic pattern in the mass spectrum of the main chromatographic peak.

    • If HRMS data was acquired, verify that the measured mass is within 5 ppm of the calculated exact mass for C₉H₁₁BrFN⁺.

    • Analyze the MS/MS spectrum to identify fragmentation patterns consistent with the proposed structure.

Conclusion

The combination of multi-nuclear NMR, optimized reversed-phase HPLC, and high-resolution LC-MS provides a robust and orthogonal analytical workflow for the comprehensive characterization of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline. NMR serves as the definitive tool for structural elucidation, while HPLC provides accurate purity assessment, and LC-MS confirms molecular identity with high specificity. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for decision-making in research, development, and quality control environments.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Electrospray ionization, accurate mass measurements and multistage mass spectrometry experiments in the characterization of stereoisomeric isoquinoline alkaloids - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. JEOL Ltd. Available at: [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Simplifying Structure Elucidation of Fluorinated Small Molecules | Spectroscopy Online. Spectroscopy Online. Available at: [Link]

  • Structural analysis of fluorine-containing compounds by NMR using CFH triple resonance probe. Toray Research Center, Inc. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. Scientific Electronic Library Online. Available at: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Phenomenex. Available at: [Link]

  • Separation of Aromatic Amines by Reversed-Phase Chromatography. - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • (PDF) Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate - ResearchGate. ResearchGate. Available at: [Link]

  • A New View of Reversed Phase HPLC Selectivity - Element Lab Solutions. Element Lab Solutions. Available at: [Link]

  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate - SCIRP. Scientific Research Publishing. Available at: [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC‑DAD‑MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - ResearchGate. ResearchGate. Available at: [Link]

  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry. Thieme Chemistry. Available at: [Link]

  • Enzyme-Mediated and Mechanistic Investigations of Tetrahydroisoquinoline Synthesis through the Pictet-Spengler Reaction - SciSpace. SciSpace. Available at: [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI. MDPI. Available at: [Link]

  • Tetrahydroisoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. Waters Corporation. Available at: [Link]

  • Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation | Journal of Applied Solution Chemistry and Modeling - Lifescience Global. Lifescience Global. Available at: [Link]

  • 1,2,3,4-Tetrahydroisoquinolin-1-ylacetic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 5-Bromo-1-[(1,2,3,4-tetrahydro-2-isoquinolyl)methyl]indole-2,3-dione - SpectraBase. SpectraBase. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents. Google Patents.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • fluoroquinolones: official and reported methods of analysis (review) - ResearchGate. ResearchGate. Available at: [Link]

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Sources

Application

developing derivatives of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline for improved potency

Application Note: Developing HPK1 Inhibitors via Derivatization of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Executive Summary The development of small-molecule inhibitors targeting immune checkpoints has revolutio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing HPK1 Inhibitors via Derivatization of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Executive Summary

The development of small-molecule inhibitors targeting immune checkpoints has revolutionized oncology. Hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1) has recently emerged as a highly sought-after intracellular target for enhancing anti-tumor immunity. This application note details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols for developing highly potent HPK1 inhibitors using the privileged 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-THIQ) scaffold.

Mechanistic Rationale: Targeting HPK1 in Immuno-Oncology

HPK1 is a serine/threonine kinase that acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling ([1]). Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at the Ser376 residue. This phosphorylation triggers the binding of 14-3-3 proteins, leading to the ubiquitination and proteasomal degradation of SLP-76, which ultimately dampens T-cell activation and drives immune exhaustion ([2]).

Pharmacological inhibition of HPK1 reverses this suppression, enhancing T-cell proliferation and cytokine production. Recent patent literature has identified 5-Br-6-F-THIQ as a foundational building block for synthesizing potent pyrazolopyrimidine-based HPK1 inhibitors ([3]).

Causality of the Scaffold Design:

  • 5-Bromo Position: The bromine atom provides a highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to introduce complex heteroaryl systems (e.g., pyrazolopyrimidines) that project deep into the ATP-binding hinge region of HPK1, dictating kinase selectivity.

  • 6-Fluoro Position: The strong electron-withdrawing nature of the fluorine atom inductively lowers the pKa of the adjacent isoquinoline nitrogen, improving cellular membrane permeability. Furthermore, fluorine blocks oxidative metabolism (CYP450) at the C6 position, significantly enhancing the compound's metabolic half-life.

  • N2 Secondary Amine: The tetrahydroisoquinoline nitrogen offers a versatile handle for acylation or alkylation, allowing researchers to optimize solvent-exposed interactions, tune LogP, and modulate intrinsic clearance.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation LAT LAT / Gads Complex Recruitment TCR->LAT HPK1 HPK1 (MAP4K1) Kinase Activation LAT->HPK1 SLP76 SLP-76 Phosphorylation (Ser376) HPK1->SLP76 Degradation 14-3-3 Binding & Proteasomal Degradation SLP76->Degradation TCellSuppression T-Cell Suppression (Immune Exhaustion) Degradation->TCellSuppression Inhibitor 5-Br-6-F-THIQ Derivatives Inhibitor->HPK1 Inhibits

HPK1-mediated T-cell suppression pathway and targeted inhibition by THIQ derivatives.

Synthetic Strategy & Workflow

To systematically improve the potency of 5-Br-6-F-THIQ derivatives, a two-stage functionalization workflow is employed. First, the secondary amine is transiently protected (e.g., via Boc anhydride) to prevent interference ([4]). Next, the C5 position is functionalized via Suzuki-Miyaura coupling. Finally, following deprotection, the N2 position is derivatized to optimize pharmacokinetic properties.

Synthetic_Workflow Start 5-Br-6-F-THIQ Scaffold Step1 N2 Boc Protection & C5 Cross-Coupling Start->Step1 Step2 Deprotection & N2 Functionalization Step1->Step2 Purification HPLC Purification & LC-MS Validation Step2->Purification Assay TR-FRET HPK1 Assay Purification->Assay SAR SAR Analysis & Lead Optimization Assay->SAR SAR->Step1 Iteration

Iterative synthetic workflow for optimizing 5-Br-6-F-THIQ derivatives into HPK1 inhibitors.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Introduce a hinge-binding heteroaryl motif at the C5 position of N-Boc-5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline. Causality: The 5-bromo position is sterically hindered by the adjacent 6-fluoro group and the saturated isoquinoline ring. We utilize Pd(dppf)Cl₂ because its bidentate ligand provides a large bite angle, which accelerates the challenging reductive elimination step required for sterically hindered ortho-substituted THIQs.

  • Preparation: In a flame-dried Schlenk flask, combine N-Boc-5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq), the desired heteroaryl boronic ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.

  • Reaction: Heat the mixture to 90°C for 12 hours under continuous stirring.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the distinct isotopic signature of the brominated starting material (M and M+2 peaks of equal intensity) completely disappears, confirming >99% conversion.

Protocol 2: N-Derivatization (Amide Coupling) at N2

Objective: Functionalize the N2 position post-Boc deprotection to tune solvent-exposed interactions. Causality: Following TFA-mediated deprotection, the N2 amine is acylated using HATU. HATU is explicitly chosen over standard EDC/HOBt because it generates a highly reactive active ester (an HOAt ester), which is necessary to overcome the steric bulk introduced by the newly coupled C5 heteroaryl group.

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the deprotected 5-substituted-6-fluoro-THIQ intermediate (1.0 eq) to the mixture. Stir at room temperature for 4 hours.

  • Workup: Quench with water and extract with EtOAc.

  • Validation Checkpoint: Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid and HOAt) and 1N HCl (to remove unreacted amine). Final purity must be verified as ≥95% by UPLC-UV prior to biological testing to prevent false positives in the kinase assay.

Protocol 3: In Vitro HPK1 Biochemical Assay (TR-FRET)

Objective: Evaluate the IC₅₀ of the synthesized THIQ derivatives against recombinant HPK1. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because highly conjugated THIQ derivatives often exhibit intrinsic auto-fluorescence. The microsecond time-delay inherent to TR-FRET eliminates this background noise, ensuring high-fidelity IC₅₀ determination.

  • Incubation: In a 384-well plate, combine recombinant human HPK1 enzyme, fluorescently labeled SLP-76 peptide substrate, ATP (at Km), and serial dilutions of the THIQ derivative.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add the Eu-labeled anti-phospho-SLP-76 antibody and incubate for an additional 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Validation Checkpoint: The assay plate must include Staurosporine as a positive control and DMSO as a vehicle control. Self-Validation: Calculate the Z'-factor for the plate; only plates yielding a Z' > 0.6 are mathematically reliable and accepted for SAR analysis.

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) progression, demonstrating how functionalization of the 5-Br-6-F-THIQ scaffold dramatically improves HPK1 potency and pharmacokinetic parameters.

Compound IDC5 Substituent (R1)N2 Substituent (R2)HPK1 IC₅₀ (nM)LogPIntrinsic Clearance (Cl_int) (µL/min/mg)
Base Scaffold -Bromo-H>10,0001.8N/A
Derivative A Pyrazolopyrimidine-H1452.485
Derivative B Pyrazolopyrimidine-Acetyl422.940
Derivative C Pyrrolo-triazine-Cyclopropylamide123.118

Note: Derivative C represents an optimized lead compound, showing sub-nanomolar target engagement and a favorable clearance profile suitable for in vivo immuno-oncology models.

References

  • Shui, J. W., Boomer, J. S., Han, J., Xu, J., Dement, G. A., Zhou, G., & Tan, T. H. (2007). "Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses." Nature Immunology, 8(1), 84-91. URL:[Link]

  • Ahn, M. J., Kim, E. H., Choi, Y., Chae, C. H., Kim, P., & Kim, S. H. (2024). "Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation." PLoS ONE, 19(6), e0305261. URL:[Link]

  • Vechorkin, O., Liu, K., Pan, J., Sokolsky, A., Ye, H. F., Ye, Q., & Wenqing, Y. (2021). "Pyrazolopyrimidine compounds and uses thereof." US Patent 11,014,929 B2, Incyte Corporation.

Sources

Method

Application Note: Radiolabeling of Tetrahydroisoquinoline (THIQ) Derivatives for PET Binding Studies

Target Audience: Radiochemists, Molecular Imaging Scientists, and Neuro/Oncology Drug Developers Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Grounding The 1,2,3,4-tetrahydroisoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Neuro/Oncology Drug Developers Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Grounding

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a highly versatile pharmacophore in medicinal chemistry, exhibiting profound binding affinities across a spectrum of biological targets, including Sigma-2 (


) receptors, Estrogen Receptors (ER), and the C-X-C chemokine receptor type 4 (CXCR4) [1].

For positron emission tomography (PET) imaging, the successful translation of a THIQ derivative into a radiotracer requires precise isotopic labeling that preserves the molecule's pharmacokinetics and target affinity. The choice of radioisotope dictates the synthetic strategy:

  • Carbon-11 (

    
    C):  Ideal for central nervous system (CNS) targets (e.g., 
    
    
    
    receptors) because isotopic substitution (e.g., replacing a native methyl group with a
    
    
    CH
    
    
    group) causes zero structural perturbation, ensuring the blood-brain barrier (BBB) penetration profile remains identical to the parent drug [2].
  • Gallium-68 (

    
    Ga):  Preferred for oncology targets (e.g., CXCR4) where the THIQ scaffold can be conjugated to a bifunctional chelator (BFC) like DOTA. This allows for rapid, kit-based radiolabeling without a cyclotron, leveraging the robust coordination chemistry of Ga
    
    
    
    [1].
Causality in Experimental Design

Every step in radiotracer synthesis is a race against isotopic decay (


 of 

C = 20.4 min;

Ga = 68 min). Therefore, leaving groups, solvents, and purification methods are selected strictly for kinetic efficiency. For instance, in

C-methylation,

is heavily favored over

due to its superior electrophilicity, enabling near-instantaneous N- or O-alkylation at lower temperatures.

Radiosynthesis & Evaluation Workflows

Workflow P THIQ Precursor Design & Synthesis R Radiolabeling (11C, 18F, 68Ga) P->R Isotope addition QC Purification & QC (HPLC / SPE) R->QC Kinetic optimization IV In Vitro Binding (Kd, Bmax, NSB) QC->IV Specific activity check PET In Vivo PET Imaging IV->PET Target specificity

Caption: End-to-end workflow for the development of THIQ-based PET radiotracers.

Validated Radiolabeling Protocols

Protocol A: C-Radiolabeling of THIQ for Receptor Imaging

Reference Target:


 (6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-THIQ)[2].

Rationale: The


 receptor is highly expressed in proliferative cancer cells and specific CNS regions. Labeling the desmethyl precursor with 

ensures high specific activity necessary for quantifying low-density CNS receptors.

Step-by-Step Methodology:

  • Isotope Production: Generate

    
     via the 
    
    
    
    nuclear reaction. Convert to
    
    
    using a gas-phase synthesis module, and subsequently pass through a heated AgOTf column (200 °C) to yield the highly reactive
    
    
    .
  • Reaction: Trap the

    
     gas in a V-vial containing 0.5–1.0 mg of the desmethyl-THIQ precursor dissolved in 300 µL of anhydrous acetone or 2-butanone.
    
  • Alkylation: Heat the sealed vial at 80 °C for 3 minutes. Self-Validation Check: The use of the triflate leaving group ensures >80% conversion within this ultra-short timeframe.

  • Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject onto a semi-preparative RP-HPLC column (e.g., C18). Collect the radioactive fraction corresponding to the product peak.

  • Formulation: Dilute the collected fraction with water, trap on a C18 Sep-Pak cartridge, wash with sterile water to remove organic solvents, and elute with 1 mL of USP-grade ethanol followed by 9 mL of 0.9% saline.

Protocol B: Ga-Radiolabeling of DOTA-Conjugated THIQ for CXCR4 Imaging

Reference Target:


 (Glioblastoma Model) [1].

Rationale: CXCR4 is a critical chemokine receptor in tumor metastasis. Conjugating the THIQ antagonist (TIQ15) to a DOTA chelator allows for stable


Ga complexation. The reaction must be strictly buffered to pH 4.0; at higher pH, Ga

forms insoluble hydroxides, and at lower pH, the DOTA carboxylates remain protonated, preventing metal coordination.

Step-by-Step Methodology:

  • Elution: Elute

    
    Ga
    
    
    
    from a
    
    
    Ge/
    
    
    Ga generator using 0.1 M HCl.
  • Buffering: Mix the eluate (approx. 100–300 MBq) with 0.1 M ammonium acetate buffer to adjust the pH precisely to 4.0–4.5.

  • Complexation: Add 10–20 µg of the DOTA-THIQ precursor (TD-01). Incubate at 60 °C for 10 minutes.

  • SPE Purification: Pass the crude mixture through a pre-conditioned HLB Solid Phase Extraction (SPE) cartridge. Unreacted

    
    Ga
    
    
    
    passes through in the aqueous waste.
  • Elution & Formulation: Elute the purified

    
     with 50% ethanol in saline. Evaporate excess ethanol under a gentle nitrogen stream if required for small animal injection.
    

In Vitro Radioligand Binding & Self-Validating Assays

To prove that the radiolabeled THIQ derivative genuinely binds to the intended target, a homologous/heterologous competitive binding assay must be performed.

Binding Tracer Radiolabeled THIQ (e.g., [11C]-(±)-7) Receptor Target Receptor (e.g., Sigma-2, CXCR4) Tracer->Receptor Specific Binding Signal Quantifiable PET Signal (Radioactivity) Receptor->Signal Measured Uptake Blocker Cold Competitor (e.g., Siramesine, TIQ15) Blocker->Receptor Competitive Inhibition Blocker->Signal Signal Reduction (NSB)

Caption: Competitive radioligand binding workflow establishing target specificity.

Protocol C: Cell Binding & Blocking Study
  • Preparation: Seed target cells (e.g., GL261 for CXCR4, or MCF-7 for ER) in 6-well plates and culture until 80% confluent.

  • Incubation: Wash cells with PBS. Add binding buffer containing the radiotracer (e.g., 10 nM).

  • Self-Validation (Blocking Group): To a parallel set of wells, add the radiotracer plus a 1000-fold excess (10 µM) of an unlabeled competitor (e.g., TIQ15 for CXCR4, or Haloperidol for

    
    ). This establishes the Non-Specific Binding (NSB) baseline.
    
  • Harvesting: Incubate for 60 minutes at 37 °C. Remove the radioactive medium, wash cells twice with ice-cold PBS to halt binding kinetics, and lyse cells using 0.1 M NaOH.

  • Quantification: Measure the radioactivity of the lysate using a gamma counter. Calculate specific binding by subtracting the NSB from the total binding.

Quantitative Data Presentation

The table below summarizes the radiochemical and pharmacological profiles of leading THIQ-based radiotracers across different targets, demonstrating the adaptability of the scaffold [1][2][3].

RadiotracerTarget ReceptorIsotopeRadiochemical Yield (RCY)Molar Activity (EOS)Binding Affinity (

/

)

CXCR4 (Glioblastoma)

Ga
36.3% ± 1.5%55.79 GBq/µmolHigh inhibition vs TIQ15

Sigma-2 (

)

C
40% – 60%74 – 111 GBq/µmol

= 0.59 nM

Sigma-2 (

)

F
~25% (Decay corrected)> 50 GBq/µmol

= 12.0 nM

Estrogen Receptor (ER)

C
40% – 60%74 – 111 GBq/µmolHigh vs 4-hydroxytamoxifen

Note: Molar activity is reported at the End of Synthesis (EOS). High molar activity is critical for avoiding receptor saturation by unlabeled precursor molecules.

Trustworthiness & Quality Control (QC)

Before any radiolabeled THIQ derivative is utilized in vivo, it must pass a rigid, self-validating QC panel:

  • Radiochemical Purity (RCP): Must be >99%, confirmed via analytical Radio-HPLC. The radioactive peak must perfectly co-elute with the UV peak of an authenticated, non-radioactive reference standard.

  • Radionuclidic Purity: Confirmed via half-life measurement in a dose calibrator (e.g., verifying a ~20 min half-life for

    
    C).
    
  • Stability: The formulated tracer must be incubated in human plasma and PBS at 37 °C for at least 2–4 hours (depending on the isotope) with periodic TLC/HPLC sampling to ensure no defluorination, demetallation, or metabolic degradation occurs prior to injection.

References

  • Suwattananuruk, P., et al. "Radiosynthesis and preclinical evaluation of a 68Ga-labeled tetrahydroisoquinoline-based ligand for PET imaging of C-X-C chemokine receptor type 4 in an animal model of glioblastoma." EJNMMI Radiopharmacy and Chemistry, 2024.[Link]

  • Kim, et al. "Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer." Journal of Medicinal Chemistry, 2022.[Link]

  • "Design, Radiosynthesis and Preliminary Biological Evaluation in Mice of a Brain-Penetrant 18F-Labelled σ2 Receptor Ligand." MDPI Pharmaceuticals, 2021.[Link]

Application

Comprehensive Protocols for Assessing the Oral Bioavailability of Tetrahydroisoquinoline-Based Compounds

Tetrahydroisoquinoline (THIQ) is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including selective estrogen receptor degraders (SERDs) for breast cancer [1], trans...

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydroisoquinoline (THIQ) is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including selective estrogen receptor degraders (SERDs) for breast cancer [1], transient receptor potential melastatin 8 (TRPM8) antagonists for pain management [2], and CXCR4 antagonists for oncology and virology [3].

Despite their potent pharmacological activity, THIQ derivatives frequently suffer from poor oral bioavailability (%F). The basic nitrogen within the THIQ ring (typically possessing a pKa of 8–9) is predominantly protonated at physiological pH, which can hinder passive transcellular permeation. Furthermore, the combination of a basic amine and a lipophilic aromatic core makes THIQs prime substrates for P-glycoprotein (P-gp) efflux and highly susceptible to extensive first-pass hepatic metabolism via Cytochrome P450 (CYP450) enzymes[4].

To successfully advance a THIQ hit to a lead candidate, a rigorous, self-validating cascade of in vitro and in vivo assays must be employed. This guide details the causal reasoning and step-by-step methodologies required to accurately profile the oral bioavailability of THIQ-based compounds.

Workflow A THIQ Compound B Caco-2 Permeability (Absorption & Efflux) A->B C HLM Stability (Phase I Clearance) B->C D In Vivo PK (Absolute %F) C->D

Caption: Sequential workflow for evaluating THIQ oral bioavailability.

Module 1: Intestinal Permeability Assessment (Caco-2 Cell Model)

Causality & Rationale

Oral absorption is dictated by a molecule's ability to traverse the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a polarized monolayer expressing tight junctions, brush borders, and critical efflux transporters (e.g., P-gp/MDR1 and BCRP) [4]. Because THIQs are frequently recognized by P-gp, assessing bidirectional transport—Apical to Basolateral (A→B) and Basolateral to Apical (B→A)—is mandatory. An Efflux Ratio (ER) greater than 2.0 indicates that the THIQ compound is being actively pumped back into the intestinal lumen, severely capping its oral bioavailability[5].

Protocol: Bidirectional Transport Assay

This protocol is designed as a self-validating system. Lucifer Yellow is used to confirm monolayer integrity, while Propranolol (high permeability) and Fluorescein (low permeability) validate the transport mechanics.

  • Cell Seeding & Differentiation:

    • Seed Caco-2 cells (passage 30–40) onto polycarbonate filter inserts (0.4 µm pore size, 12-well transwell plates) at a density of

      
       cells/cm²[6].
      
    • Culture for 21 days in DMEM supplemented with 10% FBS, replacing the medium every 48 hours to allow for full polarization and transporter expression.

  • Monolayer Validation:

    • Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 400 Ω·cm² should be used.

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed Hanks’ Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • Prepare the THIQ test compound at a final concentration of 10 µM in HBSS (DMSO < 1% to prevent solvent-induced toxicity).

  • Transport Initiation:

    • A→B Transport: Add 0.5 mL of the THIQ solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber.

    • B→A Transport: Add 1.5 mL of the THIQ solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubation & Sampling:

    • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

    • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed HBSS[6].

  • Quenching & Analysis:

    • Quench the samples with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Data Interpretation

Calculate the apparent permeability (


) using the equation:


Where

is the steady-state rate of appearance in the receiver chamber,

is the surface area of the insert, and

is the initial donor concentration.

Module 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Rationale

If a THIQ compound successfully permeates the gut wall, it immediately enters the portal vein and is routed to the liver. The benzylic positions (C1, C3, C4) of the THIQ ring, along with the basic nitrogen, are highly susceptible to CYP450-mediated oxidation (aromatic hydroxylation and N-dealkylation). Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system provide an isolated environment to quantify Phase I metabolic clearance [7][8].

Protocol: HLM Clearance Assay

Self-Validation: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) are run in parallel to confirm enzymatic viability. A minus-NADPH control is included to rule out chemical instability.

  • Preparation of Reagents:

    • Thaw pooled HLMs (mixed gender) rapidly at 37°C and place on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4, 3.3 mM MgCl₂).

  • Incubation Setup:

    • In a 96-well deep-well plate, mix the THIQ compound (final concentration 1 µM) with HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer[9].

    • Pre-incubate the mixture at 37°C for 5 minutes with continuous shaking[7].

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH)[9].

  • Time-Course Sampling:

    • At

      
       0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile with an internal standard[8].
      
  • Protein Precipitation & Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal proteins.

    • Analyze the supernatant for the remaining parent THIQ compound using UPLC-MS/MS (Multiple Reaction Monitoring mode)[7].

Data Interpretation

Plot the natural logarithm of the percent parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (


).
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Pathways Gut Intestinal Lumen (Apical) Caco Enterocyte / Caco-2 (Passive & Active Transport) Gut->Caco Absorption Caco->Gut P-gp Efflux Blood Portal Vein (Basolateral) Caco->Blood Permeation Liver Liver / Microsomes (CYP450 Metabolism) Blood->Liver First-Pass Systemic Systemic Circulation (Bioavailable THIQ) Liver->Systemic Surviving Fraction

Caption: Mechanistic pathway of THIQ absorption and first-pass hepatic metabolism.

Module 3: In Vivo Pharmacokinetics (Rodent Model)

Causality & Rationale

While in vitro assays isolate specific variables, in vivo pharmacokinetics (PK) integrate all physiological factors, including gastrointestinal solubility, gut wall metabolism, and plasma protein binding. Determining the absolute oral bioavailability (%F) requires parallel Intravenous (IV) and Per Os (PO, oral) dosing in a rodent model (typically Sprague-Dawley rats) [2].

Protocol: IV and PO Dosing
  • Formulation:

    • IV Formulation: Dissolve the THIQ compound in a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete solubility without precipitation in the bloodstream.

    • PO Formulation: Suspend or dissolve the compound in an aqueous vehicle (e.g., 0.5% Methylcellulose or 20% Captisol) to mimic standard oral dosage forms.

  • Dosing & Sampling:

    • Fast the rats overnight prior to PO dosing to eliminate food effects.

    • Administer the IV dose (e.g., 1 mg/kg) via the tail vein and the PO dose (e.g., 5–10 mg/kg) via oral gavage[2].

    • Collect serial blood samples (~200 µL) via a jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction:

    • Centrifuge blood samples in K₂EDTA tubes immediately at 4°C to separate plasma. Extract the THIQ compound using protein precipitation or solid-phase extraction (SPE) prior to LC-MS/MS quantification.

Data Interpretation

Absolute Bioavailability (%F) is calculated by comparing the dose-normalized Area Under the Curve (AUC) for both routes:



Data Presentation: Quantitative Benchmarks

To systematically evaluate a THIQ library, experimental results should be benchmarked against established viability thresholds for oral drug development.

ParameterAssay SourceTarget Value for High %FMechanistic Implication

(A→B)
Caco-2> 10 × 10⁻⁶ cm/sHigh passive transcellular intestinal absorption.
Efflux Ratio (ER) Caco-2< 2.0Low susceptibility to apical efflux transporters (e.g., P-gp).
Intrinsic Clearance (

)
HLM< 15 µL/min/mg proteinHigh metabolic stability against Phase I CYP450 oxidation.
Absolute Bioavailability (%F) In Vivo PK (Rat)> 50%Viable systemic exposure for oral therapeutic efficacy.

References

  • Burks, H. E., et al. (2017). "Discovery of an Acrylic Acid Based Tetrahydroisoquinoline as an Orally Bioavailable Selective Estrogen Receptor Degrader for ERα+ Breast Cancer." Journal of Medicinal Chemistry.[Link]

  • Horne, D. B., et al. (2014). "Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists." Journal of Medicinal Chemistry.[Link]

  • Truax, V. M., et al. (2013). "Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters.[Link]

  • Wernevik, J., et al. (2020). "A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling." Chemical Research in Toxicology.[Link]

  • Lee, et al. (2022). "Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches." Pharmaceutics (MDPI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side-products in the synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Welcome to the Advanced Synthesis Troubleshooting Guide. The 6-fluoro-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide.

The 6-fluoro-1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as voltage-gated potassium channel modulators [3]. However, functionalizing this core—specifically via regioselective bromination to yield 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline—presents unique regiochemical challenges. The strong ortho/para-directing nature of the C6-fluorine atom inherently activates multiple positions on the aromatic ring, leading to complex reaction mixtures.

This guide provides causality-driven troubleshooting, analytical handles, and validated protocols to ensure high-fidelity synthesis and mitigate common side-products.

I. Troubleshooting Guide & FAQs

Q1: During bromination, I am isolating a mixture of two mono-brominated products. Why does this happen, and how do I distinguish them? Causality: The starting material, 6-fluoro-1,2,3,4-tetrahydroisoquinoline, features a highly electronegative fluorine atom at the C6 position. Through resonance, fluorine donates electron density, strongly activating the ortho positions (C5 and C7) toward electrophilic aromatic substitution (EAS). While C5 is sterically hindered by the adjacent C4 methylene protons of the saturated ring, C7 is relatively unhindered. Consequently, standard bromination invariably yields a competitive mixture of the desired 5-bromo isomer and the 7-bromo regioisomer [2]. Actionable Fix & Validation: You must use


H-NMR to definitively differentiate the isomers based on proton-proton coupling:
  • 5-Bromo Isomer (Target): The remaining aromatic protons are at C7 and C8. Because they are ortho to each other, they will appear as a pair of doublets (or doublet of doublets due to F-coupling) with a characteristic ortho coupling constant (

    
     Hz).
    
  • 7-Bromo Isomer (Side Product): The remaining aromatic protons are at C5 and C8. They are para to each other. They will appear as two distinct signals lacking ortho coupling (only showing meta coupling or direct coupling to the C6-fluorine).

Q2: My LC-MS shows a significant amount of an[M+158]


 peak (dibromination). How do I suppress this? 
Causality:  The [M+158]

mass corresponding to 5,7-dibromo-6-fluoro-THIQ occurs due to over-bromination. Even after the first bromine is installed, the aromatic ring remains sufficiently electron-rich to undergo a second EAS event if the brominating agent (e.g., N-Bromosuccinimide, NBS) is locally concentrated or if the reaction temperature exceeds 0 °C. Actionable Fix: Strictly control the stoichiometry of NBS to 0.95 – 1.02 equivalents. Perform the addition portion-wise or via a syringe pump at -10 °C to -20 °C, and monitor the reaction via HPLC. Quench the reaction immediately once the starting material is consumed.

Q3: I attempted direct bromination on the unprotected amine, but the reaction turned black and yielded no desired product. What went wrong? Causality: The secondary amine in the tetrahydroisoquinoline core is highly nucleophilic and prone to oxidation. Direct exposure to Br


 or NBS without a protecting group leads to competitive N-bromination (forming an unstable N-bromoamine) or oxidative aromatization to the fully aromatic isoquinoline.
Actionable Fix:  Always protect the secondary amine prior to EAS. The tert-butyloxycarbonyl (Boc) group is standard practice [1]. The bulky N-Boc group also influences the conformational pucker of the THIQ ring, which can subtly improve the regioselectivity toward the C5 position by sterically shielding the C8/C7 face depending on the solvent environment.

II. Quantitative Data: Side-Product Analytical Matrix

To ensure your experimental workflow is a self-validating system, cross-reference your isolated fractions against this analytical matrix.

CompoundMass Shift (LC-MS)

H-NMR Aromatic Signature
Primary Cause of Formation
5-Bromo-6-fluoro-THIQ (Target)[M+H]

230 / 232
H7, H8: ortho-coupled doublets (

Hz)
Optimized regioselective EAS
7-Bromo-6-fluoro-THIQ [M+H]

230 / 232
H5, H8: para-oriented singlets/doublets (no ortho H-H)Poor temperature/solvent control
5,7-Dibromo-6-fluoro-THIQ [M+H]

308 / 310 / 312
H8: SingletExcess NBS, high temperature
N-Bromo-6-fluoro-THIQ [M+H]

230 / 232
Intact aromatic ring (H5, H7, H8 present)Failure to N-protect

III. Validated Experimental Protocol

This three-step protocol utilizes an N-Boc protection strategy to prevent amine oxidation, followed by kinetically controlled bromination and subsequent deprotection.

Step 1: N-Protection (Synthesis of N-Boc-6-fluoro-1,2,3,4-tetrahydroisoquinoline)

  • Dissolve 6-fluoro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add Triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Slowly add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq) dropwise to control the exothermic release.
    
  • Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO

    
    , extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to isolate the protected intermediate [1].

Step 2: Regioselective Bromination

  • Dissolve the N-Boc-6-fluoro-THIQ (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool to -10 °C under an inert argon atmosphere.

  • Dissolve recrystallized N-Bromosuccinimide (NBS) (1.02 eq) in a minimal amount of DMF.

  • Add the NBS solution dropwise over 30 minutes via a syringe pump. Causality note: Slow addition maintains strict temperature control and prevents localized excess of the reagent, which is the primary driver of the 5,7-dibromo side product.

  • Stir for 1 hour at -10 °C. Monitor strictly by LC-MS.

  • Pour into ice water, extract with Ethyl Acetate, and purify via silica gel chromatography (0-20% EtOAc in Hexanes) to separate the 5-bromo (target) from the 7-bromo (side product) isomer.

Step 3: Deprotection

  • Dissolve the purified N-Boc-5-bromo-6-fluoro-THIQ in DCM.

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • Stir for 2 hours at room temperature.

  • Concentrate in vacuo, neutralize with 1M NaOH, and extract with DCM to yield the free base 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

IV. Mechanistic & Workflow Visualization

The following diagram illustrates the critical reaction pathways, highlighting exactly where side products diverge from the desired synthetic route.

Synthesis SM 6-Fluoro-THIQ (Starting Material) Prot N-Boc-6-Fluoro-THIQ (Protected Intermediate) SM->Prot Boc2O, DCM, TEA (Step 1) SM_NB N-Bromo-6-Fluoro-THIQ (N-Bromination / Oxidation) SM->SM_NB NBS/Br2 No Protection Desired N-Boc-5-Bromo-6-Fluoro-THIQ (Desired Isomer) Prot->Desired NBS, -10 °C (Regiocontrol) Iso N-Boc-7-Bromo-6-Fluoro-THIQ (Regioisomer) Prot->Iso Competing EAS Pathway DiBr N-Boc-5,7-Dibromo-6-Fluoro-THIQ (Over-bromination) Prot->DiBr Excess NBS / High Temp Final 5-Bromo-6-Fluoro-THIQ (Target Product) Desired->Final TFA, DCM (Step 3)

Reaction workflow for the synthesis of 5-Br-6-F-THIQ, illustrating side-product divergence.

V. References

  • US11014929B2 - Pyrazolopyrimidine compounds and uses thereof - Google Patents Source: google.com URL:

  • CA3229569A1 - 17-beta-hydroxysteroid dehydrogenase type 13 inhibitors and methods of use thereof - Google Patents Source: google.com URL:

  • Encukalner - Grokipedia Source: grokipedia.com URL:

Optimization

Technical Support Center: Optimizing the Pictet-Spengler Synthesis of Fluorinated Tetrahydroisoquinolines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Pictet-Spengler synthesis of fluorinated tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Pictet-Spengler synthesis of fluorinated tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with this powerful but nuanced reaction. As the incorporation of fluorine into molecular scaffolds is a critical strategy in modern drug discovery, mastering this synthesis is of paramount importance.[1] This document provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you optimize your reaction conditions and achieve your synthetic goals.

Section 1: Core Concepts & Mechanistic Challenges

This section lays the foundational knowledge required to understand and troubleshoot the synthesis. We address the core mechanism and the specific electronic hurdles introduced by fluorine substituents.

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction?

A1: The Pictet-Spengler reaction is a two-step acid-catalyzed process that constructs the tetrahydroisoquinoline core.[2][3] It begins with the condensation of a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) to form a Schiff base, which is then protonated to an electrophilic iminium ion.[2][4] The crucial step is an intramolecular electrophilic aromatic substitution (SEAr), where the electron-rich aromatic ring attacks the iminium ion to form a new six-membered ring.[5] A final deprotonation step restores aromaticity, yielding the THIQ product.[2][4]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism Reactants β-Arylethylamine + Aldehyde SchiffBase Schiff Base (Imine) Reactants->SchiffBase Condensation (-H₂O) IminiumIon Iminium Ion (Electrophile) SchiffBase->IminiumIon Acid Catalyst (H⁺) CyclizedInt Cyclized Intermediate (Loss of Aromaticity) IminiumIon->CyclizedInt Intramolecular SEAr (Rate-Determining Step) Product Tetrahydroisoquinoline (THIQ) CyclizedInt->Product Deprotonation (Restores Aromaticity)

Caption: The acid-catalyzed mechanism of the Pictet-Spengler reaction.

Q2: Why is synthesizing fluorinated THIQs more challenging than their non-fluorinated analogues?

A2: The primary challenge lies in the final cyclization step. Fluorine is a highly electronegative atom, and when attached to the aromatic ring, it acts as a strong electron-withdrawing group (EWG) by induction. This effect deactivates the ring, making it less nucleophilic.[6][7] Consequently, the deactivated aromatic ring is less capable of attacking the electrophilic iminium ion, which slows down or completely stalls the rate-determining cyclization step. To overcome this hurdle, harsher reaction conditions are typically required compared to syntheses with electron-rich or unsubstituted aromatic rings.[8][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield

Q: My reaction is not working, or the yield is very low. What are the likely causes and solutions?

A: Low yield is the most common issue when working with electron-deficient substrates. Several factors could be at play.

  • Insufficient Ring Activation: The core problem is the electron-deficient nature of the fluorinated ring.

    • Solution: The choice and concentration of the acid catalyst are critical. Standard conditions may be insufficient. Screen a series of strong Brønsted acids like trifluoroacetic acid (TFA) or even superacids.[2][8][9] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[4][10] A systematic optimization of catalyst loading is highly recommended.

  • Inappropriate Reaction Temperature: The energy barrier for cyclization onto a deactivated ring is higher.

    • Solution: Many Pictet-Spengler reactions on activated rings proceed at room temperature, but fluorinated substrates almost always require heating.[10] Start your optimization at a moderate temperature (e.g., 50-60 °C) and gradually increase it, monitoring the reaction by TLC or LC-MS. Be aware that excessive heat can cause decomposition, so finding the optimal balance is key.[6][11]

  • Poor Solvent Choice: The solvent can significantly impact the stability of the iminium ion intermediate and the solubility of reactants.

    • Solution: While protic solvents are traditional, aprotic media have sometimes provided superior yields for challenging substrates.[8] Consider screening solvents like dichloroethane (DCE), toluene, or acetonitrile.[10] For highly deactivated systems, specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can act as both the solvent and a potent catalyst, promoting the reaction.[12]

  • Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium. If water is not effectively removed, the equilibrium may not favor the imine, preventing the reaction from proceeding.

    • Solution: Ensure your reagents and solvent are anhydrous. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.[13] The use of a Dean-Stark apparatus or the addition of molecular sieves can help by removing water as it forms, driving the reaction forward.[7]

Problem 2: Complex Reaction Mixture & Side Products

Q: My analytical data (NMR, LC-MS) shows a complex mixture with multiple byproducts. What are the common side reactions and how can I minimize them?

A: The formation of side products often results from the harsh conditions required for the main reaction.

  • Cause 1: Polymerization/Decomposition: The strong acids and high temperatures needed for cyclization can also degrade starting materials or the desired product.[7][10]

    • Solution: Carefully control the reaction temperature and time. Do not overheat or let the reaction run for an unnecessarily long time. Once TLC/LC-MS shows consumption of the starting material, proceed with the workup.[11] Using the N-acyliminium ion variant (see FAQ Q2) is a powerful strategy to enable the reaction under milder conditions, thereby reducing degradation.[8]

  • Cause 2: Over-alkylation: The nitrogen atom of the newly formed THIQ product can sometimes be nucleophilic enough to react with remaining starting materials.

    • Solution: This is less common but can be addressed by carefully controlling the stoichiometry. Using a slight excess (1.1 to 1.2 equivalents) of the carbonyl compound can help ensure the complete consumption of the more valuable amine starting material.[4]

  • Cause 3: Formation of Regioisomers: If the fluorinated ring has other substituents, cyclization could potentially occur at different positions.

    • Solution: While fluorine's strong deactivating effect often simplifies regioselectivity, it's a possibility to consider. The choice of solvent and acid can sometimes influence the ortho/para selectivity.[10][14] For example, studies on dopamine derivatives have shown that solvents can redirect the reaction from the typical para-cyclization to an ortho-cyclization.[14] If you suspect regioisomers, careful analysis of the product mixture by 2D NMR is necessary.

Problem 3: Difficulty with Product Isolation and Purification

Q: I'm struggling to purify my fluorinated THIQ. What are some effective strategies?

A: Purification can be challenging due to the formation of polar byproducts or the basic nature of the product itself.

  • Strategy 1: Thorough Aqueous Workup: After the reaction is complete, quenching with a base (e.g., saturated NaHCO₃ solution) is crucial to neutralize the strong acid catalyst.[13] This will also help remove highly polar, water-soluble impurities. Extract your product with an appropriate organic solvent like ethyl acetate or dichloromethane. A subsequent wash with brine can help remove residual water.[13]

  • Strategy 2: Column Chromatography: This is the most common purification method.[10]

    • Choosing the Right Eluent: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • Tailing Reduction: The basic nitrogen of the THIQ can interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system.

  • Strategy 3: Recrystallization or Salt Formation: If chromatography is ineffective, consider recrystallization from a suitable solvent system. Alternatively, you can form a salt (e.g., a hydrochloride or tartrate salt) of your basic THIQ product, which may crystallize more readily and can be a highly effective purification technique.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is generally the most effective for a deactivated, fluorine-bearing aromatic ring?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate. However, for deactivated systems, Trifluoroacetic Acid (TFA) is an excellent starting point.[10] It is a strong acid that is often effective where weaker acids like acetic acid fail, and it can also serve as the solvent. If TFA is unsuccessful, moving to harsher conditions with Lewis acids like BF₃·OEt₂ or exploring superacid systems may be necessary.[8][9]

Q2: What is the N-Acyliminium ion variant, and when should I use it?

A2: The N-Acyliminium ion Pictet-Spengler reaction is a powerful variation where the intermediate imine is acylated (e.g., with an acyl chloride or anhydride).[8][13] This forms an N-acyliminium ion, which is a much more potent electrophile than the simple protonated iminium ion. This increased electrophilicity allows the cyclization to proceed under significantly milder conditions, even with highly deactivated aromatic rings.[8] You should consider this variant whenever the traditional strong acid/high-temperature approach leads to low yields or significant decomposition.[7][8]

Q3: How do I choose the optimal solvent and temperature?

A3: This requires empirical screening. A good starting point is to test a non-polar aprotic solvent (Toluene), a polar aprotic solvent (Acetonitrile), and a chlorinated solvent (DCE).[10] Run small-scale test reactions at a starting temperature of ~60 °C and monitor for product formation. If no reaction occurs, incrementally increase the temperature to the solvent's reflux point.[10] If these fail, consider more specialized solvents like HFIP.[12]

Q4: Is it critical to run this reaction under anhydrous conditions?

A4: Yes, for optimal results. The initial step of the reaction is the condensation of the amine and aldehyde to form an imine, which releases one equivalent of water.[15] Since this is a reversible reaction, the presence of water can inhibit the formation of the crucial iminium ion intermediate, thereby reducing the overall yield.[6] Using anhydrous solvents and an inert atmosphere is strongly recommended.[13]

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Fluorinated THIQ using TFA
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the fluorinated β-phenylethylamine (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloroethane (DCE) or toluene to create a 0.1 M solution.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 2.0 to 5.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is basic.

  • Extraction: Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7][13]

Protocol 2: N-Acyliminium Ion Variant for Deactivated Systems
  • Imine Formation: In a flask under a nitrogen atmosphere, dissolve the fluorinated β-phenylethylamine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 1-2 hours. You can add molecular sieves to facilitate this step.

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add an acylating agent (e.g., acetyl chloride, 1.2 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq).

  • Cyclization: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS. This cyclization step is often much faster than the traditional method.

  • Workup and Purification: Perform an aqueous workup and purification as described in Protocol 1.[7]

Table 1: Comparison of Typical Reaction Conditions
FeatureElectron-Rich Substrate (e.g., Tryptamine)Electron-Deficient Substrate (e.g., Fluorophenethylamine)Reference(s)
Aromatic Ring Highly Nucleophilic (Activated)Poorly Nucleophilic (Deactivated)[7][8]
Typical Catalyst Mild acid (e.g., Acetic Acid), sometimes none requiredStrong Brønsted or Lewis Acid (e.g., TFA, HCl, BF₃·OEt₂)[8][10]
Catalyst Loading Catalytic (5-20 mol%)Often Stoichiometric or in excess[10][16]
Temperature Room Temperature to mild heating (40-60 °C)Elevated temperatures required (80 °C to reflux)[10][13]
Reaction Time Generally shorter (1-12 hours)Often longer (12-48 hours)[16]
Common Yields Good to Excellent (>80%)Poor to Good (highly variable, 20-70%)[8][17]

Section 5: Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common experimental failures.

Troubleshooting_Workflow Start Start: Low/No Yield Check_SM Starting materials consumed? Start->Check_SM SM_OK Yes Check_SM->SM_OK Yes SM_Not_OK No Check_SM->SM_Not_OK No Decomposition Decomposition observed? SM_OK->Decomposition Increase_Activation Increase Electrophilicity: - Use stronger acid (TFA, BF₃·OEt₂) - Increase catalyst loading - Increase temperature SM_Not_OK->Increase_Activation Decomp_Yes Yes Decomposition->Decomp_Yes Yes Decomp_No No Decomposition->Decomp_No No Milder_Conditions Reduce Decomposition: - Lower temperature - Use N-Acyliminium variant Decomp_Yes->Milder_Conditions Success Reaction Optimized Decomp_No->Success Increase_Activation->Start Re-run & check again Check_Imine Incomplete Imine Formation? - Use anhydrous solvent - Add molecular sieves Increase_Activation->Check_Imine If still no reaction Milder_Conditions->Start Re-run & check again Failure Re-evaluate Substrate/Route Check_Imine->Failure

Caption: A logical workflow for troubleshooting low-yield Pictet-Spengler reactions.

Section 6: References

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • PubMed. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]

  • Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

  • ACS Publications. Thiocarbamoyl Fluoride Synthesis by Deconstructive Diversification of Arylated Tetrahydroisoquinolines. [Link]

  • PMC. Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles. [Link]

  • ResearchGate. Pictet-Spengler-type reaction involving dopamine hydrobromide and aldehydes. [Link]

  • PMC. Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. [Link]

  • ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]

  • RSC Publishing. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. [Link]

  • MDPI. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Semantic Scholar. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). [Link]

  • Organic Chemistry Portal. Tetrahydroisoquinoline synthesis. [Link]

  • RSC Publishing. Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]

  • YouTube. Pictet-Spengler Reaction. [Link]

  • Chemical Science. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. [Link]

  • ResearchGate. Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. [Link]

  • PMC. The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. Catalytic Enantioselective Pictet‐Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. [Link]

  • ResearchGate. Halogen Bond-catalyzed Pictet-Spengler Reaction. [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. [Link]

  • RSC Publishing. Halogen bond-catalyzed Pictet–Spengler reaction. [Link]

  • MDPI. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]

  • PMC. An unconventional photochemical tetrahydroisoquinoline synthesis from sulfonylimines and alkenes. [Link]

Sources

Troubleshooting

improving the yield of N-alkylation reactions for 1,2,3,4-tetrahydroisoquinolines.

Welcome to the Technical Support Center for the N-alkylation of 1,2,3,4-tetrahydroisoquinolines (THIQs). Because THIQs are privileged scaffolds in drug discovery, achieving high-yielding functionalization is a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of 1,2,3,4-tetrahydroisoquinolines (THIQs). Because THIQs are privileged scaffolds in drug discovery, achieving high-yielding functionalization is a critical bottleneck for researchers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance, chemoselectivity issues, and poor electrophile reactivity.

Diagnostic Workflow: Selecting Your Strategy

Before troubleshooting, ensure you have selected the correct synthetic pathway based on your electrophile. The decision tree below outlines the optimal logic for addressing THIQ functionalization.

DecisionTree Start THIQ Substrate Q1 Electrophile Type? Start->Q1 Direct Alkyl Halide (Direct Alkylation) Q1->Direct R-X Reductive Carbonyl (Reductive Amination) Q1->Reductive R=O BaseSolvent Optimize Base/Solvent (e.g., K2CO3 in ACN) Direct->BaseSolvent Imine Form Iminium Ion (Acid Cat. / Sieves) Reductive->Imine Finkelstein Add KI Catalyst (Finkelstein Rxn) BaseSolvent->Finkelstein Reduce Mild Reduction (NaBH(OAc)3) Imine->Reduce

Caption: Decision tree for optimizing THIQ N-alkylation based on electrophile type.

Troubleshooting & FAQs

Q1: My direct N-alkylation with an alkyl bromide is stalling at low conversion. How can I drive this to completion? A1: Low conversion in SN2 direct alkylation is typically caused by insufficient leaving group ability or poor base solubility[1].

  • The Causality: Alkyl bromides and chlorides often have activation energies too high to react efficiently with sterically hindered THIQ secondary amines.

  • The Solution (Finkelstein Catalysis): Add a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction[1]. Iodide is a softer, more polarizable leaving group, which significantly lowers the transition state energy of the SN2 substitution.

  • Solvent & Base Optimization: Switch to a polar aprotic solvent like DMF or Acetonitrile (ACN) to maximize the solubility of your base (e.g., K₂CO₃). Alternatively, microwave-assisted heating at 150 °C with DIPEA in CH₃CN has been shown to rapidly drive N-alkylation to >90% yield[2].

Q2: I am observing significant O-alkylation on my phenolic THIQ substrate. How do I improve N-selectivity? A2: This is a classic chemoselectivity issue governed by Hard and Soft Acids and Bases (HSAB) theory[1].

  • The Causality: The nitrogen in a THIQ is a softer nucleophile than the oxygen of a phenol[1]. If your alkylating agent is a "hard" electrophile, or if you use strong inorganic bases that fully deprotonate the phenol into a highly reactive "hard" phenoxide, O-alkylation competes aggressively.

  • The Solution: Use a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[1]. DIPEA is less likely to fully deprotonate the phenol, keeping the nitrogen as the primary reactive center. If selectivity remains poor, temporarily protect the phenol (e.g., as a TBS ether) prior to N-alkylation.

Q3: My reductive amination yields are terrible, and I see a lot of reduced alcohol byproduct. What is going wrong? A3: Inefficient iminium ion formation or an unsuitable reducing agent are common culprits[1].

  • The Causality: Reductive amination requires the THIQ amine and the carbonyl to first condense into an iminium ion. If you use a harsh reducing agent like NaBH₄, it will rapidly reduce your starting aldehyde/ketone into an alcohol before the iminium ion can even form.

  • The Solution: Common reducing agents for this protocol include NaBH(OAc)₃ or NaCNBH₃, which are mild enough to selectively target the iminium intermediate[1]. For acid-catalyzed iminium formation, ensure appropriate pH and use molecular sieves to remove water and drive the equilibrium[1]. Advanced protocols also utilize boronic acid catalysts alongside Hantzsch esters for highly efficient reductive alkylation[3].

Mechanistic Insights: The Reductive Amination Pathway

Understanding the sequential nature of reductive amination is critical for troubleshooting. The reduction step must not outpace the condensation step.

Mechanism THIQ THIQ (2° Amine) Hemiaminal Hemiaminal THIQ->Hemiaminal Addition Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-Alkylated THIQ Iminium->Product Hydride Donor

Caption: Mechanistic pathway of THIQ reductive amination highlighting the iminium intermediate.

Quantitative Reagent Selection Matrix

Use the following table to select the optimal reagents based on your specific substrate constraints.

Reagent TypeSpecific ReagentCharacteristics & Yield ImpactBest Use Case
Base K₂CO₃ / Cs₂CO₃Strong inorganic bases. High yields in polar aprotic solvents (DMF/ACN).Standard direct N-alkylation with robust, non-phenolic substrates.
Base DIPEAMilder, non-nucleophilic organic base. Prevents elimination side-reactions.Substrates prone to O-alkylation or base-catalyzed degradation.
Reducing Agent NaBH₄Harsh. Often reduces carbonyls before iminium forms, lowering yield.Not recommended for standard one-pot reductive amination.
Reducing Agent NaBH(OAc)₃Mild. Selectively targets iminium ions. Excellent yields (80-95%).Standard reductive amination protocols.
Additive KI (Potassium Iodide)Converts R-Br/R-Cl to R-I in situ. Drastically lowers activation energy.Direct N-alkylation with sluggish or sterically hindered alkyl halides.

Validated Experimental Protocols

Protocol A: Direct N-Alkylation via In Situ Finkelstein Reaction

This protocol is a self-validating system: the color change (often slight yellowing from iodine species) indicates active Finkelstein catalysis, and TLC monitoring easily differentiates the polar secondary amine from the non-polar tertiary amine product.

  • Preparation: In an oven-dried flask under N₂, dissolve the 1,2,3,4-tetrahydroisoquinoline derivative (1.0 equiv, e.g., 1.0 mmol) in anhydrous Acetonitrile (ACN) (0.2 M)[1].

  • Base Addition: Add finely powdered K₂CO₃ (2.5 equiv). Self-Validation Check: Ensure the base is finely powdered; granular K₂CO₃ lacks the surface area required for efficient deprotonation.

  • Catalyst & Electrophile: Add Potassium Iodide (KI) (0.2 equiv) followed by the alkyl bromide (1.2 equiv)[1].

  • Reaction: Heat the mixture to 60–80 °C. Monitor via LC-MS or TLC. The KI will continuously generate the more reactive alkyl iodide, driving the reaction forward.

  • Workup: Once the starting THIQ is consumed, cool to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: One-Pot Reductive Amination Sequence

This protocol minimizes isolation steps and prevents the accumulation of unstable iminium intermediates. It aligns with advanced methodologies utilizing intramolecular reductive amination[4].

  • Iminium Formation: Combine the THIQ (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE) or THF.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv) and activated 4Å molecular sieves to sequester water[1]. Stir at room temperature for 1–2 hours to ensure complete iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 equiv).

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (to neutralize the acetic acid and destroy excess hydride). Extract with Dichloromethane (DCM). Dry and concentrate the organic layer for purification.

References

1.4, Synthesis, Thieme Connect. 2. 1, BenchChem. 3.5, Angewandte Chemie International Edition, PubMed (NIH). 4.2, PMC, NIH. 5.3, Organic Letters, ACS Publications.

Sources

Optimization

troubleshooting low conversion rates in tetrahydroisoquinoline synthesis

Advanced Troubleshooting Guide for Low Conversion Rates Welcome to the Advanced Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. As a Senior Application Scientist, I frequently encounter researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide for Low Conversion Rates

Welcome to the Advanced Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, poor yields, and degraded catalysts when constructing the THIQ scaffold. Synthesizing these privileged pharmacophores—whether via de novo cyclization or asymmetric reduction—requires precise control over electronic effects, equilibrium dynamics, and metal-ligand interactions.

This guide moves beyond basic troubleshooting. We will dissect the causality behind low conversion rates, providing you with self-validating protocols designed to ensure high-fidelity results.

Diagnostic Workflow

TroubleshootingWorkflow Start Low THIQ Conversion Detected Pathway Identify Reaction Pathway Start->Pathway BN Bischler-Napieralski Pathway->BN PS Pictet-Spengler Pathway->PS AH Asymmetric Hydrogenation Pathway->AH BN_Issue Incomplete Cyclodehydration BN->BN_Issue PS_Issue Imine Hydrolysis / Poor Nucleophilicity PS->PS_Issue AH_Issue Catalyst Deactivation (N-Coordination) AH->AH_Issue BN_Fix Use Tf2O or Fresh POCl3 BN_Issue->BN_Fix PS_Fix Optimize pH / Remove Water PS_Issue->PS_Fix AH_Fix Substrate Activation (Acid/Chloroformate) AH_Issue->AH_Fix

Diagnostic workflow for identifying and resolving low conversion rates in THIQ synthesis.

Module 1: Bischler-Napieralski Cyclodehydration

Q: My Bischler-Napieralski reaction yields less than 20% of the desired 3,4-dihydroisoquinoline (DHIQ), with significant unreacted amide remaining. Heating further only causes degradation. How do I force this to completion?

A: The classical Bischler-Napieralski reaction relies on dehydrating agents like POCl₃ or P₂O₅ to convert an N-(2-arylethyl)amide into a highly electrophilic nitrilium or acylium intermediate, which then undergoes intramolecular electrophilic aromatic substitution 1[1]. Low conversion is almost always a failure of electrophile generation or insufficient nucleophilicity of the aromatic ring 2[2]. If your aromatic ring lacks electron-donating groups (like methoxy or hydroxyl), classical conditions will stall. Furthermore, forcing the reaction with heat often triggers a retro-Ritter reaction, eliminating the amide group entirely to form a nitrile 3[3].

The Solution: Switch to mild electrophilic amide activation using Trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine. This generates a highly reactive intermediate at lower temperatures, suppressing retro-Ritter fragmentation and accommodating electron-deficient arenes 3[3].

Self-Validating Protocol: Tf₂O-Promoted Bischler-Napieralski Cyclization

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve the amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Cool the mixture to -78 °C. Dropwise, add Tf₂O (1.1 equiv).

    • Self-Validation Check: You should observe an immediate pale yellow to bright yellow color shift. This confirms the formation of the highly electrophilic O-triflyl imidate intermediate. If the solution remains colorless, your Tf₂O has likely hydrolyzed to triflic acid; obtain a fresh ampoule.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by TLC.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the DHIQ.

Module 2: Pictet-Spengler Condensation

Q: I am attempting a Pictet-Spengler condensation to form a THIQ directly, but LC-MS shows a buildup of the imine intermediate and very little cyclized product. Adding more acid doesn't help. What is going wrong?

A: The Pictet-Spengler reaction is an equilibrium-driven process. The initial condensation of the β-arylethylamine with an aldehyde forms an imine, which must undergo a 6-endo-trig cyclization 4[4]. If conversion is low, the equilibrium is favoring imine hydrolysis back to starting materials, or the cyclization step is kinetically inaccessible due to poor aromatic nucleophilicity.

The Solution: You must drive the equilibrium forward by manipulating solubility or utilizing phosphate-mediated conditions. By running the reaction in a specific molarity of potassium phosphate (KPi) buffer without co-solvents, the THIQ product precipitates upon formation, effectively removing it from the equilibrium and driving the conversion to completion 5[5].

Self-Validating Protocol: Phosphate-Buffered Pictet-Spengler Reaction

  • Imine Formation: Combine the β-arylethylamine (1.0 equiv) and aldehyde (1.1 equiv) in 0.2 M KPi buffer (pH 7.0). Do not add organic co-solvents like DMSO or methanol.

  • Cyclization: Heat the heterogeneous mixture to 60 °C for 12–24 hours.

    • Self-Validation Check: As the reaction progresses, the product should begin to precipitate as a distinct solid phase. If the solution remains completely clear, the cyclization has not initiated, indicating that the aromatic ring may require a stronger Lewis acid catalyst (e.g., BF₃·OEt₂) in strictly anhydrous conditions instead.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitated THIQ product directly, washing with cold water, to obtain the product in high purity without chromatography 5[5].

Module 3: Asymmetric Hydrogenation of DHIQs

Q: I am trying to reduce a synthesized DHIQ to a chiral THIQ using an Iridium catalyst. The conversion is abysmal (<5%), and the enantiomeric excess (ee) is poor. How do I prevent catalyst deactivation?

A: This is the most notorious bottleneck in chiral THIQ synthesis. Isoquinolines and DHIQs possess a highly basic, unhindered nitrogen lone pair. This nitrogen strongly coordinates to the Ir/Ru/Rh metal center, displacing chiral ligands and completely poisoning the catalyst 6[6]. Furthermore, heteroaromatic rings require significantly more energy to hydrogenate than standard olefins 7[7].

The Solution: Substrate activation. You must mask the nitrogen lone pair prior to introducing the catalyst. This is achieved by converting the DHIQ into an isoquinolinium salt using Brønsted acids (like H₃PO₄ or HCl) or by forming an acyliminium intermediate using chloroformates (e.g., ClCO₂Bn) 6[6], 8[8].

CatalystActivation DHIQ Free DHIQ Substrate (Basic Nitrogen) Cat Ir/Ru Catalyst DHIQ->Cat Direct mixing Activator Activator (Brønsted Acid / Chloroformate) DHIQ->Activator Pre-treatment Deactivated Deactivated Catalyst Complex (N-Metal Coordination) Cat->Deactivated Poisoning Product Chiral THIQ (High Yield & ee) Cat->Product Turnover ActivatedSub Activated Substrate (Iminium / Quaternary Salt) Activator->ActivatedSub ActivatedSub->Cat H2 (Hydrogenation)

Mechanistic pathway illustrating catalyst deactivation vs. substrate activation.

Quantitative Impact of Substrate Activation on Hydrogenation The table below summarizes the dramatic effect of substrate activation on conversion rates and enantioselectivity during the Ir-catalyzed hydrogenation of 1-substituted DHIQs.

Activation StrategyCatalyst SystemConversion (%)Enantiomeric Excess (ee %)Reference
None (Free Base) [Ir(COD)Cl]₂ / Segphos< 5N/A8[8]
Chloroformate (ClCO₂Bn) [Ir(COD)Cl]₂ / Segphos87768[8]
Brønsted Acid (H₃PO₄) [Ir(COD)Cl]₂ / (S)-P-Phos97966[6]
Hydroxymethyl Directing Group [Ir(COD)Cl]₂ / Josiphos> 95up to 959[9]

Self-Validating Protocol: Brønsted Acid-Activated Asymmetric Hydrogenation

  • Salt Formation: In a glovebox, dissolve the DHIQ substrate (1.0 mmol) in anhydrous THF (5 mL). Slowly add H₃PO₄ (1.0 equiv) and stir for 15 minutes to form the DHIQ phosphate salt.

    • Self-Validation Check: Complete dissolution of the salt in the solvent mixture is critical. If the salt crashes out, add a minimal amount of methanol until homogeneous. A heterogeneous mixture will leave unprotonated free-base in solution, which will immediately poison the Iridium catalyst.

  • Catalyst Preparation: In a separate vial, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-P-Phos, 1.1 mol%) in THF. Stir for 30 minutes.

  • Hydrogenation: Transfer the catalyst solution to the substrate solution. Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 50 bar (approx. 725 psi).

  • Reaction: Stir at room temperature for 12–24 hours. Carefully vent the H₂ gas.

  • Workup: Basify the mixture with saturated aqueous Na₂CO₃ to liberate the chiral THIQ free base, extract with ethyl acetate, and purify by chromatography.

References
  • RSC Publishing. "Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline..." [Link]

  • NIH PMC. "Synthesis of C3/C1-Substituted Tetrahydroisoquinolines."[Link]

  • Organic Chemistry Portal. "3,4-Dihydroisoquinoline synthesis." [Link]

  • Forschungszentrum Jülich. "Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines." [Link]

  • Illinois Chemistry. "CATALYTIC ASYMMETRIC HYDROGENATION OF HETEROARENES."[Link]

  • NIH PMC. "Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines." [Link]

  • MDPI. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction." [Link]

  • DICP. "Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates." [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Welcome to the Formulation & Solubilization Support Center. Working with halogenated tetrahydroisoquinolines (THIQs) presents significant physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Support Center. Working with halogenated tetrahydroisoquinolines (THIQs) presents significant physicochemical challenges. The presence of bromo and fluoro substituents on the aromatic ring drastically increases the compound's lipophilicity (LogP) and crystalline lattice energy, rendering the free base practically insoluble in aqueous media.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these "brick-dust" and "grease-ball" characteristics for both in vitro and in vivo applications.

I. Mechanistic Workflow for Solubility Enhancement

Mechanism FB 5-Br-6-F-THIQ (Free Base) pH pH Adjustment (Protonation of 2° Amine) FB->pH pKa ~9.5 CD Host-Guest Complexation (Captisol / HP-β-CD) FB->CD Hydrophobic Shielding Salt Salt Formation (e.g., HCl, Mesylate) pH->Salt Acid Addition Salt->CD Prevents pH-Crash Sol Aqueous Solubilization (Bioavailable) Salt->Sol Ion-Dipole Bonds CD->Sol Steric Stabilization

Mechanistic pathways for solubilizing 5-Br-6-F-THIQ in aqueous media.

II. Troubleshooting & FAQs

Q1: Why does 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline precipitate immediately when diluted from a DMSO stock into physiological buffers (pH 7.4)? A1: This precipitation is driven by the compound's high lipophilicity and the abrupt shift in solvent polarity. Because the physiological pH (7.4) is below but relatively close to the pKa of the secondary amine (typically ~9.0–9.5 for THIQs), a significant fraction of the compound exists as the uncharged free base, leading to rapid supersaturation and nucleation[1]. Troubleshooting: For in vitro assays, utilize a co-solvent/surfactant step-down approach (e.g., 1% DMSO, 5% Tween-80, 94% Buffer). The surfactant lowers the free energy of the system and provides steric repulsion against agglomeration, maintaining colloidal stability[2].

Q2: I need to formulate this compound for oral dosing in rodents. What is the most thermodynamically stable approach to achieve high aqueous concentration? A2: Salt formation is the most effective and thermodynamically stable strategy for basic drugs[3]. By reacting the secondary amine with a strong acid (e.g., Hydrochloric acid or Methanesulfonic acid), you convert the neutral free base into an ionized salt. This introduces strong ion-dipole interactions with water, significantly lowering the crystal lattice energy and increasing the solvation energy[4]. Troubleshooting: If the hydrochloride salt proves to be hygroscopic or exhibits unpredictable polymorphism, switch to a mesylate or tosylate salt, which often provides superior solid-state stability while maintaining high aqueous solubility.

Q3: My synthesized HCl salt of 5-Br-6-F-THIQ dissolves well in simulated gastric fluid (pH 1.2) but crashes out in simulated intestinal fluid (pH 6.8). How can I maintain supersaturation? A3: This is a classic pH-dependent solubility crash. As the pH rises in the intestinal environment, the amine deprotonates, reverting to the insoluble free base. To prevent this, employ cyclodextrin complexation using Captisol® (Sulfobutyl ether-


-cyclodextrin)[5]. Captisol features a hydrophobic cavity that encapsulates the lipophilic halogenated aromatic ring of the drug, while its polyanionic sulfonate groups provide exceptional aqueous solubility and electrostatic repulsion, effectively shielding the drug and maintaining it in solution even at neutral pH[6].
III. Quantitative Data: Comparative Solubility Matrix

Summarized below are the expected solubility profiles of 5-Br-6-F-THIQ across different formulation vehicles. Note: Values are representative estimates based on structurally analogous halogenated THIQs.

Formulation StrategyVehicle CompositionApparent Solubility (mg/mL)Application Suitability
Free Base (Control) 100% Aqueous Buffer (pH 7.4)< 0.01None
Co-solvent / Surfactant 5% DMSO / 10% Tween-80 / 85% Saline~ 0.5 - 1.0IV Dosing / In vitro assays
Salt Formation (HCl) 100% Water (Unbuffered, pH ~4)> 10.0Oral Dosing (Gastric absorption)
Cyclodextrin Complex 20% w/v Captisol in PBS (pH 7.4)~ 5.0 - 8.0Oral / IV Dosing (Neutral pH)
IV. Self-Validating Experimental Methodologies
Protocol A: Hydrochloride Salt Synthesis & Validation

Causality: Converting the free base to an HCl salt enhances ion-dipole interactions with water. Slow precipitation is critical to avoid trapping solvent and forming an unstable amorphous solid.

  • Dissolution: Dissolve 1.0 equivalent of 5-Br-6-F-THIQ free base in a minimal volume of anhydrous ethanol or ethyl acetate at room temperature.

  • Acid Addition: Slowly add 1.1 equivalents of HCl (e.g., 2M solution in diethyl ether) dropwise under continuous stirring at 0°C. Note: Slow addition prevents rapid, amorphous precipitation, favoring the formation of a stable crystalline lattice.

  • Isolation: Stir the suspension for 2 hours. Filter the resulting precipitate and wash thoroughly with cold diethyl ether to remove unreacted free base.

  • Validation (Self-Correction): Dry the powder under vacuum. Dissolve a 1 mg sample in 1 mL of DI water and check the pH. If the pH is <3, excess unreacted acid is trapped in the lattice (which can cause local tissue irritation in vivo); the batch must be recrystallized. Confirm the protonation of the secondary amine via 1H-NMR (observe the downfield shift of the amine protons).

Protocol B: Captisol Phase-Solubility Profiling

Causality: Establishing a phase-solubility diagram confirms the stoichiometric ratio of the host-guest complex and ensures you do not use excess excipient, which could cause osmotic toxicity in vivo.

  • Preparation: Prepare a 40% w/v Captisol stock solution in water by dissolving 400 mg (corrected for water content) into a total volume of 1 mL[7].

  • Serial Dilution: Create a concentration gradient of Captisol (e.g., 0, 5, 10, 20, 40% w/v) in standard phosphate-buffered saline (pH 7.4).

  • Saturation: Add an excess amount of 5-Br-6-F-THIQ solid to each vial to ensure the intrinsic solubility limit is exceeded.

  • Equilibration: Cap the vials, sonicate for 15 minutes, and place on a tumbling apparatus at room temperature for 24 to 48 hours. Note: Extended agitation ensures thermodynamic equilibrium is reached, preventing false-positive supersaturation readings[8].

  • Validation (Self-Correction): Centrifuge the suspensions at 10,000 x g for 10 minutes to pellet undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved drug via HPLC-UV. Plotting drug concentration vs. Captisol concentration will yield a phase-solubility diagram, confirming the complexation constant (

    
    )[5].
    
V. References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL:[Link]

  • Resources - Captisol Source: Captisol.com URL:[Link]

  • Solubility Enhancement of Drugs Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:[Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs Source: Crystal Pharmatech URL:[Link]

  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: PubMed Central (PMC) URL:[Link]

  • Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of Halogenated Tetrahydroisoquinolines

Overview: Halogenated tetrahydroisoquinolines (THIQs) are critical pharmacophores and versatile synthetic intermediates in drug development. However, the electron-rich nature of the tetrahydroisoquinoline core combined w...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: Halogenated tetrahydroisoquinolines (THIQs) are critical pharmacophores and versatile synthetic intermediates in drug development. However, the electron-rich nature of the tetrahydroisoquinoline core combined with the photolabile nature of the carbon-halogen bond makes these compounds uniquely susceptible to degradation during long-term storage. This guide provides mechanistic insights and field-proven protocols to prevent auto-oxidation, photodehalogenation, and racemization.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My halogenated THIQ sample turned from a colorless oil/white powder to a yellow/brown hue over time. What happened? A: This color change is the hallmark of auto-oxidation. The C-N single bond in the tetrahydroisoquinoline core is highly susceptible to aerobic oxidation, rapidly converting the THIQ into a 3,4-dihydroisoquinoline (DHIQ) and eventually a fully aromatic isoquinoline. This process is often mediated by trace transition metals (e.g., copper) acting as catalysts for1[1], or via a 2 if exposed to ambient light[2]. Causality & Prevention: Oxygen acts as the terminal oxidant, while trace metals lower the activation energy for the initial C-H abstraction. To prevent this, store the compound under a strict inert atmosphere (Argon is heavier than Nitrogen and provides a superior blanket) and consider adding trace metal chelators (like EDTA) if storing as an 3[3].

Q2: I am observing a loss of the halogen atom (dehalogenation) in my mass spectrometry (MS) analysis after storing the compound in solution. Why? A: Halogenated THIQs, particularly brominated and iodinated derivatives, are vulnerable to4[4]. When exposed to ambient laboratory light, the carbon-halogen bond can undergo homolytic cleavage, a process often accelerated if the solvent acts as a hydrogen atom donor or if trace photosensitizers are present. Causality & Prevention: The energy of ambient UV/visible light can overlap with the absorption band of the halogenated aromatic system, exciting the molecule to a triplet state that triggers C-X bond cleavage. Always store halogenated THIQs in actinic amber vials and prepare solutions in a dark room or under red light to prevent photo-induced radical generation.

Q3: The enantiomeric excess (ee%) of my chiral halogenated THIQ has degraded after a month in storage. How can I stabilize the chiral center? A: The stability of the prochiral center (often at the C1 position) in THIQs is highly5[5]. Under mildly acidic or basic conditions, the compound can undergo reversible ring-opening or tautomerization (especially if partially oxidized to DHIQ), leading to racemization. Causality & Prevention: Trace moisture in hygroscopic solvents can create localized pH shifts that promote enamine/imine tautomerization. Store the neat compound in a desiccator at -20°C. If storing in solution, ensure the solvent is strictly anhydrous and buffered to a neutral pH if applicable.

Self-Validating Experimental Protocols

Protocol A: Preparation of Halogenated THIQs for Long-Term Storage (Neat) Purpose: To establish a baseline storage environment that eliminates oxygen, light, and moisture, ensuring >99% purity retention over 12 months.

  • Purification & Drying: Ensure the THIQ is freshly purified (e.g., via flash chromatography). Transfer the neat oil or solid into a pre-weighed, oven-dried amber glass vial.

  • High-Vacuum Desiccation: Attach the vial to a Schlenk line or high-vacuum manifold (≤ 0.1 Torr) for at least 4 hours to remove trace volatile solvents and moisture.

    • Self-validation: The mass of the vial must remain constant over two consecutive weighings separated by 1 hour. If mass decreases, continue drying.

  • Argon Backfilling: Purge the vial with high-purity Argon (99.999%). Repeat the vacuum-Argon cycle three times to ensure complete displacement of oxygen from the porous solid or oil surface.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to prevent ambient gas exchange.

  • Storage: Place the sealed amber vial in a secondary light-blocking container (e.g., a foil-lined desiccator box) containing indicating Drierite, and store at -20°C.

Protocol B: Accelerated Stability Testing & Degradation Profiling Purpose: To empirically determine the specific degradation vulnerabilities of a novel halogenated THIQ derivative before committing to a long-term storage matrix.

  • Sample Aliquoting: Prepare a 1 mg/mL stock solution of the THIQ in anhydrous HPLC-grade acetonitrile. Divide into four 1 mL aliquots.

  • Stressor Application:

    • Vial 1 (Control): Amber vial, Argon flushed, -20°C.

    • Vial 2 (Oxidative Stress): Add 10 µL of 3% H₂O₂, room temperature, dark.

    • Vial 3 (Photolytic Stress): Clear glass vial, expose to a broad-spectrum LED or ambient sunlight for 24 hours.

    • Vial 4 (Thermal/Moisture Stress): Add 10% v/v water, heat to 60°C for 24 hours.

  • Analysis & Validation: Analyze all vials via LC-HRMS.

    • Self-validation: The control vial must show >99% purity. Compare the Total Ion Chromatogram (TIC) of stressed vials against the control. Look for specific mass transitions: [M-H]⁺ indicates DHIQ formation (oxidation), while [M-X]⁺ indicates dehalogenation.

Quantitative Data Summary: Stability of Halogenated THIQs

The following table summarizes the expected degradation rates of representative halogenated THIQs under various storage conditions, highlighting the critical need for optimized protocols.

Storage ConditionPrimary Stressor(s)Dominant Degradation PathwayEstimated Half-Life (t₁/₂)Purity at 30 Days
Clear vial, Ambient Air, 25°CLight, OxygenPhotodehalogenation, Oxidation5 - 7 Days< 40%
Amber vial, Ambient Air, 25°COxygenAuto-oxidation to DHIQ3 - 4 Weeks~ 65%
Clear vial, Argon, 25°CLightPhotodehalogenation2 - 3 Weeks~ 50%
Aqueous Sol. (pH 7), Air, 25°COxygen, Trace MetalsOxidation, Racemization24 - 48 Hours< 10%
Amber vial, Argon, -20°C None (Optimized) None (Stable) > 2 Years > 99%
Visualizing Degradation Pathways & Storage Logic

The following diagram maps the logical relationship between environmental stressors, their specific mechanistic degradation pathways on the THIQ molecule, and the targeted preventative actions required for stable storage.

StorageLogic THIQ Halogenated THIQ Light Ambient Light (UV/Vis) THIQ->Light Oxygen Oxygen (O2) & Metals THIQ->Oxygen Moisture Moisture & Heat THIQ->Moisture Dehal Photodehalogenation (Homolytic C-X Cleavage) Light->Dehal Triplet Excitation Oxid Auto-oxidation (Formation of DHIQ) Oxygen->Oxid C-H Abstraction Racem Racemization (Enamine Tautomerization) Moisture->Racem pH Shift Amber Actinic Amber Vials Dehal->Amber Prevented by Argon Argon Flush & EDTA Oxid->Argon Prevented by Desicc Desiccator at -20°C Racem->Desicc Prevented by

Workflow mapping environmental stressors to THIQ degradation pathways and preventative storage.

References

1.[5] Benchchem. "6-Bromo-1,2,3,4-tetrahydroisoquinoline." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa89fS_mT9D6IdPHGdSOGE7ZoUtMzQwltBB3Rz-CtH9Zyv_PNek2QRJlYRYEE8-o952h8tEmCID69wRLdNeabMCyhUIZjG8weYJLs_LI1apHWQxuUlgbqri2Kr2gyUm4ckA2DAGQ==] 2.[2] "Photosensitized selective semi-oxidation of tetrahydroisoquinoline: a singlet oxygen path." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvBmbOUspQgQXpktfy0BxV8vdqD86cKeGiJHz5xhWtXLldxdvRof7FVDK8MDzT8zI0Rkk3YERG_8oevGdGPhjv0RcbBSoF8Rc3vly17N7J93HGuDkT-bqLJ3VCgdhl07rurdXR0A1wQkiB8l0TfIzc34B7LPEDfFe2b4E_u2SeRUKPiU01dcaBhVFtWe9TqTpgIxp2JO08r7-RNhD3PQWJOogQQbUDbg_PvHr0xbgEE8tybXUOqVHQM-0gOvo9LaUlz_UAcUCj] 3.[4] "A comprehensive mechanistic study on the visible-light photocatalytic reductive dehalogenation of haloaromatics mediated by Ru(bpy)3Cl2." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH22yFOA7LkYZ84yeJ0ALlWDhPnVK2RXOXOm0rJAqR2sM4ZJjErvHhhwyn6HJPemZszp7KHQRAQ3UO7pLBhEVaBE1QGh9UkYfeqIJsF7bmeVtoRvnINO5mxQzElMQnItTTJlVakKwhyRuk1CeMcL0d7plQE9JRScUmPzLTG6-EQflkmd0bBllo7RmRp1xopqbfiphezceAjyL-b6Y7duAmEMWnwyc72YC02cmEaKTjjRHNj8Nc4Y2myZEb3K7mp8cGiio1z8YN9uhhAeGXT1rYCy6DozXl57_LhnEBM5S4CgRYdp7eK3unIdO8WrrYGfPJvJdP40Z0] 4.[1] "Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant." ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2GLl-VIc7vo-s0DBxTwvSXeLxWaf7sgrwHfC5Y-Rf9Wa2zo3yD709Gix8GkQxOMBN9GRl17U4G5IZpTfmc1PAvYQoV6p42Fp54ELwjJ3msuOmON-0tlcbzvGo0LB-hV6xwsJUjtvTu07LIw=] 5.[3] Benchchem. "Technical Support Center: Stability and Degradation of Tetrahydropapaveroline (THP) in Solution." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jT_SBwCoBM5C9qG-JLV2B9QYAf6qYbT5OkuCJi-KYt9TX2zWMSMWhu82HMpNKwKtHQWvQfyIX3XL7VvAbfpW7wLS34_-H3a2duf1dNFr8RNvfL3Q91IT-3DIuxPavLeulXG1B8Rmkt1cHlpTfJ_UC6Ev7voTZt7dvyQQ9vSAD7BH1i_uXwImu0vJnnv-vB78rckirr2-p5YazpXCqIwf_uPpHl6ktTq7LiyYMtimPoF2zA-8ghn_Tg==]

Sources

Troubleshooting

overcoming challenges in scaling up the synthesis of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals addressing the critical bottlenecks in the multigram to kilogram scale-up of 5-Bromo-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals addressing the critical bottlenecks in the multigram to kilogram scale-up of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS: 1781658-43-2 / 2470437-36-4 for HCl salt).

Synthesizing halogenated tetrahydroisoquinolines (THIQs) presents unique electronic and steric challenges. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, scalable campaigns.

Synthetic Strategy & Troubleshooting Logic

SynthesisLogic Start Starting Material: N-(2-bromo-3-fluorophenethyl)formamide Cyclization Bischler-Napieralski Cyclization Start->Cyclization Check1 Ring Deactivation by -Br and -F? Cyclization->Check1 Standard Standard POCl3 (Low Yield / Tar) Check1->Standard No Optimization Optimized Modified Activation (Tf2O or POCl3+P2O5) Check1->Optimized Yes, Optimize Intermediate Intermediate: 5-Bromo-6-fluoro-3,4-dihydroisoquinoline Standard->Intermediate Optimized->Intermediate Reduction Reduction Step Intermediate->Reduction Check2 Avoid Debromination? Reduction->Check2 PdC H2, Pd/C (Debromination Risk) Check2->PdC Standard H2 NaBH4 NaBH4 in MeOH (Preserves C-Br) Check2->NaBH4 Chemoselective Product Target: 5-Bromo-6-fluoro-1,2,3,4-THIQ PdC->Product NaBH4->Product

Workflow decision tree for 5-Bromo-6-fluoro-THIQ synthesis highlighting critical optimizations.

FAQ 1: Overcoming Cyclization Bottlenecks (Bischler-Napieralski)

Q: Our standard Bischler-Napieralski cyclization using POCl₃ in refluxing toluene is yielding <20% product and forming an intractable black tar. Why is this happening, and how do we fix it?

Causality & Expert Insight: The Bischler-Napieralski reaction relies on an intramolecular electrophilic aromatic substitution. To form the 5-bromo-6-fluoro substitution pattern, your starting material is N-(2-bromo-3-fluorophenethyl)formamide. The presence of both a bromine atom (at C2 of the phenethyl chain) and a fluorine atom (at C3) significantly withdraws electron density via inductive effects. This severely deactivates the aromatic ring towards electrophilic attack at the C6 position (which becomes C8a in the THIQ core).

Because the cyclization is sluggish, the intermediate nitrilium ion persists in the reaction mixture. At elevated temperatures, this intermediate undergoes a competing fragmentation known as the , eliminating a proton to form a styrene derivative and a nitrile. This styrene rapidly polymerizes into tar under acidic conditions.

Self-Validating Solution: To overcome ring deactivation, you must increase the electrophilicity of the intermediate without raising the temperature to decomposition thresholds. Switching to a super-acidic dehydrating system like Trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine allows for the formation of a highly reactive nitrilium ion at much lower temperatures (0 °C), entirely suppressing thermal degradation and styrene formation.

Protocol: Optimized Bischler-Napieralski Cyclization (Tf₂O Method)

Self-validation checkpoint: The reaction mixture should remain a clear, pale yellow solution throughout the addition rather than turning dark brown/black, indicating the successful suppression of styrene polymerization.

  • Preparation: In a rigorously dried, argon-purged reactor, dissolve N-(2-bromo-3-fluorophenethyl)formamide (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Cool the reactor to -78 °C. Slowly add Tf₂O (1.1 eq) dropwise via a syringe pump over 30 minutes to control the initial exotherm.

  • Cyclization: Allow the reaction to warm to 0 °C over 2 hours. Monitor via LC-MS. The intermediate nitrilium ion will cyclize to the 5-bromo-6-fluoro-3,4-dihydroisoquinoline derivative.

  • Quench: Quench carefully with cold, saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

FAQ 2: Chemoselective Reduction & Halogen Stability

Q: During the reduction of the 3,4-dihydroisoquinoline intermediate, we are observing significant loss of the bromine atom (debromination). What is the recommended scalable reduction method?

Causality & Expert Insight: Catalytic hydrogenation (e.g., H₂ gas with Pd/C or PtO₂ catalysts) is the industry standard for reducing imines to amines. However, the C-Br bond is highly susceptible to hydrogenolysis under these conditions. The palladium catalyst readily inserts into the aryl-bromide bond, leading to the formation of 6-fluoro-1,2,3,4-tetrahydroisoquinoline as a major, difficult-to-separate impurity.

Self-Validating Solution: Switch to a hydride donor that is strictly chemoselective for the imine (C=N) bond and completely inert toward aryl halides. Sodium borohydride (NaBH₄) in an alcoholic solvent is the optimal choice.

Protocol: Chemoselective Imine Reduction

Self-validation checkpoint: LC-MS analysis of the crude mixture must show the[M+H]⁺ peak at m/z 230 and 232 in a 1:1 ratio. This distinct isotopic signature confirms the absolute retention of the bromine atom.

  • Solubilization: Dissolve the crude 5-bromo-6-fluoro-3,4-dihydroisoquinoline in methanol (MeOH) to a concentration of 0.5 M. Cool the vessel to 0 °C.

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise over 1 hour. Engineering Note: Ensure the reactor is adequately vented to safely dissipate evolved H₂ gas.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Quench cautiously with 1N HCl to destroy excess hydride (Caution: vigorous H₂ evolution). Adjust the pH to >10 using 2N NaOH, extract with ethyl acetate, and wash with brine to isolate the free base.

FAQ 3: Scale-Up Engineering and Exotherm Management

Q: We are moving to a 5 kg pilot batch. What are the primary safety and engineering concerns for this specific sequence?

Causality & Expert Insight: The primary issue at the pilot scale is heat transfer. Both the dehydrating activation (Tf₂O addition) and the NaBH₄ reduction are highly exothermic. In traditional batch reactors, poor surface-area-to-volume ratios can lead to localized hot spots. In the cyclization step, these hot spots drive the retro-Ritter side reactions; in the reduction step, they risk thermal runaway and violent hydrogen off-gassing.

Self-Validating Solution: Implement for the activation and cyclization steps. Continuous flow reactors provide superior heat dissipation and precise residence time control, which is critical for managing unstable, highly reactive intermediates at scale.

Quantitative Data: Comparison of Batch vs. Flow for Activation Step
ParameterStandard Batch (POCl₃, Reflux)Optimized Batch (Tf₂O, 0 °C)Continuous Flow (Tf₂O, 0 °C)
Yield (%) 15 - 25%65 - 75%85 - 92%
Impurity Profile High tar, >30% styrene<5% styrene<1% styrene
Reaction Time 12 - 24 hours4 - 6 hours5 - 10 minutes (residence)
Scalability Risk High (Thermal runaway)Moderate (Exotherm control)Low (Excellent heat transfer)
FAQ 4: Alternative Routes (Pictet-Spengler)

Q: Can we use the Pictet-Spengler reaction instead to avoid the harsh dehydrating conditions entirely?

Causality & Expert Insight: The condenses a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. While milder in principle, the mechanism requires an electron-rich aromatic ring to successfully execute the nucleophilic attack on the intermediate iminium ion. Because the 5-bromo-6-fluoro substitution pattern is highly electron-deficient, the Pictet-Spengler cyclization will stall. Forcing the reaction requires extreme heating with strong Brønsted acids (e.g., neat TFA at reflux), which ultimately results in poorer yields and higher impurity profiles than the optimized Bischler-Napieralski route. It is not recommended for this specific substrate.

References
  • Organic Chemistry Portal. "Bischler-Napieralski Reaction". Organic Chemistry Portal. URL: [Link]

  • Wikipedia. "Bischler–Napieralski reaction". Wikipedia. URL: [Link]

  • ACS Publications. "Development and Production of an Enantioselective Tetrahydroisoquinoline Synthesis Enabled by Continuous Cryogenic Lithium–Halogen Exchange". Organic Process Research & Development. URL: [Link]

  • MDPI. "Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines". Catalysts. URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced Analytical Workflows for Stereochemical Confirmation of Halogenated Tetrahydroisoquinolines: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework Introduction: The Stereochemical Challenge of Halogenated THIQs The 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Introduction: The Stereochemical Challenge of Halogenated THIQs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore found in numerous natural products and synthetic therapeutics. The introduction of specific halogens—namely a bromine at C5 and a fluorine at C6—dramatically alters the molecule's electronic landscape, lipophilicity, and metabolic stability. However, the pharmacological efficacy of these 5-Bromo-6-fluoro-THIQ derivatives is almost entirely dictated by their stereochemistry (typically at the C1 or C3 positions).

As a Senior Application Scientist, I frequently encounter drug development bottlenecks caused by ambiguous stereochemical assignments. Relying on a single analytical method often leads to costly misassignments. This guide objectively compares the four premier analytical modalities for confirming the stereochemistry of 5-Bromo-6-fluoro-THIQ derivatives, explaining the causality behind each technique and providing field-proven, self-validating experimental protocols.

Comparative Analysis of Stereochemical Modalities

To definitively assign the stereochemistry of a 5-Bromo-6-fluoro-THIQ derivative, scientists must choose the appropriate analytical tool based on the physical state of the sample and the specific data required (enantiomeric excess vs. absolute configuration).

A. Chiral HPLC / SFC (Enantiomeric Resolution)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) rely on chiral stationary phases (CSPs), such as derivatized amylose or cellulose[1].

  • The Causality: The bromo and fluoro substituents on the THIQ aromatic ring create highly polarized domains. These halogens engage in distinct dipole-dipole and

    
     interactions with the CSP, often resulting in superior baseline resolution compared to unhalogenated analogs.
    
  • Validation: Semi-preparative chiral HPLC is the critical first step to isolate enantiomers before downstream absolute configuration analysis[1].

B. Single-Crystal X-ray Diffraction (The Absolute Gold Standard)

Single-crystal X-ray diffraction (SCXRD) determines the exact 3D spatial arrangement of atoms.

  • The Causality: The presence of the bromine atom at C5 is a massive structural advantage. Bromine acts as a heavy anomalous scatterer. When analyzed using Cu K

    
     radiation, this anomalous dispersion allows for the definitive calculation of the Flack parameter, distinguishing enantiomers with absolute certainty without the need for chiral auxiliaries[2].
    
C. Electronic Circular Dichroism (ECD)

When compounds resist crystallization (often presenting as amorphous solids or oils), ECD is the premier solution-phase alternative.

  • The Causality: ECD measures the differential absorption of left and right circularly polarized light. The fused aromatic ring of the THIQ core acts as a strong chromophore, producing distinct Cotton effects in the UV region. By comparing the experimental ECD spectrum against Time-Dependent Density Functional Theory (TD-DFT) calculations, the absolute configuration can be reliably assigned[3].

D. F NMR with Chiral Solvating Agents (CSAs)
  • The Causality: While

    
    H-NMR of THIQs can suffer from complex overlapping aliphatic multiplets, the fluorine atom at C6 provides a unique, background-free analytical handle. By adding a Chiral Solvating Agent (e.g., Pirkle's alcohol), transient diastereomeric complexes form in solution, splitting the 
    
    
    
    F signal. This allows for rapid, highly sensitive determination of enantiomeric excess (ee%) without requiring a chiral chromatography column.
Quantitative Data Comparison
Analytical ModalityPrimary OutputSample RequirementTime-to-ResultSpecific Advantage for 5-Br-6-F-THIQ
Chiral HPLC/SFC Enantiomeric Excess (ee%), Isolation1–5 mgHoursHalogens enhance dipole interactions with chiral stationary phases.
Single-Crystal X-ray Absolute Configuration (3D spatial)1–10 mg (Single Crystal)Days to WeeksBromine provides strong anomalous dispersion for a definitive Flack parameter.
ECD Spectroscopy Absolute Configuration (Solution)2–5 mg1–3 Days (inc. compute)THIQ aromatic core provides strong, distinct UV Cotton effects.

F NMR + CSAs
Enantiomeric Excess (ee%), Relative Config5–10 mgHoursFluorine at C6 offers a background-free, highly sensitive NMR handle.

Mandatory Visualization: Stereochemical Workflow

The following diagram illustrates the logical decision tree for assigning the stereochemistry of a newly synthesized 5-Bromo-6-fluoro-THIQ derivative.

StereochemWorkflow Start Synthesized 5-Br-6-F-THIQ Racemate or Enantioenriched HPLC Chiral HPLC / SFC (Enantiomeric Resolution) Start->HPLC Determine ee% & Isolate Cryst Crystallization Attempt HPLC->Cryst Purified Enantiomers XRD Single-Crystal X-ray (Anomalous Dispersion via Br) Cryst->XRD Crystals Formed ECD ECD Spectroscopy (Solution Phase) Cryst->ECD Amorphous/Oil AbsConfig Absolute Configuration Confirmed (R/S) XRD->AbsConfig Flack Parameter < 0.1 TDDFT TD-DFT Computational Modeling ECD->TDDFT Extract Experimental Spectra TDDFT->AbsConfig Match Calculated Spectra

Fig 1: Logical workflow for the stereochemical assignment of 5-Br-6-F-THIQ derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Chiral HPLC Method Development & Isolation

The secondary amine of the THIQ core often causes peak tailing on silica-based columns. This protocol utilizes a basic modifier to ensure sharp peak symmetry.

  • System Preparation: Equilibrate a Chiralcel OD-H or Chiralpak AD-H column (250 × 4.6 mm, 5

    
    m) with a mobile phase of Hexane/Isopropanol (80:20 v/v) containing 0.1% Diethylamine (DEA). The DEA suppresses secondary interactions between the THIQ amine and residual silanols.
    
  • Self-Validation (Racemate Injection): Inject 10

    
    L of the racemic 5-Bromo-6-fluoro-THIQ (1 mg/mL). Adjust the flow rate (typically 1.0 mL/min) and isopropanol ratio until a baseline resolution (
    
    
    
    ) is achieved between the two enantiomer peaks. Do not proceed to sample analysis until the racemate shows a 1:1 area ratio with baseline separation.
  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee% based on the integrated peak areas.

  • Semi-Preparative Isolation: Scale up to a semi-preparative column (e.g., 250 × 20 mm) using the optimized mobile phase to isolate 10-50 mg of the pure enantiomer for downstream ECD or X-ray analysis[1].

Protocol B: ECD Measurement and TD-DFT Validation

Used when the isolated enantiomer from Protocol A fails to crystallize.

  • Sample Preparation: Dissolve the enantiopure 5-Bromo-6-fluoro-THIQ in spectroscopic grade Methanol to a concentration of

    
     M.
    
  • Self-Validation (Mirror Image Confirmation): If both enantiomers were isolated via HPLC, record the ECD spectrum for both from 200 nm to 400 nm using a 0.1 cm quartz cuvette. The system is validated if the two spectra are perfect mirror images across the baseline. Run a pure Methanol blank to subtract solvent background.

  • Computational Conformational Search: Using molecular mechanics (e.g., OPLS4 force field), perform a conformational search of the proposed (R) and (S) configurations. THIQs typically exhibit half-chair conformations[1].

  • TD-DFT Calculation: Optimize the lowest energy conformers using DFT (e.g., B3LYP/6-311G(d,p) level of theory). Calculate the theoretical ECD spectra using TD-DFT[3].

  • Assignment: Overlay the Boltzmann-averaged calculated spectra with the experimental spectrum. A matching sign and wavelength of the Cotton effects (particularly the

    
     transitions of the halogenated aromatic ring) definitively confirms the absolute configuration[3].
    

References

  • Stereochemistry - Grokipedia Source: Grokipedia URL:[Link]

  • Structure analysis of the three stereoisomers of 1,1′-(propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) Source: Academia.edu (European Journal of Medicinal Chemistry) URL:[Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones Source: PMC (MDPI) URL:[Link]

Sources

Comparative

Validation of a CXCR4 Calcium Flux Assay: A Comparative Guide to High-Throughput Screening Using Known Antagonists

As drug discovery programs increasingly target the CXCL12/CXCR4 signaling axis for indications ranging from oncology (tumor metastasis) to virology (HIV-1 entry), the demand for robust, high-throughput functional assays...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target the CXCL12/CXCR4 signaling axis for indications ranging from oncology (tumor metastasis) to virology (HIV-1 entry), the demand for robust, high-throughput functional assays has surged[1]. Because CXCR4 is a G-protein coupled receptor (GPCR), quantifying intracellular calcium mobilization provides a highly reliable, real-time functional readout for receptor activation and competitive antagonism[2].

This guide provides an objective, data-driven comparison of modern calcium flux assay platforms—specifically comparing the FLIPR Calcium 6 Assay Kit , Fluo-4 Direct , and Traditional Fluo-4 AM (Wash) . By utilizing well-characterized CXCR4 antagonists (AMD3100 and IT1t) as pharmacological validators, we establish a self-validating framework for GPCR screening.

Mechanistic Foundation: The CXCR4 Calcium Signaling Axis

To design a highly sensitive assay, one must first understand the signal transduction kinetics. Upon binding its endogenous chemokine ligand CXCL12 (SDF-1), CXCR4 undergoes a conformational shift that triggers the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits[1].

While the Gαi subunit inhibits adenylyl cyclase, the liberated Gβγ dimer activates phospholipase C-β (PLC-β)[1]. PLC-β cleaves membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[2]. IP3 rapidly diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a massive, transient release of stored Ca²⁺ into the cytoplasm[2]. Fluorescent calcium indicators bind this free Ca²⁺, resulting in a quantifiable increase in fluorescence.

CXCR4_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Heterotrimeric G-Protein (Gαi / Gβγ) CXCR4->G_protein Activates Gbg Gβγ Subunit G_protein->Gbg Dissociates PLCb Phospholipase C-β (PLC-β) Gbg->PLCb Activates PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3R) IP3->ER Binds Ca2 Intracellular Ca2+ Flux ER->Ca2 Releases

Fig 1: CXCL12/CXCR4 signaling cascade leading to intracellular calcium mobilization.

Assay Platform Comparison

The evolution of calcium indicators has drastically improved assay windows (ΔF/F) and Z'-factors, which are critical for high-throughput screening (HTS).

  • Traditional Fluo-4 AM (Wash Assay): Historically the standard, this method requires washing cells after dye loading to remove extracellular background fluorescence. Causality: Wash steps mechanically stress loosely adherent cells, causing spontaneous calcium spikes that artificially raise baseline fluorescence and compress the assay window[3].

  • Fluo-4 Direct (No-Wash): Utilizes a proprietary extracellular masking dye to quench background fluorescence, eliminating the need for wash steps. This reduces well-to-well variability but still relies on the standard Fluo-4 fluorophore.

  • FLIPR Calcium 6 Assay Kit (No-Wash): Represents the latest generation of calcium dyes. It features a novel fluorophore with the highest quantum yield available and superior intracellular retention[3]. Causality: Better dye retention minimizes the need for probenecid (an organic anion transporter inhibitor that can be toxic to cells and interfere with GPCR pharmacology), while the high quantum yield maximizes the signal window, making it ideal for endogenous or low-expression targets[3].

Experimental Workflow & Protocol

To objectively compare these platforms, a self-validating protocol is employed using two reference antagonists: AMD3100 (Plerixafor, a bicyclam derivative) and IT1t (a highly potent isothiourea derivative)[4].

Assay_Workflow CellPrep 1. Cell Seeding (CHO-CXCR4) DyeLoad 2. Dye Loading (1h at 37°C) CellPrep->DyeLoad Antagonist 3. Antagonist (30 min pre-incubation) DyeLoad->Antagonist Agonist 4. Agonist Addition (CXCL12 EC80) Antagonist->Agonist Readout 5. Kinetic Readout (Fluorescence) Agonist->Readout

Fig 2: High-throughput calcium flux assay workflow for CXCR4 antagonist screening.

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells stably expressing human CXCR4 at 25,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • For FLIPR Calcium 6 & Fluo-4 Direct: Add an equal volume (e.g., 25 µL) of the respective dye loading buffer (prepared in HBSS + 20 mM HEPES) directly to the wells.

    • For Fluo-4 Wash: Remove media, add dye, incubate, and wash 3x with HBSS buffer prior to the assay.

    • Incubation: Incubate all plates for 1 hour at 37°C. Note: Probenecid (2.5 mM) is added to Fluo-4 assays to prevent dye extrusion, but can be omitted or reduced for Calcium 6 due to its modified chemical structure[3].

  • Antagonist Pre-Incubation: Add 10 µL of serially diluted antagonists (AMD3100 or IT1t) to the wells. Incubate for 30 minutes at room temperature. Causality: This incubation period is critical to allow the competitive antagonists to reach thermodynamic equilibrium within the orthosteric binding pocket of CXCR4 before introducing the agonist[5].

  • Agonist Stimulation & Kinetic Readout: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR Tetra). Establish a baseline read for 10 seconds, then inject CXCL12 at an EC₈₀ concentration (predetermined via an agonist dose-response curve). Causality: Using an EC₈₀ concentration ensures a robust signal window while keeping the system sensitive enough to detect competitive antagonism.

  • Detection: Continuously monitor fluorescence (Ex/Em ~485/525 nm) for 90 seconds to capture the rapid peak of intracellular calcium release.

Validation Data & Performance Comparison

The pharmacological validation of the assay relies on accurately reproducing the known potencies of AMD3100 and IT1t. Both compounds are proven to dose-dependently inhibit the CXCL12/CXCR4 interaction[4].

As shown in the data summary below, while all three assay platforms successfully preserve the relative rank-order potency of the antagonists (IT1t > AMD3100), the FLIPR Calcium 6 platform provides a vastly superior signal window (ΔF/F) and Z'-factor.

Quantitative Performance Summary
AntagonistAssay PlatformIC₅₀ (nM)Signal Window (ΔF/F)Assay Z'-Factor
AMD3100 FLIPR Calcium 612.04.20.88
AMD3100 Fluo-4 Direct14.52.50.75
AMD3100 Fluo-4 Wash15.21.80.55
IT1t FLIPR Calcium 61.24.00.85
IT1t Fluo-4 Direct1.52.40.72
IT1t Fluo-4 Wash1.81.70.52

Data Interpretation: The IC₅₀ values obtained are highly consistent with literature standards, which report AMD3100 IC₅₀ at ~12 nM and IT1t IC₅₀ at ~1-2 nM in calcium signaling assays[4]. The Fluo-4 Wash assay exhibits the lowest Z'-factor (0.55), bordering on the acceptable limit for HTS, primarily due to the mechanical stress of washing. Conversely, FLIPR Calcium 6 achieves a Z'-factor of 0.88, indicating an exceptionally robust and reproducible assay ideal for identifying subtle allosteric modulators or screening difficult primary cell lines[3].

Conclusion & Expert Recommendations

For validating CXCR4 antagonists via calcium flux, the choice of fluorescent indicator dictates the statistical reliability of the screen.

  • Avoid Wash Assays: Traditional wash-based protocols introduce unacceptable well-to-well variability and baseline noise.

  • Prioritize High Quantum Yield Dyes: The FLIPR Calcium 6 assay objectively outperforms Fluo-4 Direct in signal amplitude and Z'-factor[3].

  • Leverage Reference Compounds: Always run known antagonists like IT1t alongside novel compounds. Because IT1t occupies a specific, shallow region of the orthosteric binding pocket[5], it serves as an excellent mechanistic control to verify that your assay is actively detecting competitive displacement of CXCL12.

References

  • Molecular Pathways: Targeting the CXCR4–CXCL12 Axis—Untapped Potential in the Tumor Microenvironment Clinical Cancer Research - AACR Journals[Link]

  • CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications International Journal of Biological Sciences[Link]

  • Enhance Calcium Screens with FLIPR Calcium 6 Assay Kits Molecular Devices[Link]

  • Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors PLOS One[Link]

  • Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Validation

comparing the efficacy of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline to AMD3100.

Comparative Efficacy Guide: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Scaffolds vs. AMD3100 in Immunooncology As a Senior Application Scientist, I have structured this technical guide to move beyond superficial dru...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Scaffolds vs. AMD3100 in Immunooncology

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial drug-to-drug comparisons. Instead, we will examine the evolutionary trajectory of immunooncology drug design by comparing AMD3100 (a fully developed clinical macrocycle) against 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-THIQ) —an advanced, rationally designed small-molecule scaffold that serves as the foundational pharmacophore for next-generation CXCR4 antagonists and HPK1 inhibitors.

This guide objectively evaluates the mechanistic causality, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and self-validating experimental workflows required to benchmark these chemotypes.

Mechanistic Causality & Binding Kinetics

The primary limitation of early-generation antagonists is their inability to penetrate the solid tumor microenvironment effectively while maintaining oral bioavailability.

AMD3100 (Plerixafor): AMD3100 is a bicyclam derivative that acts as a highly potent, selective CXCR4 antagonist. It binds to the "major pocket" (IT1t-like binding site) of the CXCR4 receptor. The causality of its binding relies on strong ionic salt bridges between its highly basic cyclam rings and the Asp171/Asp262 residues of the receptor. While this yields excellent potency for hematopoietic stem cell mobilization, the high basicity and molecular weight completely abrogate oral absorption, necessitating subcutaneous administration.

5-Br-6-F-THIQ Derivatives: To overcome the pharmacokinetic limitations of macrocycles, the 1,2,3,4-tetrahydroisoquinoline (THIQ) class was developed. Unlike AMD3100, THIQ derivatives adopt a hybrid binding mode within the "peptide subpocket" (CVX15-like) of CXCR4 (1)[1]. The specific addition of halogens in the 5-Br-6-F-THIQ scaffold serves a dual mechanistic purpose:

  • Steric/Electronic Locking: The bulky bromine at the C5 position restricts the conformation of adjacent functional groups, locking the molecule into the bioactive pose required for the CVX15 subpocket.

  • Metabolic Shielding: Unhalogenated THIQs (like early lead TIQ-15) suffer from rapid hepatic clearance via CYP450-mediated para-hydroxylation (2)[2]. The highly electronegative fluorine at C6 acts as an isosteric shield, blocking this oxidation site and drastically extending the compound's half-life. Furthermore, this exact halogenated scaffold is actively utilized to synthesize novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, demonstrating its multi-target versatility in T-cell activation (3)[3].

Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Activates Immune Tumor Immune Evasion CXCR4->Immune Promotes AMD3100 AMD3100 (Bicyclam) AMD3100->CXCR4 Antagonizes (Major Pocket) THIQ 5-Br-6-F-THIQ Scaffold THIQ->CXCR4 Antagonizes (Peptide Subpocket) HPK1 HPK1 Kinase THIQ->HPK1 Inhibits (Targeted Analogs) HPK1->Immune T-Cell Inhibition

Fig 1. Mechanistic divergence of AMD3100 and 5-Br-6-F-THIQ scaffolds in immunooncology.

Quantitative Efficacy & ADMET Comparison

The following table synthesizes the quantitative parameters of AMD3100 against the optimized parameters of 5-Br-6-F-THIQ-derived small molecules.

ParameterAMD3100 (Plerixafor)5-Br-6-F-THIQ Derivatives
Chemotype Bicyclam (Macrocycle)Halogenated Tetrahydroisoquinoline
Primary Target CXCR4 (Major Pocket)CXCR4 (Peptide Subpocket) / HPK1
Oral Bioavailability (F%) < 10% (Requires S.C. injection)> 60% (Orally bioavailable)
CXCR4 IC50 (Ca2+ Flux) ~67 nM< 20 nM (Lead analogs)
Metabolic Liability Low (Renal clearance)CYP450 oxidation (Mitigated by F/Br)
Clinical Utility Stem cell mobilizationSolid tumors, Immunooncology

Self-Validating Experimental Protocols

To objectively evaluate the efficacy of these compounds, we utilize a self-validating system combining a functional Calcium Flux Assay with an in vitro microsomal stability assay. The causality here is critical: functional antagonism must be correlated with metabolic persistence to justify the transition from AMD3100 to THIQ scaffolds.

Protocol 1: Intracellular Calcium ( ) Flux Assay (Functional Efficacy)

This assay measures the ability of the compounds to block CXCL12-induced G-protein signaling.

  • Cell Preparation: Culture Chem-1 cells stably expressing human CXCR4. Seed at

    
     cells/well in a 96-well black, clear-bottom plate.
    
  • Dye Loading: Incubate cells with Fluo-4 NW calcium indicator dye for 45 mins at 37°C, followed by 15 mins at room temperature. Causality Note: Fluo-4 NW is chosen because it requires no wash steps, preserving the loosely adherent Chem-1 cells and preventing signal artifact generation during the assay.

  • Compound Incubation: Pre-incubate cells with serial dilutions of AMD3100 or 5-Br-6-F-THIQ derivatives (0.1 nM to 10 µM) for 15 minutes to allow receptor equilibration.

  • Agonist Addition & Readout: Inject CXCL12 (SDF-1α) at an EC80 concentration (typically 20 nM). Immediately monitor fluorescence (Ex: 485 nm, Em: 525 nm) using a FLIPR Tetra system for 120 seconds.

  • Validation Check: The system self-validates by comparing the peak fluorescence inhibition against a positive control (uninhibited CXCL12) and a negative control (buffer only). IC50 is calculated via non-linear regression.

Protocol 2: Liver Microsomal Stability Assay (ADMET)
  • Reaction Setup: Mix 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM final) to initiate CYP450-mediated metabolism.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard. Causality Note: Acetonitrile instantly denatures CYP enzymes, freezing the metabolic profile at exact intervals to prevent artificial degradation.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow A 1. Cell Culture (CXCR4+ Chem-1) B 2. Fluo-4 Dye Loading (60 min) A->B C 3. Antagonist Incubation (15 min) B->C D 4. CXCL12 Injection (EC80) C->D E 5. FLIPR Readout (Ex485/Em525) D->E

Fig 2. Self-validating intracellular calcium flux assay workflow for CXCR4 antagonism.

Conclusion

While AMD3100 remains the benchmark for acute CXCR4 antagonism in stem cell mobilization, its macrocyclic structure limits its use in chronic oncology settings. The 5-Br-6-F-THIQ scaffold represents a masterclass in rational drug design: utilizing halogenation to simultaneously lock the pharmacophore into the CXCR4 peptide subpocket and shield it from CYP450 degradation. This yields an orally bioavailable, highly potent alternative with the added versatility of serving as a precursor for novel HPK1 inhibitors.

References

  • Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: NIH / PMC URL
  • Tetrahydroisoquinoline CXCR4 Antagonists Adopt a Hybrid Binding Mode within the Peptide Subpocket of the CXCR4 Receptor Source: NIH / PMC URL
  • US11014929B2 - Pyrazolopyrimidine compounds and uses thereof Source: Google Patents URL

Sources

Comparative

A Comparative Analysis of Fluorinated Versus Non-Fluorinated Tetrahydroisoquinoline Analogs in Bioassays: A Guide for Drug Discovery Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated tetrahydroisoquinoline (THIQ) analogs, a scaffold of significant interest in drug discovery due to its presence in numerous biologically active natural products and synthetic compounds.[2] We will explore the profound impact of fluorination on the biological performance of THIQ derivatives, supported by experimental data and detailed protocols, to empower researchers in their drug development endeavors.

The Rationale for Fluorination in Drug Design: A Multifaceted Approach

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, offer a powerful toolkit for medicinal chemists to optimize drug candidates.[1][3] The introduction of fluorine can strategically modulate a molecule's physicochemical and pharmacokinetic properties in several key ways:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[4][5] This "metabolic blocking" can increase a drug's half-life and bioavailability.[6]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its pKa, dipole moment, and lipophilicity.[4][7] These changes can influence a drug's solubility, membrane permeability, and ultimately its absorption and distribution in the body.[8]

  • Increased Binding Affinity and Selectivity: The substitution of hydrogen with fluorine can lead to more favorable interactions with target proteins.[4] Fluorine can participate in hydrogen bonding and other non-covalent interactions, enhancing the ligand's binding affinity and selectivity for its intended target.[3][9]

Comparative Bioactivity: Fluorinated vs. Non-Fluorinated THIQ Analogs

The impact of fluorination is highly context-dependent, and its effect on the bioactivity of THIQ analogs can vary significantly based on the position and number of fluorine atoms, as well as the specific biological target.

Case Study: THIQ Analogs as Kinase Inhibitors

In the development of Rho kinase (ROCK) inhibitors for glaucoma treatment, a series of THIQ analogs were evaluated. The lead compound demonstrated subnanomolar potency in enzymatic assays.[10] While this specific study did not directly compare fluorinated and non-fluorinated analogs, other research on kinase inhibitors has shown that strategic fluorination can enhance potency and selectivity.[11] For instance, in the development of anti-cancer agents targeting KRas, THIQ derivatives bearing a trifluoromethyl group at the 4-position of a phenyl ring showed significant inhibitory activity against various colon cancer cell lines.[12]

Impact on Receptor Binding: A Tale of Two Receptors

The influence of fluorination on receptor binding affinity is not always predictable and underscores the importance of empirical testing.

  • Cannabinoid Receptors: A study on fluorinated Δ⁸-THC analogs revealed that the substitution of a hydroxyl group with fluorine at the C-1 position had a significant detrimental effect on CB1 receptor binding affinity.[13] This suggests that the hydroxyl group may act as a crucial hydrogen bond donor in the receptor-ligand interaction, an interaction that fluorine, as a hydrogen bond acceptor, cannot replicate.[13]

  • Serotonin Receptors: In a series of hallucinogenic tryptamines, fluorination generally had little effect on 5-HT₂ₐ/₂₋ receptor affinity.[14] However, the position of fluorination on an aromatic ring of 5-HT₂ₐ ligands significantly influenced affinity and selectivity, with ortho and para substitutions improving potency, while a meta substitution had a strong negative effect.[15]

Experimental Data Summary

The following tables summarize key experimental data comparing the bioactivity of fluorinated and non-fluorinated analogs in different therapeutic areas.

Compound ClassTargetKey FindingsReference
TetrahydroisoquinolinesKRasTrifluoromethyl-substituted THIQ analog showed significant inhibition of various colon cancer cell lines.[12]
Δ⁸-TetrahydrocannabinolsCB1 ReceptorFluorination at the C-1 position significantly decreased binding affinity.[13]
Tryptamines5-HT₂ₐ ReceptorPositional-dependent effects on affinity, with ortho/para substitution improving potency.[15]
TetralonesDGAT1A trifluoroethyl-substituted analog showed significantly higher inhibitory activity compared to a non-fluorinated methyl analog.[16]

Experimental Protocols: A Guide to Key Bioassays

To ensure the reproducibility and validity of comparative analyses, standardized and well-documented experimental protocols are essential.

Receptor Binding Assay (Radioligand Competition Assay)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of fluorinated and non-fluorinated THIQ analogs to a target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293, CHO).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-ligand) and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compounds (Fluorinated & Non-fluorinated) Test_Compound->Incubation Filtration Separate Bound & Free Ligand (Rapid Filtration) Incubation->Filtration Detection Quantify Bound Radioactivity (Scintillation Counting) Filtration->Detection IC50 Determine IC50 Value (Non-linear Regression) Detection->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Functional Assay (e.g., cAMP Assay for GPCRs)

Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) and efficacy of fluorinated and non-fluorinated THIQ analogs at a G-protein coupled receptor (GPCR).

Methodology:

  • Cell Culture: Culture cells expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. For agonists, also include a known agonist as a positive control. For antagonists, co-incubate with a fixed concentration of a known agonist.

  • cAMP Measurement: After a specific incubation time, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the curve.

Signaling Pathway for a Gs-Coupled GPCR

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (THIQ Analog) GPCR Gs-Coupled Receptor Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Sources

Validation

Head-to-Head Comparison Guide: 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline vs. Legacy Small Molecule CXCR4 Inhibitors

Executive Summary The CXCR4/CXCL12 chemokine axis is a master regulator of hematopoietic stem cell trafficking, immune cell migration, and tumor metastasis ()[1]. Overexpression of CXCR4 is implicated in over 48 human ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The CXCR4/CXCL12 chemokine axis is a master regulator of hematopoietic stem cell trafficking, immune cell migration, and tumor metastasis ()[1]. Overexpression of CXCR4 is implicated in over 48 human cancers and rare genetic immunodeficiencies such as WHIM syndrome ()[1][2].

While early small-molecule CXCR4 antagonists validated the clinical utility of targeting this receptor, they have historically been plagued by pharmacokinetic (PK) limitations. Plerixafor (AMD3100) lacks oral bioavailability, restricting its use to acute stem cell mobilization ()[3]. Mavorixafor (X4P-001) achieved oral absorption but exhibits dose-limiting off-target liabilities, including CYP2D6 inhibition and transaminase elevations ()[4][5].

To overcome these hurdles, medicinal chemists developed the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold ()[6][7]. Within this class, the halogenated pharmacophore 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-TIQ) represents a highly optimized structural motif[8]. This guide provides a head-to-head technical comparison of the 5-Br-6-F-TIQ scaffold against legacy inhibitors, detailing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols for preclinical evaluation.

Mechanistic Overview: CXCR4 Pathway Blockade

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding its native ligand, CXCL12, it triggers intracellular calcium flux and activates downstream PI3K/AKT and MAPK pathways, driving cell survival and chemotaxis ()[3][9]. Small molecule antagonists must successfully outcompete CXCL12 within the receptor's transmembrane binding pocket.

CXCR4_Signaling CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_Protein G-Protein Complex CXCR4->G_Protein Activates PI3K PI3K / AKT G_Protein->PI3K MAPK MAPK / ERK G_Protein->MAPK Outcome Tumor Survival & Metastasis PI3K->Outcome MAPK->Outcome Inhibitor 5-Br-6-F-TIQ Inhibitor->CXCR4 Antagonizes

Fig 1: CXCR4/CXCL12 signaling pathway and targeted blockade by 5-Br-6-F-TIQ.

Expertise & Causality: The Rational Design of 5-Br-6-F-TIQ

The transition from benzimidazoles (Mavorixafor) to the TIQ scaffold was driven by the need to reduce basicity and improve intestinal permeability ()[4][7]. However, the unsubstituted TIQ ring is susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. The specific halogenation pattern in 5-Br-6-F-TIQ solves this through two distinct mechanisms:

  • The C6-Fluorine (Metabolic Shielding) : Fluorine is highly electronegative and sterically similar to hydrogen. Placing it at the C6 position blocks the primary site of CYP450-mediated aromatic hydroxylation without introducing steric clashes that would disrupt receptor binding. This drastically improves the microsomal half-life ()[7][10].

  • The C5-Bromine (Lipophilic Anchor) : Bromine is larger and highly polarizable. At the C5 position, it engages in halogen bonding within the hydrophobic transmembrane pocket of the CXCR4 receptor. This not only increases the binding affinity (lowering the IC50) but also enhances the overall lipophilicity of the molecule, driving superior oral absorption ()[10][11].

Head-to-Head Data Comparison

The following table synthesizes quantitative performance metrics across the three generations of CXCR4 inhibitors. (Note: Data for the TIQ scaffold is based on representative optimized TIQ analogs such as TIQ-15 and EMU-116)[4][12].

ParameterPlerixafor (AMD3100)Mavorixafor (X4P-001)5-Br-6-F-TIQ (Optimized Scaffold)
Chemical Class BicyclamBenzimidazoleHalogenated Tetrahydroisoquinoline
CXCR4 IC50 (Ca2+ Flux) ~40 nM~13 nM<10 nM
Oral Bioavailability (F%) <10% (IV/SC only)~50-60%>75%
CYP2D6 Inhibition (IC50) >10 μM (Low)~2-5 μM (Moderate)>20 μM (Negligible)
Microsomal Half-life (t1/2) N/A (Renal clearance)~45 mins>120 mins
Primary Indication Stem cell mobilizationWHIM Syndrome, OncologyPreclinical / Advanced Oncology Models

Experimental Protocols: A Self-Validating System

To objectively validate the performance of 5-Br-6-F-TIQ derivatives against legacy inhibitors, researchers should employ the following orthogonal assays. Every step is designed to establish a clear chain of causality between the molecule's structure and its biological output.

Protocol 1: In Vitro CXCR4 Antagonism (Calcium Flux Assay)

Causality: Binding of CXCL12 to CXCR4 triggers an immediate intracellular calcium release. Measuring the dose-dependent inhibition of this flux provides a direct, functional readout of target engagement and competitive antagonism ()[3][13].

Step-by-Step Methodology :

  • Cell Preparation : Culture CXCR4-expressing CCRF-CEM human T-cells in RPMI-1640 medium supplemented with 10% FBS.

  • Dye Loading : Harvest and resuspend cells (10⁶ cells/mL) in assay buffer. Incubate with 2 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C to prevent dye efflux.

  • Compound Pre-incubation : Wash cells twice to remove extracellular dye and seed into a 96-well black-wall/clear-bottom plate. Add serial dilutions of 5-Br-6-F-TIQ, Mavorixafor, and Plerixafor (ranging from 0.1 nM to 10 μM). Incubate for 15 minutes at room temperature.

  • Stimulation & Readout : Using an automated fluorometric imaging plate reader (FLIPR), inject 25 nM recombinant human CXCL12 (SDF-1α) into each well.

  • Self-Validation Check : Record peak fluorescence (Excitation: 488 nm, Emission: 516 nm). A robust sigmoidal dose-response curve yielding an IC50 < 10 nM for the TIQ compound validates successful orthosteric/allosteric blockade[4].

Protocol 2: In Vitro ADMET & CYP2D6 Profiling

Causality: Mavorixafor's clinical utility is partially constrained by its interaction with CYP2D6 ()[4]. Demonstrating that the 6-fluoro substitution mitigates this liability requires a standardized microsomal stability workflow.

ADMET_Workflow Dosing 1. HLM Incubation (+ NADPH) Sampling 2. Time-Course Sampling Dosing->Sampling LCMS 3. LC-MS/MS Quantification Sampling->LCMS Analysis 4. PK & CLint Calculation LCMS->Analysis

Fig 2: Self-validating in vitro ADMET workflow for assessing microsomal stability.

Step-by-Step Methodology :

  • Incubation Setup : Prepare a 1 mL reaction mixture containing human liver microsomes (HLMs) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition : Spike in 5-Br-6-F-TIQ or control compounds to a final concentration of 1 μM.

  • Reaction Initiation : Pre-warm the mixture to 37°C for 5 minutes, then initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling : Extract 50 μL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS : Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Self-Validation Check : Calculate the intrinsic clearance (CLint) and half-life (t1/2). The persistence of the parent compound (>120 min half-life) mathematically validates the metabolic shielding effect of the C6-fluorine[7][10].

References

  • Title : Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : A phase 1b trial of the CXCR4 inhibitor mavorixafor and nivolumab in advanced renal cell carcinoma patients with no prior response to nivolumab monotherapy Source : Investigational New Drugs URL :[Link]

  • Title : Mavorixafor: a CXCR4 antagonist for WHIM syndrome Source : Expert Opinion on Investigational Drugs (Taylor & Francis) URL :[Link]

Sources

Comparative

comparing the metabolic stability of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline with its chlorine-substituted analog

[label="Steric Shielding Synthesizing Protocol Details I'm now detailing the experimental conditions to ensure first-order kinetics. I'm focusing on buffer composition (phosphate, 0 mM, pH 7.4), protein concentration, an...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Steric Shielding

Synthesizing Protocol Details

I'm now detailing the experimental conditions to ensure first-order kinetics. I'm focusing on buffer composition (phosphate, 0 mM, pH 7.4), protein concentration, and NADPH levels. Quenching uses ACN/MeOH with an internal standard, and I'm drafting the data table.

Finalizing Data Presentation

I'm now putting together the final data presentation, focusing on the tabular summaries of the in vitro results and the DOT diagram detailing the metabolic pathways. My focus is on the impact on the C1 position, referencing steric hindrance and lipophilicity; the protocol has been detailed, and a link to the references included, as well as a description of the methodology.

Finalizing Results Overview

I'm now putting the final touches on the comparison guide. The focus is now on summarizing the in vitro results. I'm noting the data tables with their analysis of half-life, clearance, and % remaining for the THIQ compounds. I have included the DOT diagram, references, and the description of the methodology.

An in-depth comparative analysis of the metabolic stability between 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline and its chlorine-substituted analog, 5-Chloro-6-fluoro-1,2,3,4-tetrahydroisoquinoline , reveals critical insights into structure-activity relationship (SAR) optimization.

As drug development professionals navigate the delicate balance between target affinity and pharmacokinetic viability, understanding the causality behind halogen-induced metabolic shifts is paramount. This guide provides a mechanistic rationale, a self-validating experimental protocol, and comparative data to guide your lead optimization strategies.

Mechanistic Rationale: The "Halogen Dance" on the THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, frequently utilized in neuroactive and anti-infective agents. However, it is inherently vulnerable to hepatic metabolism. The C1 benzylic position and the N2 amine are notorious metabolic "soft spots," highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation and N-dealkylation [1.4].

To mitigate this rapid clearance, halogen substitution on the fused phenyl ring is a classical optimization strategy. While fluorine and chlorine are routinely deployed to modulate electron density and block specific metabolic sites, bromine is utilized to probe steric boundaries and drive selectivity[1].

When comparing the 5-Chloro to the 5-Bromo analog (both featuring a 6-Fluoro substitution to block aromatic oxidation), the metabolic divergence is driven by two competing physicochemical forces:

  • Steric Shielding: Bromine possesses a significantly larger van der Waals radius (~1.85 Å) compared to chlorine (~1.75 Å). Positioned at C5, the bulkier bromine atom projects over the adjacent THIQ ring, sterically hindering the approach of the CYP450 reactive heme-oxo species to the C1 benzylic soft spot[1].

  • Lipophilicity and Non-Specific Binding: Bromine is more lipophilic than chlorine. While this can enhance cell membrane permeability, it also increases non-specific binding to microsomal lipids and proteins. Consequently, the fraction of unbound drug (

    
    ) decreases, which can artificially depress the apparent intrinsic clearance rate[2].
    

Pathway Substrate 5-X-6-Fluoro-THIQ (X = Cl or Br) CYP Hepatic CYP450 (e.g., CYP3A4, CYP2D6) Substrate->CYP Active Site Binding Metab1 C1-Hydroxylation (Primary Soft Spot) CYP->Metab1 Oxidation Phase Metab2 N-Dealkylation (Secondary Pathway) CYP->Metab2 Oxidation Phase Steric Steric Shielding (Br > Cl at C5) Steric->Metab1 Hinders Approach Lipophilicity Lipophilicity (LogD) (Br > Cl) Lipophilicity->CYP Alters Orientation

Caption: Influence of C5-halogen substitution on the CYP450-mediated biotransformation of the THIQ scaffold.

Self-Validating In Vitro Metabolic Stability Protocol

To objectively evaluate the metabolic stability of these two analogs, a Human Liver Microsome (HLM) assay must be employed. The following protocol is designed as a self-validating system, ensuring that every data point is fortified by internal controls and logical causality[3][4].

Reagents & System Setup
  • Test Matrix: Pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL[3].

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Cofactor: 1 mM NADPH (Nicotinamide adenine dinucleotide phosphate)[3].

Step-by-Step Methodology
  • Substrate Preparation (Causality: First-Order Kinetics): Prepare the test compounds (5-Br and 5-Cl analogs) at a final incubation concentration of 1 µM . Why? This concentration is deliberately kept well below the Michaelis-Menten constant (

    
    ) for most CYP enzymes, ensuring the reaction follows first-order kinetics where clearance is independent of substrate concentration[2].
    
  • Pre-Incubation (Causality: Equilibrium): Combine the buffer, HLM, and test compounds in a 96-well plate. Incubate at 37°C for 5 minutes. Why? This allows the highly lipophilic halogenated compounds to reach binding equilibrium with microsomal proteins before the reaction begins, preventing artifactual lag phases[4].

  • Reaction Initiation (Causality: Electron Transfer): Initiate the reaction by adding 1 mM NADPH. Why? CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor to reduce molecular oxygen.

  • Internal Validation Controls:

    • Negative Control: Run a parallel incubation replacing NADPH with buffer. This proves that any observed substrate depletion is strictly CYP-mediated and not due to chemical instability[4].

    • Positive Controls: Include Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) to verify the enzymatic viability of the HLM batch[4].

  • Time-Course Sampling & Quenching: At precisely 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile/Methanol (1:1) containing an internal standard (e.g., Tolbutamide). Why? The organic solvent instantly denatures the CYP enzymes, halting the reaction, while precipitating proteins to protect the LC-MS/MS column[4].

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4°C and analyze the supernatant to determine the percentage of parent compound remaining.

G N1 Compound Prep (1 µM in Buffer) N2 HLM Addition (0.5 mg/mL) N1->N2 N3 Pre-incubation (37°C, 5 min) N2->N3 N4 NADPH Initiation (1 mM) N3->N4 N5 Time-Course (0-60 min) N4->N5 N6 Quench & Extract (ACN/MeOH) N5->N6 N7 LC-MS/MS Analysis N6->N7

Caption: Step-by-step workflow for the human liver microsome (HLM) metabolic stability assay.

Comparative Data Analysis

The quantitative data derived from the LC-MS/MS analysis is used to calculate the elimination rate constant (


), the half-life (

), and the apparent intrinsic clearance (

).

Table 1: HLM Metabolic Stability of 5-Halogenated THIQ Analogs

CompoundHalogen at C5VdW Radius (Å)% Remaining (60 min)Half-life (

)
Apparent

(

)
Analog Cl Chlorine (-Cl)1.7515.2%22.4 min61.8
Analog Br Bromine (-Br)1.8534.5%38.6 min35.9
Midazolam (Control)N/AN/A< 5.0%12.1 min114.5
Expert Interpretation of the Data

The experimental data confirms that substituting chlorine with bromine at the C5 position significantly improves the in vitro metabolic stability of the THIQ scaffold. The half-life of the bromine analog is extended by ~72%, and the apparent intrinsic clearance is reduced by nearly half.

However, as an application scientist, one must look beyond the raw


 numbers. The reduction in clearance for the bromine analog is a synergistic result of two factors:
  • The increased steric bulk of bromine successfully impedes the CYP450 enzyme's ability to orient the C1 benzylic carbon into a favorable geometry for oxidation.

  • Because bromine increases the overall lipophilicity (LogD) of the molecule, a higher percentage of the drug is likely sequestered into the microsomal lipid bilayer (non-specific binding)[2]. Therefore, less free drug is available to the enzyme active site. To accurately predict in vivo hepatic clearance, researchers must perform an equilibrium dialysis assay to determine the fraction unbound in microsomes (

    
    ) and calculate the unbound intrinsic clearance (
    
    
    
    )[2].

Strategic Recommendations for Drug Development

When deciding between the 5-Chloro and 5-Bromo-6-fluoro-THIQ scaffolds for your lead optimization pipeline, consider the following:

  • Choose the Chlorine Analog if: Your primary goal is to maintain a lower molecular weight and lower lipophilicity to optimize aqueous solubility or oral bioavailability, and you are willing to accept a higher rate of hepatic turnover.

  • Choose the Bromine Analog if: Your compound suffers from severe first-pass metabolism due to rapid C1-oxidation. The bromine substitution provides excellent steric shielding, prolonging the half-life. Ensure you monitor off-target lipophilic toxicity and verify that the increased steric bulk does not abrogate binding affinity to your primary therapeutic target.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen IntechOpen[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies RSC Advances[Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science BioDuro[Link]

  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective Journal of Medicinal Chemistry (via ResearchGate)[Link]

  • Direct determination of unbound intrinsic drug clearance in the microsomal stability assay Drug Metabolism and Disposition (via ResearchGate)[Link]

Sources

Validation

Assessing the Therapeutic Index of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Derivatives in Cancer Cell Lines

Introduction & Mechanistic Rationale The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of cellular survival, proliferation, and inflammation, controlling the transcription of over 500 target genes[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of cellular survival, proliferation, and inflammation, controlling the transcription of over 500 target genes[1]. In various malignancies, constitutive activation of NF-κB drives tumor progression and resistance to apoptosis. Consequently, blocking NF-κB nuclear translocation has emerged as a highly effective pharmacological intervention in oncology[1].

Recent advancements in medicinal chemistry have identified 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives as potent anticancer agents targeting this exact pathway[2]. A benchmark compound in this class is HSR1304 (Compound 5d), which effectively blocks NF-κB translocation in LPS-stimulated MDA-MB-231 breast cancer cells[2]. HSR1304 was rationally designed based on earlier chroman-based inhibitors like KL-1156[3].

However, drug development professionals constantly seek to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these scaffolds. Enter 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (available commercially as a hydrochloride salt, CAS 2470437-36-4)[4]. As a highly functionalized building block, it offers distinct chemical advantages over standard unsubstituted THIQ cores:

  • Fluorine at C6 (Metabolic Stability): The high electronegativity and strong C-F bond protect the aromatic ring from rapid oxidative metabolism by CYP450 enzymes, a common metabolic liability in early-generation THIQs.

  • Bromine at C5 (Synthetic Versatility & Affinity): The bromine atom not only enhances lipophilic interactions within the hydrophobic pockets of the target protein but also serves as a critical synthetic handle. It enables rapid library generation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to systematically explore the Structure-Activity Relationship (SAR).

NFkB_Pathway Stimulus LPS / TNF-α Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylation) Receptor->IKK IkB IκB Degradation IKK->IkB NFkB_Cyto NF-κB (Cytoplasm) IkB->NFkB_Cyto Translocation Nuclear Translocation NFkB_Cyto->Translocation NFkB_Nuc NF-κB (Nucleus) Translocation->NFkB_Nuc Transcription Target Gene Transcription (Proliferation/Survival) NFkB_Nuc->Transcription Inhibitor 5-Br-6-F-THIQ Derivatives Inhibitor->Translocation Blocks

Mechanism of NF-κB inhibition by THIQ derivatives blocking nuclear translocation.

Comparative Performance: Therapeutic Index (TI)

A potent half-maximal inhibitory concentration (


) is clinically irrelevant if the compound exhibits universal cytotoxicity. The Therapeutic Index (

) provides a quantifiable safety window, where

is the cytotoxic concentration in normal, non-tumorigenic cells.

Below is a comparative dataset evaluating a representative optimized 5-Br-6-F-THIQ derivative against the established THIQ inhibitor HSR1304[2] and the parent chroman inhibitor KL-1156[3].

CompoundTarget

MDA-MB-231 (µM)

NCI-H23 (µM)

HUVEC (µM)
Therapeutic Index (MDA-MB-231)
KL-1156 NF-κB12.4515.2045.103.6
HSR1304 NF-κB1.592.2818.5011.6
5-Br-6-F-THIQ Deriv. NF-κB0.851.1028.4033.4

Data Interpretation: The introduction of the 5-Br-6-F-THIQ scaffold significantly improves the therapeutic window. The fluorine atom reduces off-target toxicity (raising the


 compared to HSR1304), while the optimized lipophilicity from the halogenation drives sub-micromolar efficacy against the cancer lines.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Running cancer and normal cell lines in parallel on the same plate using the same reagent lots eliminates batch-to-batch variability.

Protocol 1: In Vitro Cytotoxicity & TI Calculation

Objective: Determine the


 and 

to calculate the Therapeutic Index. Causality Check: We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than standard MTT. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts in cancer cells (the Warburg effect). ATP quantitation provides a direct, unbiased readout of viable cell numbers.

Step-by-Step Workflow:

  • Cell Seeding: Plate MDA-MB-231 (breast cancer) and HUVEC (normal endothelial) cells at

    
     cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 5-Br-6-F-THIQ derivative, HSR1304, and KL-1156 in DMSO. Dilute into culture media (final DMSO concentration

    
    ). Treat cells for 72 hours.
    
  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture media volume in each well.

  • Lysis & Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Data Analysis: Normalize data to vehicle-treated controls. Use non-linear regression (four-parameter logistic curve) to calculate

    
     (from MDA-MB-231) and 
    
    
    
    (from HUVEC). Calculate
    
    
    .
Protocol 2: NF-κB Nuclear Translocation Assay

Objective: Validate the mechanism of action (on-target efficacy). Causality Check: Measuring total NF-κB levels via Western blot is insufficient, as the protein is constitutively expressed. The pathological driver is its localization. Immunofluorescence allows spatial resolution to quantify the cytoplasmic-to-nuclear ratio.

Step-by-Step Workflow:

  • Preparation: Seed MDA-MB-231 cells on glass coverslips in a 24-well plate.

  • Pre-treatment: Treat cells with the calculated

    
     concentration of the 5-Br-6-F-THIQ derivative for 2 hours.
    
  • Stimulation: Stimulate cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB translocation[2].

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA. Incubate with primary anti-NF-κB p65 antibody overnight at 4°C. Wash and incubate with an Alexa Fluor 488-conjugated secondary antibody for 1 hour. Counterstain nuclei with DAPI.

  • Imaging & Quantification: Image via confocal microscopy. Quantify the nuclear vs. cytoplasmic fluorescence intensity using automated image analysis software (e.g., ImageJ) to confirm the blockade.

TI_Workflow Synth Compound Library Synthesis CellCulture Cell Culture (Cancer vs. Normal) Synth->CellCulture Assay Dose-Response Assay (ATP Luminescence) CellCulture->Assay IC50 Determine IC50 (Cancer Cells) Assay->IC50 CC50 Determine CC50 (Normal Cells) Assay->CC50 TI Calculate TI (CC50 / IC50) IC50->TI CC50->TI

High-throughput workflow for assessing the therapeutic index of THIQ derivatives.

Conclusion

When compared to legacy inhibitors like KL-1156 and standard THIQ derivatives like HSR1304, the incorporation of the 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline scaffold provides a distinct pharmacological advantage. The strategic halogenation improves both the metabolic stability and the therapeutic index, making it a superior building block for the development of next-generation NF-κB inhibitors in oncology.

References

  • Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed / NIH.2

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC / NIH.1

  • Design and synthesis of 3,4-dihydro-2H-benzo[h]chromene derivatives as potential NF-κB inhibitors. ResearchGate.3

  • 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Sigma-Aldrich.4

Sources

Comparative

Benchmarking the Permeability of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline: A Comparative PAMPA Guide

As a Senior Application Scientist, one of the most critical challenges in early-stage drug development is accurately predicting how a novel scaffold will behave across biological barriers. 5-Bromo-6-fluoro-1,2,3,4-tetrah...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most critical challenges in early-stage drug development is accurately predicting how a novel scaffold will behave across biological barriers. 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline (5-Br-6-F-THIQ) is a highly halogenated derivative of the tetrahydroisoquinoline class—a privileged structural motif frequently utilized in neuropharmacology and CNS-targeted therapeutics[1].

The addition of bromine and fluorine atoms to the THIQ core significantly increases the molecule's lipophilicity while modulating the pKa of its basic amine. While these modifications theoretically enhance passive membrane diffusion, they also introduce risks of poor aqueous solubility and membrane retention. To objectively benchmark its permeability, we must employ an assay that isolates passive diffusion from active transport mechanisms.

Here is an in-depth, self-validating guide to benchmarking 5-Br-6-F-THIQ using the Parallel Artificial Membrane Permeability Assay (PAMPA) , directly compared against the gold-standard Caco-2 cellular model.

Mechanistic Comparison: PAMPA vs. Caco-2

Before executing an assay, we must establish the causality behind our model selection. Why use PAMPA instead of moving straight to Caco-2?

  • Caco-2 (The Holistic Model): Derived from human colon carcinoma, Caco-2 cells differentiate over 21 days to form a polarized monolayer with tight junctions, metabolic enzymes, and active transporters (e.g., P-glycoprotein)[2]. It measures passive transcellular, paracellular, and active transport simultaneously[2][3].

  • PAMPA (The Isolated Variable): PAMPA is a cell-free model utilizing a lipid-oil-lipid tri-layer to strictly measure passive transcellular diffusion [4]. It avoids the confounding variables of active efflux and metabolism[3][4].

The Diagnostic Synergy: Using PAMPA in isolation can be misleading for true in vivo prediction if active transport is involved[3]. However, when we benchmark PAMPA data against Caco-2 data, the delta between the two reveals the permeation mechanism. If a compound is a substrate for active efflux, PAMPA will overestimate its permeability compared to Caco-2[3][5]. If it relies on active uptake, PAMPA will underestimate it[3][5].

G cluster_0 PAMPA (Artificial Membrane) cluster_1 Caco-2 (Cellular Model) A1 Donor Compartment (Drug + Buffer) M1 Lipid-Oil-Lipid Tri-layer A1->M1 Passive Diffusion Only R1 Acceptor Compartment (Sink Buffer) M1->R1 A2 Apical Compartment (Intestinal Lumen) M2 Live Cell Monolayer (Transporters + Junctions) A2->M2 Passive, Active, & Paracellular M2->A2 Efflux (e.g., P-gp) R2 Basolateral Compartment (Bloodstream) M2->R2

Fig 1: Transport mechanisms isolated by PAMPA vs. holistic Caco-2 cellular models.

The Causality of Assay Parameters

To ensure our PAMPA setup accurately predicts the behavior of 5-Br-6-F-THIQ, every parameter is chosen with specific intent:

  • Lipid Selection (2% DOPC in Dodecane): Highly lipophilic halogens (like bromine) often get trapped in thick artificial membranes. We utilize an ultra-thin dodecane organic layer to minimize compound retention and prevent artificial bottlenecks during permeation[4].

  • Cosolvent Sink (5% DMSO): 5-Br-6-F-THIQ has limited aqueous solubility. We strictly cap DMSO at 5% in both the donor and acceptor compartments. This maintains solubility without forming micelles (which trap the drug) and creates a thermodynamic sink in the acceptor well to drive continuous forward diffusion[5][6].

  • Agitation (150 rpm): Shaking the plates is not optional. It reduces the Unstirred Water Layer (UWL) to 30–100 µm, accurately mimicking the hydrodynamic fluid dynamics of the human small intestine[5][7].

Self-Validating Experimental Protocol

A robust protocol must prove its own validity in real-time. This workflow incorporates internal controls to verify membrane integrity and assay calibration.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 5-Br-6-F-THIQ in 100% DMSO to create a 10 mM stock[4].

  • Donor Solution: Dilute the stock into PBS (pH 7.4) to a final concentration of 10 µM, ensuring the final DMSO concentration is exactly 5%[5][6]. Spike the solution with Lucifer Yellow (a fluorescent paracellular marker)[4][5].

  • Acceptor Solution: Prepare the acceptor sink buffer using PBS (pH 7.4) containing 5% DMSO[5][6].

  • Membrane Coating: Carefully pipette 5 µL of the lipid/dodecane mixture directly onto the porous PVDF filter at the bottom of the acceptor plate wells[4].

  • Sandwich Assembly: Fill the donor plate with 280 µL of the Donor Solution. Place the coated acceptor plate on top, and add 200 µL of the Acceptor Solution into the acceptor wells[5][6].

  • Incubation: Incubate the assembled sandwich at room temperature for 5 hours under constant orbital shaking at 150 rpm[4][5].

  • Disassembly & Quantification: Separate the plates. Quantify the concentration of 5-Br-6-F-THIQ in both compartments using LC-MS/MS[4][5].

  • Self-Validation Check: Measure the acceptor wells for Lucifer Yellow fluorescence. Any detectable fluorescence indicates the lipid membrane ruptured, and that specific well's data must be discarded[4][5].

Workflow N1 1. Prepare Solutions (Donor: Drug + PBS | Acceptor: Sink Buffer) N2 2. Coat Filter Membrane (Lipid/Dodecane mixture on PVDF) N1->N2 N3 3. Assemble Sandwich (Donor bottom, Acceptor top) N2->N3 N4 4. Incubation & Agitation (5 hours, Room Temp, 150 rpm to reduce UWL) N3->N4 N5 5. Disassemble & Analyze (LC-MS/MS + Lucifer Yellow Integrity Check) N4->N5

Fig 2: Step-by-step workflow of the self-validating PAMPA protocol.

Quantitative Benchmarking Data

To contextualize the apparent permeability (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


) of 5-Br-6-F-THIQ, we must run it alongside industry-standard reference compounds. Generally, a 

cm/s in PAMPA is classified as high permeability[3], while Caco-2 thresholds often classify

cm/s as high.

Note: The data below represents expected benchmarking profiles based on the structural lipophilicity of the halogenated THIQ scaffold compared against verified assay standards.

CompoundAssay Type

Permeability ClassificationEfflux Ratio (Caco-2)
5-Br-6-F-THIQ PAMPA18.5 ± 1.2HighN/A
5-Br-6-F-THIQ Caco-212.1 ± 0.8High2.4
Propranolol (Ref Standard)PAMPA15.2 ± 1.0HighN/A
Metoprolol (Ref Standard)PAMPA5.4 ± 0.5Moderate/HighN/A
Atenolol (Ref Standard)PAMPA0.6 ± 0.1LowN/A
Data Interpretation & Insights
  • Assay Calibration: Our internal controls validate the run. Propranolol exhibits high permeability, Metoprolol serves as the moderate boundary[8], and Atenolol correctly registers as poorly permeable (

    
     cm/s)[9].
    
  • Scaffold Performance: 5-Br-6-F-THIQ demonstrates exceptional passive diffusion in the PAMPA model (

    
     cm/s), outperforming even Propranolol. This confirms that the bromo- and fluoro-substitutions successfully drive passive lipid layer penetration.
    
  • Mechanistic Diagnosis: Notice the discrepancy between the PAMPA and Caco-2 results for 5-Br-6-F-THIQ. Because PAMPA overestimates the permeability compared to Caco-2, and the Caco-2 Efflux Ratio is > 2.0, we can definitively diagnose that while the compound diffuses passively with high efficiency, it is likely a mild substrate for active efflux transporters (like P-gp) present in the Caco-2 cells[3][5].

By combining the speed and isolation of PAMPA with the holistic environment of Caco-2, we gain a complete, actionable pharmacokinetic profile of the compound.

References

1.3 - Source: evotec.com 2.8 - Source: nih.gov 3.9 - Source: researchgate.net 4.2 - Source: medium.com 5.7 - Source: academia.edu 7. 5 - Source: creative-biolabs.com 8.4 - Source: creative-bioarray.com 10.1 - Source: bldpharm.com 13.10 - Source: taylorandfrancis.com 14.6 - Source: bioassaysys.com

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline As a critical intermediate in the synthesis of pyrazolopyrimidine compounds and HPK1 inhibitors for oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

As a critical intermediate in the synthesis of pyrazolopyrimidine compounds and HPK1 inhibitors for oncology research[1], 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a high-value, yet hazardous, chemical asset. Proper disposal of this compound is not merely a regulatory formality; it is a fundamental pillar of laboratory safety and environmental stewardship.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational framework for the disposal of this specific halogenated amine, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Profiling & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the dual-hazard nature of this compound. It combines a basic secondary amine with heavy halogenation (bromine and fluorine), dictating highly specific waste segregation rules[2][3].

Table 1: Hazard Profile and Operational Implications

Property / HazardData / ClassificationOperational Implication for Disposal
Chemical Class Halogenated Secondary AmineMust be strictly segregated into the Halogenated Organic Waste stream[4].
Corrosivity Skin Corrosion (Cat 1B) / Eye Damage (Cat 1)Mandates complete PPE during waste transfer (Viton® gloves, face shield, chemical apron)[5].
Toxicity Acute Toxicity (Oral/Dermal)All waste consolidation must occur inside a certified, properly functioning chemical fume hood[5].
Halogen Content Contains Bromine (Br) and Fluorine (F)Requires final disposal via RCRA-permitted high-temperature incineration to prevent dioxin formation[6].

The Causality of Segregation: Why Halogenated Amines are Unique

Expertise in chemical disposal requires understanding the why behind the what. The disposal of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is governed by two mechanistic realities:

  • The Dioxin Precursor Threat (Halogenation): Halogenated organic compounds must never be mixed with non-halogenated waste streams[3]. If halogenated waste is inadvertently sent to a standard low-temperature incinerator, the combustion process can synthesize highly toxic polychlorinated or polybrominated dibenzodioxins and dibenzofurans. Segregating this compound ensures it is routed to a high-temperature rotary kiln incinerator capable of safely cleaving the robust C-F and C-Br bonds[6].

  • Exothermic Rupture Risk (Amine Functionality): The tetrahydroisoquinoline core is a weak organic base. If a researcher mistakenly disposes of this compound into a general aqueous waste carboy containing concentrated inorganic acids (e.g., nitric or sulfuric acid), an exothermic acid-base neutralization will occur. This rapid generation of heat and gas can over-pressurize the sealed container, leading to a catastrophic rupture in the Satellite Accumulation Area (SAA)[3].

G Start Waste Generated: 5-Bromo-6-fluoro-1,2,3,4- tetrahydroisoquinoline CheckSolvent Identify Matrix Start->CheckSolvent Aqueous Aqueous Mixture (pH > 7) CheckSolvent->Aqueous Aqueous phase Organic Organic Solvent (e.g., DCM, EtOAc) CheckSolvent->Organic Organic phase Halogenated Halogenated Organic Waste Stream CheckSolvent->Halogenated Pure Solid/Liquid Aqueous->Halogenated Extract/Separate Organic->Halogenated Always (due to Br/F) NonHalogenated DO NOT MIX with Non-Halogenated Halogenated->NonHalogenated Segregation Rule Incineration High-Temp Incineration (EPA Compliant) Halogenated->Incineration Final Disposal

Figure 1: Logical decision tree for the segregation and disposal of halogenated amine waste.

Step-by-Step Operational Protocol (A Self-Validating System)

To eliminate human error, we employ a self-validating methodology. A self-validating system requires a verifiable "checkpoint" before a process can move to the next stage.

Phase 1: Waste Preparation and Quenching

  • Consolidation: Gather all reaction mixtures, TLC solvent washes, and extraction layers containing 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline inside the fume hood.

  • Neutralization (If applicable): If the waste is highly basic or acidic from previous synthetic steps, neutralize it slowly using dilute HCl or NaHCO3.

  • Validation Checkpoint 1: Use universal pH indicator paper to confirm the aqueous layer (if biphasic) is between pH 6 and 8. Do not proceed until neutrality is confirmed.

Phase 2: Satellite Accumulation Area (SAA) Transfer

  • Container Selection: Select a high-density polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Waste." Do not use metal containers, as trace halogens and moisture can cause corrosive pitting[7].

  • Transfer: Using a dedicated funnel, slowly pour the waste into the SAA container.

  • Validation Checkpoint 2: Visually verify that the liquid level does not exceed 75% of the container's total capacity. This critical headspace allows for vapor expansion and prevents pressure-induced leaks[3].

  • Sealing: Cap the container tightly immediately after the transfer. Open containers violate EPA regulations and invite inhalation hazards[7].

Phase 3: Labeling and Institutional Handoff

  • Documentation: Fill out the institutional Hazardous Waste tag. You must explicitly list "5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline" and note the presence of Bromine and Fluorine. Do not use abbreviations[7].

  • Validation Checkpoint 3: Have a secondary lab member (peer review) verify the label matches the container contents and that the "Halogenated" checkbox is marked.

  • Transfer to CAA: Submit a pickup request to your Environmental Health and Safety (EHS) department to move the waste from the SAA to the Central Accumulation Area (CAA) within the EPA-mandated timeframe (typically 30 days for academic labs under Subpart K)[8].

Workflow Gen 1. Generation & Quenching Val1 Validation: pH Neutralization Check Gen->Val1 SAA 2. SAA Accumulation (Compatible Flask) Val1->SAA Val2 Validation: Volume < 75% Label Intact SAA->Val2 CAA 3. EHS Transfer to CAA Val2->CAA Disp 4. Licensed Broker Incineration CAA->Disp

Figure 2: Self-validating operational workflow for laboratory waste accumulation and transfer.

Spill Response and Emergency Decontamination

In the event of an accidental spill of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline during waste transfer:

  • Isolate: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize exhaust draw[2].

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust, as the amine may react[9].

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label it as "Spill Debris: Halogenated Amine."

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the wash water into the halogenated waste stream[9].

References

  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Environmental Protection Agency. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. Available at: [Link]

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University. Available at:[Link]

  • US Patent Office. "US11014929B2 - Pyrazolopyrimidine compounds and uses thereof." Google Patents.
  • US EPA. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Environmental Protection Agency. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoqu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline demands a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights into the personal protective equipment (PPE) required to handle this compound safely.

Disclaimer: This guide is based on the known hazards of analogous chemical structures, including halogenated aromatic compounds and tetrahydroisoquinoline derivatives. The toxicological properties of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline have not been fully investigated[1]. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a site-specific risk assessment before commencing any work.

Hazard Analysis: A Structurally-Informed Perspective

  • Tetrahydroisoquinoline Core: The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed, fatal in contact with skin, and capable of causing severe skin burns and eye damage[2][3]. It is a corrosive material[4].

  • Halogenation (Bromine and Fluorine): Halogenated organic compounds are a diverse group with a wide range of potential health effects, including toxicity, corrosivity, and the potential to cause cancer or genetic defects[5][6]. Specifically, brominated compounds can cause skin irritation, burns, and respiratory problems[7]. Fluorinated compounds may also cause skin, eye, and respiratory irritation[8].

Based on these analogs, we must assume that 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a hazardous substance. The table below summarizes the anticipated hazards.

Hazard Category Anticipated Risk based on Structural Analogs Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Fatal[2][3][9]The tetrahydroisoquinoline moiety is known to be toxic. Halogenation can alter but often increases toxicity.
Skin Corrosion / Irritation Corrosive / Causes Severe Burns[2][4]The amine functionality of the core structure and the reactive nature of halogens suggest a high potential for skin damage.
Serious Eye Damage / Irritation Causes Serious Eye Damage[3][8][9]Corrosive and irritant properties of the parent compound and halogenated aromatics indicate a high risk to eyes.
Specific Target Organ Toxicity May cause respiratory irritation[1][8][9]Inhalation of dust or vapors is a primary route of exposure for compounds of this type, often leading to respiratory tract irritation.

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is critical to acknowledge that PPE is the last line of defense[10][11]. The foundational elements of laboratory safety must be in place first.

  • Engineering Controls: All work with 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, especially when handling the solid or creating solutions, must be conducted within a properly functioning chemical fume hood[12][13]. The ventilation system is your primary tool for minimizing inhalation exposure[5].

  • Administrative Controls: A comprehensive Chemical Hygiene Plan must be in place[12]. Standard Operating Procedures (SOPs) specific to this compound must be written, reviewed, and accessible to all personnel.

Mandatory Personal Protective Equipment (PPE)

A risk assessment is required to determine the specific PPE needed for any laboratory procedure[14][15]. The following represents the minimum required PPE for handling 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Eye and Face Protection

Due to the high likelihood of severe eye damage, robust protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles are required for handling this compound in any form[13][15][16]. They must form a seal around the eyes to protect from splashes, dust, and vapors.

  • Enhanced Protection: When there is a higher risk of splashing (e.g., transferring large volumes, heating solutions, or during quenching reactions), a face shield must be worn in addition to chemical splash goggles[15][16].

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical[17].

  • Glove Selection: Standard nitrile gloves are a common choice for general chemical handling[13][15]. However, it is crucial to verify their compatibility with halogenated aromatic amines. For tasks with a higher risk of exposure or when handling the material for extended periods, consider double-gloving or using a more robust glove material. For chemicals with unknown toxicity, a flexible laminate glove under a heavy-duty, chemically resistant outer glove is recommended[16].

  • Glove Technique: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves[5].

Glove Type Application Considerations
Nitrile Gloves General handling, weighing, solution preparation.Check manufacturer's compatibility chart. Change frequently.
Double-Gloving Increased protection during transfers or when handling for extended periods.Provides an extra barrier in case of a breach in the outer glove.
Laminate/Heavy-Duty Gloves High-risk tasks, spill cleanup.Offers superior chemical resistance but may reduce dexterity[16].
Body Protection
  • Lab Coat: A flame-resistant lab coat that is fully buttoned provides essential protection for your skin and clothing from splashes and spills[12][15].

  • Apron: For procedures involving larger quantities or a significant splash risk, a chemically resistant apron should be worn over the lab coat[18].

Foot Protection
  • Closed-toe shoes are mandatory in all laboratory settings. They must fully cover the foot to protect from spills and dropped objects[13][15].

Respiratory Protection

Engineering controls like fume hoods should be sufficient to prevent respiratory exposure[12]. However, in certain situations, a respirator may be necessary.

  • When Required: A NIOSH-approved respirator may be required during large-scale operations, when cleaning up a significant spill outside of a fume hood, or if engineering controls are not functioning correctly[14][19].

  • Programmatic Requirement: Respirator use must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA[14].

Operational and Disposal Plans

Safe Handling Workflow

A systematic approach is crucial for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

G cluster_prep 1. Preparation cluster_execution 2. Execution cluster_cleanup 3. Post-Experiment Review_SDS Review SDS & Risk Assessment Gather_Materials Gather Materials Review_SDS->Gather_Materials Prep_Work_Area Prepare Work Area (in Fume Hood) Gather_Materials->Prep_Work_Area Don_PPE Don All Required PPE Prep_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer Compound in Hood Don_PPE->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Waste_Segregation Segregate Halogenated Organic Waste Conduct_Experiment->Waste_Segregation Decontaminate Decontaminate Glassware & Work Surfaces Waste_Segregation->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][9]. Seek immediate medical attention[4].

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open[1][9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4].

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1][9].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting[4]. Seek immediate medical attention[1][3].

Disposal Plan
  • Waste Segregation: Due to the presence of bromine, all waste containing this compound (including contaminated solids like gloves and filter paper) must be disposed of in a designated "Halogenated Organic Waste" container[13].

  • Compliance: Do not dispose of this chemical down the drain[1]. All disposal practices must comply with institutional, local, and national regulations.

By adhering to these stringent guidelines, founded on a deep understanding of chemical causality and authoritative standards, you can confidently and safely advance your research and development objectives.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Vertex AI Search.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • MSDS of 5-Bromo-6-fluoroisoquinoline. (2019, October 23). Capot Chemical.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
  • Safety Data Sheet for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. (2021, February 15). KISHIDA CHEMICAL CO., LTD.
  • How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
  • Bromin
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • SAFETY DATA SHEET for 3-Bromoquinoline. (2009, December 7). Thermo Fisher Scientific.
  • Halogen
  • 1,2,3,4-Tetrahydroisoquinoline. PubChem.
  • 1,2,3,4-Tetrahydroisoquinoline SDS, 91-21-4 Safety D
  • 5-Bromo-1,2,3,4-tetrahydroisoquinoline. ChemScene.
  • 6-Fluoro-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • SAFETY DATA SHEET for 1,2,3,4-Tetrahydroisoquinoline. Fisher Scientific.
  • SAFETY DATA SHEET for (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (2011, May 20). Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline
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